Prosolvin
描述
属性
CAS 编号 |
73523-00-9 |
|---|---|
分子式 |
C21H29ClO6S |
分子量 |
445.0 g/mol |
IUPAC 名称 |
(Z)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1-/t15-,17-,18-,19+,21+/m0/s1 |
InChI 键 |
KFUDFIMHDRJVLV-MSKGSUGCSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)SC[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |
规范 SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
外观 |
Solid powder |
其他CAS编号 |
73523-01-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-(1S,2R,3R,5S)-2-(2S)-3-(3-chlorophenoxy)-2-hydroxypropylthio-3,5-dihydroxycyclopentyl-5-heptenoic acid, (5Z)- luprostenol luprostenol, (1alpha(Z),2beta(R*),3alpha,5alpha), (+-)-isomer luprostiol luprostiol , (1S,2R,3R,5S)-(2S)- Prosolvin |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Prosolvin: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Prosolvin, a veterinary pharmaceutical agent, plays a critical role in the reproductive management of various livestock species. Its core active ingredient, luprostiol, is a potent synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α). This technical guide provides a comprehensive examination of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.
Molecular Mechanism of Action: Targeting the Prostaglandin F2α Receptor
The primary mechanism of action of this compound is the induction of luteolysis, the physiological regression of the corpus luteum (CL). Luprostiol, as a PGF2α analogue, exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the FP receptor by luprostiol is the initiating event that leads to a cascade of intracellular signaling events, ultimately resulting in the demise of the corpus luteum and a subsequent decline in progesterone secretion. This targeted action on the CL is fundamental to this compound's therapeutic applications in estrus synchronization and the treatment of various reproductive disorders in cattle, horses, and swine.[1][2]
Quantitative Data on Potency and Efficacy
| Parameter | Species | Value/Observation | Reference |
| Luteolytic Potency (relative to PGF2α) | Heifers | ~2 times more potent | [3] |
| Rats | ~10 times more potent | [3] | |
| Hamsters | 15 to 30 times more potent | [3] | |
| Spasmogenic Effect on Uterus (in vitro, relative to PGF2α) | Rat | ~5 times more potent | [3] |
| Effective Luteolytic Dose | Heifers | 5 - 15 mg/animal (intramuscular) | [3] |
| Mares & Ewes | 3.75 - 7.5 mg/animal (intramuscular) | [3] | |
| Pigs | 7.5 mg/animal (intramuscular) | [3] | |
| Effect on Progesterone Concentration (in mares) | Mares | Significant decline to baseline within 2 days | [4][5] |
| Time to Ovulation (post-treatment in mares) | Mares | 9.4 ± 0.4 days | [4][5] |
Signaling Pathway of Luprostiol
Upon binding of luprostiol to the FP receptor on luteal cells, a conformational change in the receptor activates the associated heterotrimeric Gq protein. This initiates a well-defined signaling cascade leading to the physiological effects of luteolysis.
The activation of Protein Kinase C (PKC) and the increase in intracellular calcium concentration trigger a series of downstream events that contribute to the regression of the corpus luteum. These include inhibition of progesterone synthesis, apoptosis of luteal cells, and vasoconstriction of the uterine and ovarian vasculature.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.
In Vivo Luteolytic Activity Assessment in Mares
This protocol is designed to evaluate the luteolytic efficacy of luprostiol in a clinical setting.
Materials:
-
This compound (Luprostiol) solution for injection
-
Sterile syringes and needles
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Validated progesterone immunoassay kit
-
Equipment for estrus detection
Procedure:
-
Animal Selection: Select healthy, cycling mares with a confirmed active corpus luteum, typically on day 8 post-ovulation, as determined by transrectal ultrasonography.
-
Treatment Administration: Administer a single intramuscular injection of this compound at the recommended dosage.
-
Blood Sampling: Collect blood samples via jugular venipuncture immediately before treatment (time 0) and at 24, 48, and 72 hours post-injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C until analysis.
-
Progesterone Analysis: Determine the concentration of progesterone in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Estrus Detection: Monitor the mares for behavioral signs of estrus (e.g., tail raising, urination, acceptance of a stallion) at least twice daily for five days following treatment.
-
Data Analysis: Analyze the progesterone concentration data to confirm luteolysis (a significant drop to baseline levels). Record the time from treatment to the onset of estrus.
Representative Competitive Radioligand Binding Assay
This in vitro protocol provides a framework for determining the binding affinity of unlabeled ligands, such as luprostiol, to the FP receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the FP receptor
-
Radiolabeled PGF2α (e.g., [³H]-PGF2α)
-
Unlabeled luprostiol
-
Binding buffer
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize tissue or cells known to express the FP receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled PGF2α, and a range of concentrations of unlabeled luprostiol to the appropriate wells. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of luprostiol by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the luprostiol concentration and use non-linear regression to determine the IC50 value (the concentration of luprostiol that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The mechanism of action of this compound is centered on the potent and specific interaction of its active ingredient, luprostiol, with the prostaglandin F2α receptor. This interaction initiates a well-characterized signaling cascade that leads to the regression of the corpus luteum. The high potency and targeted action of luprostiol make this compound an effective and reliable tool for the management of reproduction in livestock. A thorough understanding of its molecular mechanism, supported by robust experimental data, is essential for its appropriate and effective use in both clinical practice and further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Luprostiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α) utilized extensively in veterinary medicine as a luteolytic agent. Its primary pharmacological action is the induction of corpus luteum regression, a critical function for the synchronization of estrus and the management of various reproductive disorders in livestock. This technical guide provides a comprehensive overview of the pharmacology of Luprostiol, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of available quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows to support advanced research and development.
Mechanism of Action
Luprostiol exerts its biological effects by acting as a selective agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] The binding of Luprostiol to the FP receptor, predominantly located on luteal cells, initiates a well-defined signaling cascade that culminates in both functional and structural luteolysis.
Signaling Pathway
The activation of the FP receptor by Luprostiol triggers the Gαq protein signaling pathway.[1][2] This cascade involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1][2] The subsequent rise in intracellular Ca2+ concentration, in concert with DAG, activates Protein Kinase C (PKC).[1][2] This cascade ultimately leads to the inhibition of progesterone synthesis, induction of apoptosis in luteal cells, and vasoconstriction of the blood vessels supplying the corpus luteum.[1]
Quantitative Pharmacological Data
Pharmacokinetic Parameters
Luprostiol is rapidly absorbed following intramuscular injection, with peak plasma concentrations reached within 30-40 minutes in most species.[4] It is metabolized primarily through β-oxidation of the carboxylic acid side chain and is rapidly excreted.[4]
| Parameter | Cattle | Mare | Goat | Sheep | Pig | Rat |
| Dose | 15 mg | 7.5 mg | - | - | 7.5 mg | 0.5 mg/kg |
| Route | IM | IM | IM | IM | IM | IM / Oral |
| Tmax (min) | 17.5[1][4] | 37.5[4] | 22.5[4] | 30[4] | 30[5] | 15-30[5] |
| Cmax (ng/mL) | 31.96-35.58 | 16.7-23.7 | - | 87 | 27 | - |
| t½ (hours) | 2[4] | 1.5[4] | 1.1[4] | 1.5[4] | - | 5-7.5[5] |
| Excretion | Urine & Feces[4] | Urine & Feces[4] | Urine & Feces[4] | Urine & Feces[4] | Urine & Feces[5] | Urine & Feces[5] |
| Note: Cmax values are for total radioactivity (luprostiol equivalents) from studies using radiolabeled compounds.[1][5] |
Comparative In Vivo Efficacy
Comparative studies demonstrate Luprostiol's potent luteolytic and uterotonic effects, though its relative potency varies compared to naturally occurring PGF2α (Dinoprost).
| Parameter | Species | Luprostiol | Comparator (PGF2α/Dinoprost) | Reference |
| Uterine Contractility (Diestrus) | Cattle | 195% increase from control | 515% increase from control | [3][6] |
| Uterine Contractility (Proestrus) | Cattle | 154% increase from control | 198% increase from control | [3][6] |
| Luteolytic Effect | Heifers | ~2 times that of PGF2α | - | [5] |
| Luteolytic Effect | Rats | ~10 times that of PGF2α | - | [5] |
| Luteolytic Effect | Hamsters | ~15-30 times that of PGF2α | - | [5] |
| Estrus Response (Heifers) | Cattle | 44% | 42% (Dinoprost) | [7][8] |
| Estrus Response (Lactating Cows) | Cattle | 23% | 19% (Dinoprost) | [7] |
| Estrus Response (Dairy Heifers) | Cattle | 68% | 70% (Cloprostenol) | [7][8] |
| Treatment to Ovulation (Mares) | Horse | 9.4 ± 0.4 days | 9.4 ± 1.3 days (d-cloprostenol) | [9] |
Experimental Protocols
The characterization of prostaglandin analogs like Luprostiol involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Receptor Binding Assay (Competitive)
This assay determines the binding affinity of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Luprostiol for the FP receptor.
Materials:
-
Receptor Source: Membrane preparations from tissues expressing the FP receptor (e.g., bovine corpus luteum) or cell lines stably expressing the recombinant FP receptor.[3]
-
Radioligand: Tritiated PGF2α ([³H]PGF2α).[3]
-
Test Compound: Unlabeled Luprostiol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Cold Assay Buffer.[3]
-
Scintillation Cocktail & Counter.
-
Glass Fiber Filters & Cell Harvester. [3]
Methodology:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + [³H]PGF2α), non-specific binding (membranes + [³H]PGF2α + excess unlabeled PGF2α), and competitive binding (membranes + [³H]PGF2α + varying concentrations of Luprostiol).[10]
-
Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3][11]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Luprostiol. Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[10]
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of a downstream second messenger of FP receptor activation to determine the potency (EC50) of an agonist.
Objective: To determine the EC50 value for Luprostiol in stimulating inositol phosphate production.
Materials:
-
Cell Line: A cell line expressing the FP receptor (e.g., CHO-K1 or HEK293 cells).[3]
-
Labeling Medium: Inositol-free medium containing [³H]myo-inositol.[3]
-
Stimulation Buffer: Buffer (e.g., HBSS) containing LiCl (typically 10 mM) to inhibit inositol monophosphatases.[3]
-
Lysis Buffer & Ion-Exchange Chromatography Columns.
Methodology:
-
Cell Culture and Labeling: Culture cells to near confluency. Incubate the cells with [³H]myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of Luprostiol to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid or trichloroacetic acid). Extract the inositol phosphates from the cell lysate.
-
Separation and Quantification: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography. Quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Plot the total [³H]inositol phosphate accumulation against the log concentration of Luprostiol. Use non-linear regression to determine the EC50 value.[3]
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.
Objective: To determine the EC50 value for Luprostiol in inducing intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line expressing the FP receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Stimulation: Use the instrument's injector to add varying concentrations of Luprostiol to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of Luprostiol. Use non-linear regression to determine the EC50 value.
Therapeutic Applications and Logical Frameworks
Luprostiol is primarily used in veterinary reproductive management to control the timing of estrus, induce parturition, and treat certain pathological conditions of the reproductive tract. Its efficacy is dependent on the presence of a functional corpus luteum.
Estrus Synchronization
Estrus synchronization protocols are designed to bring a group of animals into heat in a narrow, predefined window. This facilitates the use of artificial insemination (AI) and improves breeding management efficiency.
Conclusion
Luprostiol is a well-established and effective synthetic PGF2α analog with a clear mechanism of action centered on the activation of the FP receptor. Its pharmacokinetic profile is characterized by rapid absorption and elimination across multiple species. While specific in vitro binding and potency data are not widely published, extensive in vivo studies confirm its potent luteolytic activity, which is comparable to other commercially available prostaglandins. The detailed experimental protocols and logical frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the pharmacology of Luprostiol and develop novel applications in reproductive science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Luprostiol: A Technical Guide to a Synthetic Prostaglandin F2α Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol is a potent synthetic analogue of prostaglandin F2α (PGF2α), engineered for enhanced stability and efficacy.[1] Widely utilized in veterinary medicine, its primary pharmacological action is the induction of luteolysis, making it a critical tool for the synchronization of estrus and the management of reproductive cycles in various species.[2][3] This technical guide provides a comprehensive overview of Luprostiol, detailing its chemical properties, mechanism of action, and pharmacokinetic profile. It includes detailed experimental protocols for its characterization and application, alongside quantitative data and visualizations of its signaling pathways to serve as a resource for research and development in reproductive endocrinology.
Chemical and Physical Properties
Luprostiol is a synthetic PGF2α analogue with specific structural modifications designed to enhance its luteolytic activity and metabolic stability.[1] Its chemical name is (Z)-7-((1R,2S,3S,5R)-2-(((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)thio)-3,5-dihydroxycyclopentyl)hept-5-enoic acid.[4]
Key structural features include:
-
Core Prostaglandin Structure: Retains the essential cyclopentane ring with hydroxyl groups and the carboxylic acid-containing alpha chain necessary for FP receptor recognition.[1]
-
Thioether Linkage: The introduction of a thioether linkage in the omega chain influences the molecule's conformation.[1]
-
Chlorophenoxy Group: This modification is designed to prevent oxidation of the C15-hydroxyl group, a primary route of inactivation for natural prostaglandins, thus increasing the metabolic stability of the molecule.[1]
| Property | Value | Reference |
| CAS Number | 67110-79-6 | [4] |
| Molecular Formula | C21H29ClO6S | [4][][6][7] |
| Molecular Weight | 444.96 g/mol | [4] |
| IUPAC Name | (Z)-7-((1R,2S,3S,5R)-2-(((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)thio)-3,5-dihydroxycyclopentyl)hept-5-enoic acid | [4] |
Mechanism of Action and Signaling Pathway
Luprostiol functions as a selective and potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The binding of Luprostiol to the FP receptor, located on luteal cells of the corpus luteum, initiates a well-defined signaling cascade that culminates in luteolysis—the structural and functional regression of the corpus luteum.[8][9]
The signaling pathway proceeds as follows:
-
Receptor Binding and Gq Protein Activation: Luprostiol binds to the FP receptor, inducing a conformational change that activates the associated heterotrimeric Gq protein.[2][10]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-β (PLCβ).[2]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[10]
-
Protein Kinase C (PKC) Activation: The elevated intracellular calcium levels, in conjunction with DAG, activate protein kinase C (PKC).[2][10]
-
Downstream Luteolytic Effects: The activation of PKC and other downstream effectors leads to the inhibition of progesterone synthesis and the induction of apoptosis (programmed cell death) in luteal cells, causing the regression of the corpus luteum.[2][9]
This rapid decline in progesterone production removes the negative feedback on the hypothalamus and pituitary gland, permitting the release of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn leads to follicular development, estrus, and ovulation.[2]
Pharmacokinetic Profile
Luprostiol is characterized by rapid absorption following intramuscular injection and is extensively metabolized before excretion.[3][8] The primary metabolic pathway is β-oxidation of the carboxylic acid side chain, which forms metabolites such as tetranor-luprostiol.[8][9]
Table 1: Pharmacokinetic Parameters of Luprostiol in Various Species
Data represents total radioactivity of the parent compound and its metabolites following intramuscular administration.
| Species | Cmax (ng eq/mL) | Tmax (minutes) | Half-life (t½) (hours) | Reference |
| Cow | 31.96 - 35.58 | 15 - 20 | 2 | [3][8] |
| Horse | Not specified | 37.5 | 1.5 | [3] |
| Goat | 6.2 - 15.6 | 15 - 30 | 1.1 | [3][12] |
| Sheep | Not specified | 22.5 | 1.5 | [3] |
| Mini-pig | 27 | 30 | Not specified | [12] |
| Rat | Not specified | 15 - 30 | Not specified | [12] |
Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, IM)
| Tissue | 12 hours | 1 day | 3 days | Reference |
| Injection Site | - | 250 ppb | 11 ppb | [13] |
| Liver | < 2 ppb | - | - | [8] |
| Kidney | < 2 ppb | - | - | [8] |
| Milk | < 2 ppb | - | - | [13] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the bioactivity of Luprostiol and other PGF2α analogues.
Protocol for Induction of Luteolysis in Mares
This protocol is based on studies evaluating the efficacy of Luprostiol for the synchronization of estrus.[14]
-
Objective: To induce luteolysis in mares with a mature corpus luteum.
-
Materials:
-
Luprostiol solution (e.g., 3.75 mg/mare).[15]
-
Sterile syringes and needles for intramuscular injection.
-
Equipment for blood sample collection (vacutainers, needles).
-
Progesterone assay kits (e.g., RIA or ELISA).
-
(Optional) Saliva collection kits for cortisol measurement.
-
-
Methodology:
-
Animal Selection: Select healthy, cycling mares. Confirm the presence of a mature corpus luteum (≥5 days post-ovulation) via transrectal ultrasonography.
-
Baseline Sampling: Collect a pre-treatment blood sample to determine baseline plasma progesterone concentration. Optionally, collect a saliva sample for baseline cortisol.
-
Administration: Administer a single dose of Luprostiol via deep intramuscular injection.[14]
-
Post-Treatment Monitoring:
-
Observe mares for transient side effects such as sweating, which are typically mild.[14]
-
Collect blood samples at 24 and 48 hours post-injection to monitor the decline in progesterone concentration.[14]
-
(Optional) Collect saliva samples at timed intervals (e.g., 60 minutes post-injection) to assess any stress response via cortisol measurement.[15]
-
-
Confirmation of Luteolysis: Luteolysis is confirmed by a significant decline in plasma progesterone to baseline levels (typically <1 ng/mL) within two days of injection.[14][15] Estrus and subsequent ovulation are expected to follow.
-
Protocol for Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of a ligand like Luprostiol to the FP receptor.[16]
-
Objective: To quantify the affinity of Luprostiol for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled PGF2α (e.g., [³H]PGF2α).
-
Unlabeled Luprostiol and PGF2α (for standard curve).
-
Binding buffer (e.g., Tris-HCl with MgCl2 and EDTA).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]PGF2α, and varying concentrations of unlabeled Luprostiol (the competitor).
-
Control Groups:
-
Total Binding: Tubes containing only membranes and [³H]PGF2α.
-
Non-specific Binding: Tubes containing membranes, [³H]PGF2α, and a high concentration of unlabeled PGF2α to saturate the receptors.
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Luprostiol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Luprostiol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
-
Protocol for Inositol Phosphate (IP) Mobilization Assay
This functional assay measures the potency (EC50) of an agonist by quantifying the production of a downstream second messenger.[16]
-
Objective: To determine the EC50 value for Luprostiol in stimulating the production of inositol phosphates.
-
Materials:
-
Cell line expressing the FP receptor (e.g., CHO-K1 or HEK293).
-
Labeling medium: Inositol-free medium containing [³H]myo-inositol.
-
Stimulation buffer (e.g., HBSS containing LiCl to inhibit inositol monophosphatase).
-
Luprostiol at various concentrations.
-
Perchloric acid for cell lysis.
-
Anion-exchange chromatography columns.
-
Elution buffers (ammonium formate/formic acid).
-
Scintillation counter.
-
-
Methodology:
-
Cell Culture and Labeling: Culture the cells and label them overnight with [³H]myo-inositol in the labeling medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
Stimulation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl. Then, stimulate the cells with varying concentrations of Luprostiol for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Collect the cell lysates and extract the inositol phosphates.
-
Separation and Quantification: Neutralize the extracts and apply them to anion-exchange columns. Elute the different inositol phosphate fractions (IP1, IP2, IP3) and quantify the radioactivity in each fraction using a scintillation counter.[16]
-
Data Analysis: Plot the total [³H]inositol phosphate accumulation against the log concentration of Luprostiol. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that produces 50% of the maximal response.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. medkoo.com [medkoo.com]
- 6. Buy Luprostiol | 67110-79-6 | >98% [smolecule.com]
- 7. Luprostiol | C21H29ClO6S | CID 43678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Luprostiol in dairy cows: residue depletion and metabolism [agris.fao.org]
- 14. benchchem.com [benchchem.com]
- 15. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Prosolvin's Luteolytic Effects on the Corpus Luteum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosolvin, a veterinary pharmaceutical containing the active ingredient Luprostiol, is a potent synthetic analogue of prostaglandin F2α (PGF2α). Its primary pharmacological action is the induction of luteolysis, the physiological regression of the corpus luteum (CL). This process is fundamental in the reproductive cycle of many mammals, and its artificial manipulation is a cornerstone of estrus synchronization and reproductive management in livestock. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on the corpus luteum. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and drug development, offering detailed experimental protocols and data presented in a clear, comparative format.
Introduction
The corpus luteum is a transient endocrine gland essential for the establishment and maintenance of early pregnancy through its production of progesterone.[1] In the absence of a viable embryo, the CL undergoes a process of regression known as luteolysis, allowing for the initiation of a new estrous cycle.[2] Prostaglandin F2α, naturally produced by the endometrium, is the primary physiological trigger for luteolysis in many species.[3]
This compound, containing the synthetic PGF2α analogue Luprostiol, mimics this natural process with high efficacy.[4] Understanding the precise mechanisms by which Luprostiol induces luteolysis is critical for optimizing its use in veterinary medicine and for the development of novel reproductive therapeutics. This guide will dissect the intricate signaling cascades initiated by Luprostiol in luteal cells, leading to the inhibition of steroidogenesis and the induction of apoptosis, ultimately resulting in the structural and functional demise of the corpus luteum.
Mechanism of Action: Signaling Pathways in Luteolysis
The luteolytic action of this compound (Luprostiol) is initiated by its binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor predominantly expressed on the plasma membrane of large luteal cells.[5] This binding event triggers a cascade of intracellular signaling events that can be broadly categorized into two interconnected pathways: the inhibition of progesterone synthesis (functional luteolysis) and the induction of programmed cell death (structural luteolysis).
Functional Luteolysis: Inhibition of Progesterone Synthesis
Upon ligand binding, the FP receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+ has several downstream effects that inhibit steroidogenesis.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with increased intracellular Ca2+, activates protein kinase C (PKC).[1] Activated PKC can phosphorylate and thereby inhibit key enzymes and regulatory proteins involved in progesterone synthesis. This includes a reduction in the activity of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity, which is crucial for steroidogenesis.[8]
Structural Luteolysis: Induction of Apoptosis
The same signaling molecules that inhibit progesterone synthesis also initiate programmed cell death, or apoptosis, in luteal cells.
-
Calcium-Mediated Apoptosis: Sustained high levels of intracellular Ca2+ can activate calcium-dependent proteases and endonucleases that contribute to the apoptotic cascade.
-
PKC and MAPK Pathways: PKC activation can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway. While often associated with cell survival, in the context of luteolysis, this pathway can contribute to the expression of pro-apoptotic factors.
-
Endoplasmic Reticulum (ER) Stress and Autophagy: PGF2α has been shown to induce ER stress in luteal cells, which can trigger apoptosis.[9][10][11] Autophagy is also activated, which appears to have a complex, modulatory role in the cell death process.[9][10][11]
-
Caspase Activation: The culmination of these signals is the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., Caspase-8 and Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13]
Quantitative Data on this compound's Effects
The administration of this compound (Luprostiol) leads to measurable changes in hormone concentrations, gene expression, and cellular markers of apoptosis. The following tables summarize key quantitative data from various studies.
Table 1: Effects of Luprostiol on Plasma Progesterone Concentrations
| Animal Model | Dosage | Time Post-Treatment | Progesterone Concentration | Reference |
| Mare | 3.75 mg (IM) | 48 hours | Significant decline to baseline | [14][15][16] |
| Cow | 7.5 mg (IM) | 72 hours | < 1 ng/mL (successful luteolysis) | [17] |
| Goat | 7.5 mg (IM) | 33.3 ± 0.9 hours (to parturition) | Rapid decrease | [18] |
Table 2: Gene Expression Changes in Bovine Corpus Luteum Following PGF2α Analogue Treatment
| Gene | Time Post-Treatment | Change in Expression | Function | Reference |
| CASP3 | Middle-stage CL | Increased | Apoptosis execution | [12] |
| CASP8 | Middle-stage CL | Increased | Apoptosis initiation | [12] |
| RIPK1 | Middle-stage CL | Increased | Necroptosis | [12] |
| RIPK3 | Middle-stage CL | Increased | Necroptosis | [12] |
| PPARD | 24 hours | Upregulated | Nuclear receptor | [3] |
| PPARG | 24 hours | Upregulated | Nuclear receptor | [3] |
| TNFα | During luteolysis | Increased | Pro-inflammatory cytokine | [19] |
| VEGFC | During luteolysis | Decreased | Lymphangiogenic factor | [19] |
| VEGFR3 | During luteolysis | Decreased | Lymphangiogenic factor receptor | [19] |
Experimental Protocols
The following protocols are synthesized from multiple studies investigating the effects of PGF2α analogues on the corpus luteum and are intended to serve as a guide for designing future experiments.
In Vivo Model for Luteolysis Induction in Mares
Objective: To evaluate the luteolytic efficacy of Luprostiol in vivo.
Materials:
-
Healthy, cycling mares
-
This compound (Luprostiol) solution
-
Sterile syringes and needles
-
Blood collection tubes (e.g., heparinized or EDTA)
-
Centrifuge
-
Ultrasound equipment with a linear rectal probe
-
Hormone assay kits (e.g., progesterone ELISA or RIA)
Procedure:
-
Animal Selection: Select healthy, cycling mares. Confirm ovulation and monitor the estrous cycle to ensure treatment occurs during the mid-luteal phase (Day 8 post-ovulation).[14]
-
Pre-treatment Sampling: Collect a baseline blood sample (t=0) immediately before treatment.
-
Treatment Administration: Administer a single intramuscular (IM) injection of 3.75 mg Luprostiol.[14]
-
Post-treatment Monitoring:
-
Collect blood samples at 24, 48, and 72 hours post-injection to monitor the decline in progesterone concentrations.
-
Perform daily transrectal ultrasonography to measure the decrease in corpus luteum size and monitor the growth of a new dominant follicle.
-
-
Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated ELISA or RIA kit.
-
Data Analysis: Analyze the rate and extent of progesterone decline. Record the time to the onset of estrus and subsequent ovulation.
In Vitro Luteal Cell Culture for Mechanistic Studies
Objective: To investigate the cellular and molecular mechanisms of Luprostiol-induced luteolysis.
Materials:
-
Bovine ovaries with mid-luteal phase corpora lutea (collected from an abattoir)
-
Sterile dissection tools
-
Enzymes for tissue digestion (e.g., collagenase, DNase)
-
Cell culture medium (e.g., DMEM/F12) and supplements (e.g., fetal bovine serum, antibiotics)
-
Cell culture plates
-
Luprostiol solution
-
Reagents for analysis (e.g., RNA extraction kits, qPCR reagents, antibodies for Western blotting, apoptosis detection kits)
Procedure:
-
Corpus Luteum Collection: Aseptically collect corpora lutea from bovine ovaries within a short time of slaughter and transport them to the laboratory on ice.
-
Luteal Cell Isolation:
-
Mince the CL tissue into small pieces.
-
Perform enzymatic digestion using a solution containing collagenase and DNase to obtain a single-cell suspension.
-
Filter the cell suspension to remove undigested tissue and wash the cells by centrifugation.
-
-
Cell Culture:
-
Plate the isolated luteal cells at a desired density in cell culture plates.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2 until they adhere and form a monolayer.
-
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of Luprostiol to determine a dose-response relationship.
-
For time-course experiments, treat cells with an effective dose of Luprostiol and collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Sample Collection and Analysis:
-
Progesterone: Collect the culture medium at each time point to measure progesterone secretion by ELISA.
-
Gene Expression: Lyse the cells to extract total RNA. Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of target genes (e.g., CASP3, BAX, BCL2, FP receptor).
-
Protein Expression: Lyse the cells to extract total protein. Perform Western blotting to analyze the expression and activation of key signaling proteins (e.g., p-PKC, p-ERK, cleaved Caspase-3).
-
Apoptosis: Stain cells with markers of apoptosis (e.g., Annexin V and propidium iodide) and analyze by flow cytometry.
-
Conclusion
This compound (Luprostiol), as a potent PGF2α analogue, induces a well-defined and multifaceted luteolytic process in the corpus luteum. The binding to its cognate receptor initiates a signaling cascade that rapidly inhibits progesterone synthesis and subsequently triggers programmed cell death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of luteolysis and to develop innovative strategies for the manipulation of reproductive cycles. A thorough understanding of these processes at the molecular and cellular levels is paramount for advancing veterinary reproductive medicine and for the discovery of new therapeutic targets.
References
- 1. New Aspects of Corpus Luteum Regulation in Physiological and Pathological Conditions: Involvement of Adipokines and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 10. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corpus luteum regression in the rat--in vivo and in vitro studies of apoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Downregulation of Lymphatic Vessel Formation Factors in PGF2α-induced Luteolysis in the Cow - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Prosolvin (Luprostiol) in Mares
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosolvin, a commercial formulation of the synthetic prostaglandin F2α (PGF2α) analogue luprostiol, is a potent luteolytic agent widely utilized in equine reproductive management. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing clinical efficacy and ensuring animal safety. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion of luprostiol in mares, alongside a detailed examination of its mechanism of action and physiological effects on the mare's reproductive cycle. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited research, and presents visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity in the equine species.
Introduction
The manipulation of the estrous cycle is a cornerstone of modern equine breeding management. Prostaglandin F2α and its synthetic analogues are instrumental in this regard, primarily through their ability to induce luteolysis, the regression of the corpus luteum (CL). This compound, containing the active ingredient luprostiol, is a widely used product for this purpose. Its application allows for the synchronization of estrus, treatment of a persistent corpus luteum, and induction of abortion or parturition.[1] A thorough understanding of how this compound is processed by the mare's body (pharmacokinetics) and its effects on physiological processes (pharmacodynamics) is essential for its effective and safe use in clinical and research settings.
Pharmacokinetics of Luprostiol in Mares
The pharmacokinetic profile of luprostiol in mares is characterized by rapid absorption and elimination. Following intramuscular administration, luprostiol is quickly absorbed from the injection site.[1]
Quantitative Pharmacokinetic Data
The available quantitative pharmacokinetic parameters for luprostiol in mares are summarized in the table below. It is important to note that detailed studies providing a full pharmacokinetic profile, including parameters such as Cmax, AUC, volume of distribution, and clearance, are not extensively published in the peer-reviewed literature for luprostiol specifically in mares. The data presented here are primarily derived from the product's summary of characteristics.
| Parameter | Value | Species | Administration Route |
| Time to Peak Plasma Concentration (Tmax) | 37.5 minutes[1] | Horses | Intramuscular |
| Half-life (t½) | 1.5 hours[1] | Mares | Intramuscular |
Experimental Protocols for Pharmacokinetic Studies
2.2.1. Animal Subjects and Drug Administration
-
A cohort of healthy, adult, non-pregnant mares would be selected.
-
Animals would be acclimatized to the study conditions to minimize stress-related physiological changes.
-
A single dose of this compound (e.g., 7.5 mg luprostiol) would be administered via deep intramuscular injection.
2.2.2. Blood Sample Collection
-
Serial blood samples would be collected from the jugular vein into heparinized tubes at predetermined time points.
-
Sampling times would be frequent around the expected Tmax (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes) and then at increasing intervals for several hours to capture the elimination phase (e.g., 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.
2.2.3. Analytical Methodology for Luprostiol Quantification
-
Quantification of luprostiol in plasma would typically be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for detecting and quantifying drug concentrations in biological matrices.
-
The method would involve protein precipitation from the plasma samples, followed by solid-phase extraction to concentrate the analyte and remove interfering substances.
-
The extracted samples would then be injected into the LC-MS/MS system for analysis.
2.2.4. Pharmacokinetic Data Analysis
-
The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, t½, volume of distribution (Vd), and clearance (Cl).
Pharmacodynamics of Luprostiol in Mares
The primary pharmacodynamic effect of luprostiol is the induction of luteolysis, which leads to a cascade of hormonal and physiological events culminating in the return to estrus and ovulation.[1]
Mechanism of Action and Signaling Pathway
Luprostiol, as a PGF2α analogue, binds to and activates the prostaglandin F2α receptor (FP receptor) on the surface of luteal cells in the corpus luteum. This binding initiates an intracellular signaling cascade that results in the functional and structural regression of the CL.
References
The Luteolytic Cascade in Bovine Species: A Technical Guide to the Role of Prosolvin and the Emerging Influence of Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolysis, the regression of the corpus luteum (CL), is a critical physiological process in the bovine estrous cycle, enabling the initiation of a new cycle in the absence of pregnancy. The manipulation of luteolysis is a cornerstone of reproductive management in cattle, facilitating estrus synchronization and improving the efficiency of artificial insemination programs. Prosolvin, a veterinary pharmaceutical containing the active ingredient luprostiol, a synthetic analogue of Prostaglandin F2α (PGF2α), is a potent luteolytic agent. This technical guide provides an in-depth examination of the mechanisms by which this compound and other PGF2α analogues induce luteolysis in bovine species. Furthermore, it explores the nascent field of pro-resolving mediators, such as resolvins and protectins, and their potential, yet to be fully elucidated, role in the complex orchestration of luteal regression.
Part 1: this compound (Luprostiol) and the PGF2α-Induced Luteolytic Pathway
This compound's luteolytic activity is mediated by its active component, luprostiol, which functions as a potent agonist for the PGF2α receptor (FP receptor). The binding of luprostiol to the FP receptor, predominantly expressed on large luteal cells, initiates a cascade of intracellular events culminating in both functional and structural regression of the corpus luteum.
Mechanism of Action and Signaling Pathways
The luteolytic action of PGF2α and its analogues is multifaceted, involving a rapid decline in progesterone synthesis (functional luteolysis) followed by the structural demise of the CL through apoptosis and tissue remodeling.
The initial binding of PGF2α or its analogues to the FP receptor, a G-protein coupled receptor, triggers the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade has several downstream effects:
-
Inhibition of Steroidogenesis: The elevation of intracellular Ca2+ and activation of PKC interfere with the steroidogenic pathway, acutely inhibiting the transport of cholesterol into the mitochondria and downregulating the expression of key steroidogenic enzymes, such as steroidogenic acute regulatory protein (StAR) and P450 side-chain cleavage enzyme. This leads to a rapid drop in progesterone production.
-
Vasoconstriction and Reduced Luteal Blood Flow: PGF2α induces the release of vasoconstrictors, such as endothelin-1 (ET-1), from luteal endothelial cells. This leads to a reduction in blood flow to the corpus luteum, causing hypoxia and further compromising the viability of luteal cells.[1]
-
Apoptosis Induction: The PGF2α signaling pathway activates pro-apoptotic pathways. This includes the upregulation of the Fas/FasL system and the activation of caspases, leading to programmed cell death of both steroidogenic and endothelial luteal cells.[2]
-
Inflammatory and Immune Response: Luteolysis is associated with an inflammatory-like response within the CL, characterized by the infiltration of immune cells and the production of cytokines, which contribute to the structural breakdown of the luteal tissue.
Quantitative Data on the Effects of this compound and PGF2α Analogues
The administration of this compound or other PGF2α analogues leads to predictable and quantifiable changes in key physiological parameters, most notably a rapid decline in plasma progesterone concentrations.
| Parameter | Treatment Group | Time Post-Treatment | Change from Baseline | Reference |
| Plasma Progesterone (ng/mL) | Luprostiol (15 mg, IM) | 24 hours | Significant reduction | [3] |
| Luprostiol (7.5 mg, IM) | 48 hours | Progesterone < 1 ng/mL (complete luteolysis) | [3] | |
| Luprostiol (3.75 mg, IM) | 24 hours | Initial reduction, followed by rebound | [3] | |
| Luteal Blood Flow | d-cloprostenol (double dose) | 2 and 4 days | Lower luteal blood flow compared to single dose | [1] |
| Gene Expression (Mid-cycle CL) | PGF2α analogue | 0.5 - 4 hours | Upregulation of early response genes (FOS, JUN, ATF3) and cytokine transcripts | [4] |
| PGF2α analogue | 4 hours | 58.2% of differentially regulated transcripts were downregulated | [4] |
Table 1: Quantitative Effects of PGF2α Analogues on Bovine Luteal Function.
Experimental Protocols
The study of luteolysis in bovine species often involves the use of estrus synchronization protocols to ensure a homogenous population of animals with a corpus luteum of a known age. A common experimental design to evaluate the efficacy of a luteolytic agent like this compound is as follows:
A specific example of an experimental protocol is the investigation of different doses and administration routes of luprostiol:
Objective: To determine the minimal effective dose of luprostiol to induce luteolysis. Animals: Non-lactating Nelore cows with a palpable corpus luteum 8 days after estrus. Treatments:
-
Group 1 (Control): 15 mg luprostiol, intramuscular (IM)
-
Group 2: 7.5 mg luprostiol, IM
-
Group 3: 3.75 mg luprostiol, IM
-
Group 4: 7.5 mg luprostiol, intravulvosubmucosal (IVSM)
-
Group 6: 1.5 mg luprostiol, at the Bai-hui acupoint Data Collection:
-
Blood samples collected at 0, 24, and 48 hours post-treatment for progesterone analysis.
-
Estrus detection for 6 days post-treatment. Key Findings: A 7.5 mg dose of luprostiol administered either IM or IVSM was sufficient to induce complete luteal regression (progesterone <1 ng/mL) by 48 hours.[3]
Part 2: The Potential Role of Pro-Resolving Mediators (Resolvins and Protectins) in Luteolysis
While the pro-inflammatory actions of prostaglandins in initiating luteolysis are well-established, the resolution of this inflammatory-like process and the subsequent tissue remodeling are less understood. Emerging evidence suggests that specialized pro-resolving mediators (SPMs), including resolvins and protectins, may play a crucial role in the resolution phase of inflammation and tissue repair. Although direct evidence in bovine luteolysis is currently limited, their known functions in other biological systems suggest a plausible involvement.
Biosynthesis and General Functions of Resolvins and Protectins
Resolvins and protectins are endogenously produced from omega-3 polyunsaturated fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Their biosynthesis is initiated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. These molecules are potent anti-inflammatory and pro-resolving agents that actively orchestrate the termination of inflammation. Their key functions include:
-
Inhibiting neutrophil infiltration and promoting their apoptosis and clearance.
-
Enhancing the phagocytosis of apoptotic cells and cellular debris by macrophages.
-
Switching macrophage phenotype from pro-inflammatory (M1) to pro-resolving (M2).
-
Promoting tissue regeneration and repair.
Hypothetical Role in Bovine Luteolysis
The structural regression of the corpus luteum involves significant tissue remodeling and the clearance of apoptotic cells, processes that are actively managed during the resolution of inflammation. It is therefore plausible that resolvins and protectins are involved in the later stages of luteolysis, ensuring a controlled and efficient removal of the regressed CL and preparing the ovary for the next follicular phase.
Potential Mechanisms:
-
Counter-regulation of PGF2α-induced inflammation: SPMs could dampen the inflammatory cascade initiated by PGF2α, preventing excessive tissue damage.
-
Promotion of immune cell clearance: After the initial influx of immune cells to dismantle the CL, resolvins and protectins could facilitate their timely removal.
-
Stimulation of angiogenesis and tissue repair: Following the breakdown of the luteal tissue, these mediators may promote the necessary vascular and tissue remodeling.
Further research is required to definitively establish the presence and functional significance of resolvins and protectins in the bovine corpus luteum during luteolysis. The development of sensitive analytical methods to quantify these lipid mediators in bovine reproductive tissues will be a critical step in advancing this area of investigation.
Conclusion
This compound, through its active component luprostiol, is a highly effective tool for inducing luteolysis in cattle, acting via the well-characterized PGF2α signaling pathway to inhibit progesterone synthesis and induce structural regression of the corpus luteum. The quantitative and predictable nature of its effects has made it invaluable for reproductive management.
The role of pro-resolving mediators like resolvins and protectins in bovine luteolysis represents an exciting and largely unexplored frontier. Understanding how the inflammatory processes of luteolysis are resolved could open new avenues for improving reproductive health and efficiency in cattle. Future research in this area may lead to the development of novel therapeutic strategies that not only induce luteolysis but also promote a healthier uterine and ovarian environment for subsequent cycles. This in-depth understanding of both the established luteolytic agents and potential future modulators is essential for researchers, scientists, and drug development professionals working to advance bovine reproductive medicine.
References
- 1. The effect of a double dose of cloprostenol sodium on luteal blood flow and pregnancy rates per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
Endocrine Response to Prosolvin (Luprostiol) Administration in Swine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endocrine response to the administration of Prosolvin (active ingredient: luprostiol), a synthetic analogue of prostaglandin F2α (PGF2α), in swine. Understanding these responses is critical for the effective use of this compound in reproductive management, such as estrus synchronization and induction of parturition, and for the development of new veterinary pharmaceuticals.
Core Mechanism of Action: Luteolysis
Luprostiol, like other PGF2α analogues, primarily acts as a potent luteolytic agent. Its primary target is the corpus luteum (CL), a transient endocrine structure in the ovary. The binding of luprostiol to the prostaglandin F2α receptor (PTGFR) on luteal cells initiates a cascade of intracellular events that lead to the functional and structural regression of the CL, a process known as luteolysis.[1] This regression results in a rapid decline in the secretion of progesterone, a key hormone for the maintenance of pregnancy.[2][3]
The luteolytic effect of PGF2α and its analogues is dependent on the stage of the estrous cycle. In swine, the CL is generally refractory to the effects of PGF2α until after day 12 of the cycle.[2][4] A single injection of a PGF2α analogue before this time may cause a transient drop in progesterone but will not induce complete luteolysis.[4] However, multiple injections can overcome this resistance.[4]
Signaling Pathway of Luprostiol-Induced Luteolysis
The binding of luprostiol to its G-protein coupled receptor (PTGFR) triggers a well-defined signaling cascade within the luteal cell. This process, illustrated in the diagram below, ultimately leads to the inhibition of progesterone synthesis and apoptosis of the luteal cells.
Quantitative Endocrine Responses
The administration of luprostiol and other PGF2α analogues elicits a range of measurable endocrine changes in swine. The most significant of these is the rapid decline in progesterone.
Progesterone
The primary and most predictable endocrine response to effective luprostiol administration is a sharp decrease in plasma progesterone concentrations.[3] This is a direct consequence of luteolysis.
| Study Reference | Animal Model | Treatment | Dosage | Timing of Administration | Progesterone Response |
| Unnamed Study[3] | 20 crossbred pregnant sows | Luprostiol | 7.5 mg | Day 112 of gestation | Rapid decline (P<0.05) within 24 hours post-treatment compared to controls. |
| Unnamed Study[5] | Sows in farrowing crates | PGF2α | 10 mg | Day 112 postcoitum | Tendency to decline following treatment. |
| Unnamed Study[5] | Sows in farrowing crates | Cloprostenol | 175 µg | Day 112 postcoitum | Tendency to decline following treatment. |
Other Hormonal Responses
Beyond progesterone, PGF2α analogues can influence other key reproductive and stress hormones.
| Hormone | Study Reference | Animal Model | Treatment | Dosage | Timing of Administration | Observed Response |
| Relaxin | Unnamed Study[5] | Sows in farrowing crates | PGF2α | 10 mg | Day 112 postcoitum | 10-fold increase within 15 minutes of injection. |
| Prolactin | Unnamed Study[5] | Sows in farrowing crates | PGF2α | 10 mg | Day 112 postcoitum | 10-fold increase within 30 minutes of injection. |
| Unnamed Study[5] | Sows in farrowing crates | Cloprostenol | 175 µg | Day 112 postcoitum | Gradual increase following treatment. | |
| Estrone | Unnamed Study[5] | Sows in farrowing crates | PGF2α or Cloprostenol | 10 mg or 175 µg | Day 112 postcoitum | No significant change. |
| Cortisol | Unnamed Study[6] | Mares | Luprostiol | 3.75 mg | Day 8 after ovulation | Significant transient increase in salivary cortisol 60 minutes post-injection (from 1.4 ng/ml to 8.0 ng/ml). |
| Unnamed Study[6] | Mares | Cloprostenol | 22.5 µg | Day 8 after ovulation | Significant transient increase in salivary cortisol 60 minutes post-injection (from 1.4 ng/ml to 4.2 ng/ml). |
Note: While the cortisol data is from mares, it suggests a potential for a mild, transient stress response in other species, including swine, following PGF2α analogue administration. This is an important consideration in animal welfare and management.[6][7]
Experimental Protocols
The following provides a generalized experimental workflow for assessing the endocrine response to luprostiol administration in swine. Specific details may be adjusted based on the research objectives.
Generalized Experimental Workflow
Detailed Methodologies
Animal Selection and Housing:
-
Select healthy, mature sows or gilts of a specific breed or crossbreed.
-
House animals individually to allow for accurate data collection and to prevent social stress from confounding the results.
-
Provide a controlled environment with consistent photoperiod, temperature, and ad libitum access to feed and water.
Treatment Administration:
-
Administer luprostiol via deep intramuscular injection.[8] The dosage should be determined based on the study objectives and manufacturer's recommendations. For example, a 7.5 mg dose has been shown to be effective for inducing farrowing in sows.[3]
-
A control group receiving a vehicle (saline) injection is essential for comparison.
Blood Sampling:
-
Collect blood samples via jugular venipuncture or from an indwelling catheter.
-
Baseline samples should be collected prior to treatment to establish individual hormone levels.
-
Post-treatment sampling frequency should be high initially (e.g., every 15-30 minutes for the first few hours) to capture rapid hormonal changes (e.g., prolactin, relaxin), followed by less frequent sampling (e.g., every 6-12 hours) to monitor more sustained responses (e.g., progesterone decline).
Hormone Analysis:
-
Process blood samples to separate plasma or serum and store at -20°C or -80°C until analysis.
-
Quantify hormone concentrations using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Data Analysis:
-
Analyze hormonal data using appropriate statistical methods, such as repeated measures ANOVA, to compare treatment effects over time.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
The administration of this compound (luprostiol) in swine induces a predictable and significant endocrine response, primarily characterized by a rapid decline in progesterone due to its potent luteolytic effects. This is accompanied by more transient changes in other hormones such as relaxin and prolactin, and potentially a mild, short-lived increase in cortisol. A thorough understanding of these endocrine dynamics, facilitated by robust experimental design and quantitative analysis, is paramount for optimizing the use of PGF2α analogues in swine production and for the continued development of safe and effective reproductive management tools.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dosage response evaluation of luprostiol administered to pregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α and control of reproduction in female swine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral and endocrine responses of sows to prostaglandin F2 alpha and cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Molecular Targets of Luprostiol in the Ovary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a potent synthetic analog of prostaglandin F2α (PGF2α), is a critical pharmacological tool in reproductive biology and veterinary medicine. Its primary function within the ovary is the induction of luteolysis, the regression of the corpus luteum (CL). This action is mediated through its specific interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the molecular targets of Luprostiol in the ovary, detailing its mechanism of action, the downstream signaling cascades it initiates, and the physiological consequences leading to the cessation of progesterone production. This document includes a compilation of available quantitative data, detailed experimental protocols for studying Luprostiol's effects, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development.
Introduction
Luprostiol is a highly selective agonist for the prostaglandin F receptor (FP receptor).[1] Its principal pharmacological effect is the induction of luteolysis, which involves both functional and structural regression of the corpus luteum.[1] This process is fundamental for the regulation of estrous cycles and is harnessed for estrus synchronization in livestock. Understanding the molecular interactions of Luprostiol with its ovarian targets is crucial for optimizing its therapeutic use and for the development of novel reproductive drugs. This guide will delve into the molecular intricacies of Luprostiol's action in the ovary.
The Primary Molecular Target: Prostaglandin F Receptor (FP Receptor)
The definitive molecular target of Luprostiol in the ovary is the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor superfamily.[1][2] The FP receptor is expressed in various ovarian cell types, with particularly high concentrations found in the large luteal cells of the corpus luteum.[2]
Receptor Binding Affinity and Density
While direct in vitro quantitative data on the binding affinity (Ki) of Luprostiol to the FP receptor is not extensively documented in publicly available literature, its potent in vivo effects suggest a high affinity.[1] As a synthetic analog of PGF2α, its binding characteristics are expected to be similar to the natural ligand. Studies on PGF2α binding to bovine corpus luteum cell membranes have identified two classes of receptor sites with different dissociation constants (Kd).
Table 1: PGF2α Binding Affinity and Receptor Density in Bovine Corpus Luteum
| Parameter | Value | Species | Tissue Preparation | Reference |
| High-Affinity Kd | 1.6 x 10-9 M (1.6 nM) | Bovine | Corpus Luteum Cell Membranes | [3] |
| Low-Affinity Kd | 2.4 x 10-8 M (24 nM) | Bovine | Corpus Luteum Cell Membranes | [3] |
| Receptor Concentration (Single Class of High-Affinity) | Not Specified | Bovine | Corpus Luteum Plasma Membranes | [4] |
| High-Affinity Receptor Concentration | 0.05 pmol/mg protein | Human | Corpus Luteum | [5] |
| Low-Affinity Receptor Concentration | 0.25 pmol/mg protein | Human | Corpus Luteum | [5] |
Mechanism of Action and Signaling Pathways
Upon binding to the FP receptor, Luprostiol initiates a well-defined signaling cascade characteristic of Gq-coupled GPCRs.[1]
G-Protein Activation and Second Messenger Generation
The binding of Luprostiol to the FP receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit dissociates and, in turn, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
Intracellular Calcium Mobilization and Protein Kinase C Activation
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[6][7] This leads to a rapid and transient increase in intracellular calcium concentration. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).
Table 2: PGF2α-Induced Intracellular Calcium Mobilization in Luteal Cells
| Parameter | Cell Type | Initial [Ca²⁺]i | Peak [Ca²⁺]i (Post-PGF2α) | Fold Increase | Species | Reference |
| Intracellular Calcium Concentration | Large Luteal Cells | 73 ± 2 nM | 370 ± 21 nM | ~5.1 | Ovine | [7] |
| Intracellular Calcium Concentration | Luteal Cells | 113 ± 6.4 nM | Not specified | 4.6 ± 0.2 | Rat | [6] |
Downstream Effects and Luteolysis
The activation of the PLC/IP3/Ca²⁺ and DAG/PKC pathways culminates in the physiological effects of Luprostiol, leading to luteolysis. These effects include:
-
Inhibition of Progesterone Synthesis: The signaling cascade interferes with the steroidogenic pathway, leading to a rapid decline in progesterone production.[8][9][10][11][12]
-
Apoptosis of Luteal Cells: Prolonged activation of these pathways can induce programmed cell death in luteal cells, contributing to the structural regression of the corpus luteum.
-
Vasoconstriction: Luprostiol can cause constriction of blood vessels within the corpus luteum, reducing blood flow and further contributing to its demise.
Caption: Signaling cascade initiated by Luprostiol binding to the FP receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets and effects of Luprostiol in the ovary.
Radioligand Binding Assay for FP Receptor
This protocol determines the binding affinity (Ki) of Luprostiol for the FP receptor.
-
Receptor Source: Prepare membrane fractions from bovine corpora lutea or from a cell line stably expressing the recombinant FP receptor.
-
Radioligand: Use tritiated PGF2α ([³H]PGF2α) as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]PGF2α and varying concentrations of unlabeled Luprostiol.
-
Incubate at 22°C for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (concentration of Luprostiol that inhibits 50% of specific [³H]PGF2α binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blotting for PLC Activation
This protocol assesses the effect of Luprostiol on the activation of Phospholipase C.
-
Cell Culture and Treatment: Culture ovarian luteal cells and treat with varying concentrations of Luprostiol for different time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated (active) form of PLC.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Calcium Mobilization
This protocol measures the Luprostiol-induced increase in intracellular calcium.
-
Cell Preparation: Isolate and culture ovarian luteal cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating in a physiological buffer.
-
Fluorescence Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Measurement: Perfuse the cells with a buffer containing Luprostiol at various concentrations. Record the changes in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Calculate the ratio of fluorescence intensities and convert this to intracellular calcium concentrations using a standard calibration curve. Determine the EC50 value for Luprostiol-induced calcium mobilization.
Caption: Workflow for validating the molecular targets of Luprostiol.
Conclusion
Luprostiol exerts its potent luteolytic effects in the ovary through a well-defined molecular mechanism centered on its agonistic activity at the prostaglandin F receptor. The binding of Luprostiol to the FP receptor initiates a Gq-mediated signaling cascade, leading to the activation of phospholipase C and the subsequent generation of IP3 and DAG. This results in an increase in intracellular calcium and activation of protein kinase C, which collectively inhibit progesterone synthesis and promote the regression of the corpus luteum. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Luprostiol and the development of novel therapeutics targeting ovarian function. Further research to determine the precise binding kinetics of Luprostiol and to quantify receptor expression in various ovarian cell types will enhance our understanding of its pharmacology and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Letter: Prostaglandin-F2alpha receptor in human corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of prostaglandin F2 alpha on cytosolic free calcium ion concentrations in rat luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormonal regulation of free intracellular calcium concentrations in small and large ovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of models to induce low progesterone during the early luteal phase in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro progesterone production of human granulosa--luteal cells: the impact of different stimulation protocols, poor ovarian response and polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Luteal Serum Progesterone Levels Are Associated With Lower Ongoing Pregnancy and Live Birth Rates in ART: Systematic Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Decreasing Intraluteal Progesterone on Sensitivity of the Early Porcine Corpus Luteum to the Luteolytic Actions of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
Prosolvins and Their Impact on Uterine Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of uterine smooth muscle (myometrial) contractility is a complex process pivotal to reproductive health, governing phenomena from menstruation and embryo implantation to parturition. Dysregulation of this process can lead to debilitating conditions such as dysmenorrhea, preterm labor, and postpartum hemorrhage. While uterotonic and tocolytic agents have traditionally focused on hormonal and prostaglandin pathways, emerging evidence points towards the significant modulatory role of Specialized Pro-resolving Mediators (SPMs), a class of lipid mediators often referred to as prosolvins.
This technical guide provides an in-depth overview of the current understanding of prosolvins and their impact on uterine smooth muscle. It details their classification, receptor interactions, and putative signaling pathways. Given the nascent stage of this specific research area, this guide synthesizes data from related smooth muscle tissues to propose experimental frameworks and potential mechanisms of action in the myometrium.
Prosolvins: Endogenous Regulators of Resolution
Prosolvins, or Specialized Pro-resolving Mediators (SPMs), are a superfamily of endogenous lipid mediators biosynthesized from polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][2] Unlike pro-inflammatory eicosanoids (prostaglandins and leukotrienes), SPMs are actively involved in the resolution of inflammation, a process once thought to be passive.[2][3] The primary families of SPMs include:
-
Lipoxins (LXs): Derived from arachidonic acid.
-
Resolvins (Rvs): E-series (RvE) from EPA and D-series (RvD) from DHA.
-
Protectins (PDs): Derived from DHA.
-
Maresins (MaRs): Derived from DHA.
These molecules exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating signaling cascades that modulate cellular responses.[4]
Prosolvin Receptors in Uterine and Related Tissues
The actions of prosolvins are mediated by a distinct set of GPCRs. While the expression and function of these receptors in uterine smooth muscle are still under active investigation, studies in placental and vascular tissues provide critical insights.
| Receptor | Known Ligands | Location in Relevant Tissues |
| ALX/FPR2 | Lipoxin A4, Resolvin D1, RvD3, RvD5 | Placental tissue, vascular smooth muscle cells, macrophages, neutrophils, spinal astrocytes.[5][6][7] |
| GPR32 | Resolvin D1, RvD5 | Placental tissue, vascular smooth muscle cells, macrophages.[5][8] |
| GPR18 | Resolvin D2 | Placental vascular smooth muscle, extravillous trophoblasts.[9][10][11] |
| LGR6 | Maresin 1 | Aortic smooth muscle cells.[12] |
Impact of Prosolvins on Smooth Muscle Function: Quantitative Data
Direct quantitative data on the effect of prosolvins on uterine smooth muscle contraction is currently limited in publicly accessible literature. However, studies on other smooth muscle types provide valuable context for their potential potency and effects.
| This compound | Tissue Type | Effect | Potency/Concentration | Citation |
| Resolvin D1 | Human Vascular Smooth Muscle Cells | Inhibition of proliferation and migration | IC₅₀ ≈ 0.1–1 nM | [13][14] |
| Resolvin D2 | Human Vascular Smooth Muscle Cells | Inhibition of proliferation and migration | IC₅₀ ≈ 0.1–1 nM | [13][14] |
| Lipoxin A₄ | Guinea Pig Pulmonary Parenchyma | Contraction | 0.1–1 µM | [2] |
| Lipoxin B₄ | Guinea Pig Pulmonary Parenchyma | Contraction | 0.1–1 µM | [2] |
| Maresin 1 | Human Vascular Smooth Muscle Cells | Attenuation of TNF-α induced inflammatory responses | 0.1-100 nM | [15] |
Proposed Signaling Pathways in Uterine Smooth Muscle
Based on the known receptors present in uterine and related tissues and their signaling mechanisms in other cell types, we can propose hypothetical signaling pathways for prosolvins in myometrial cells.
ALX/FPR2 Signaling
Activation of ALX/FPR2 by ligands such as Lipoxin A₄ or Resolvin D1 could lead to either relaxation or contraction, depending on the downstream coupling. In many cell types, ALX/FPR2 signaling is associated with anti-inflammatory effects, which in smooth muscle could translate to relaxation. A potential pathway involves the inhibition of pro-contractile signaling cascades.
Caption: Proposed ALX/FPR2 signaling in uterine smooth muscle.
GPR18 and cAMP-mediated Signaling
The Resolvin D2 receptor, GPR18, has been shown to be coupled to Gαi/o and Gαq proteins, leading to increases in intracellular calcium.[1] Maresin 1 has been demonstrated to increase cyclic AMP (cAMP) levels in vascular smooth muscle cells, a pathway typically associated with smooth muscle relaxation.[15] An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to relaxation.
Caption: Proposed cAMP-mediated relaxation pathway for Maresin 1.
Experimental Protocols
Investigating the direct effects of prosolvins on uterine smooth muscle contractility requires robust and reproducible experimental setups. The following protocols are adapted from established methodologies for in vitro analysis of myometrial tissue.[16][17]
In Vitro Uterine Muscle Strip Contraction Assay
This assay measures isometric tension in myometrial strips to quantify contractile responses to pharmacological agents.
Materials:
-
Human myometrial biopsies (obtained with ethical approval) or animal uterine tissue.
-
Physiological Saline Solution (PSS), e.g., Krebs solution.
-
Multi-organ bath system with temperature control and aeration (95% O₂ / 5% CO₂).
-
Isometric force transducers.
-
Data acquisition system.
-
This compound of interest (e.g., Resolvin D1, Lipoxin A4) dissolved in an appropriate vehicle (e.g., ethanol).
-
Uterotonic agent (e.g., Oxytocin) for inducing contractions.
Procedure:
-
Tissue Preparation: Dissect myometrial tissue into fine strips (e.g., 10 mm x 2 mm x 2 mm) parallel to the muscle fibers.
-
Mounting: Mount the tissue strips in the organ baths between a fixed hook and a force transducer.
-
Equilibration: Equilibrate the strips in PSS at 37°C under a resting tension (e.g., 1-2 g) for at least 60-90 minutes, with regular washes, until stable spontaneous contractions are observed.
-
Agonist-Induced Contraction (Optional): To study inhibitory effects, induce stable, rhythmic contractions with a submaximal concentration of an agonist like oxytocin (e.g., 0.5 nM).[16]
-
This compound Administration: Add the this compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹² M to 10⁻⁶ M) to the organ bath. Allow sufficient time between additions for the response to stabilize.
-
Data Recording: Continuously record the isometric tension.
-
Data Analysis: Analyze the frequency, amplitude, and area under the curve of the contractions. Construct dose-response curves to determine EC₅₀ or IC₅₀ values.
Caption: Workflow for in vitro uterine muscle strip contraction assay.
Intracellular Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in myometrial cells in response to prosolvins, providing insight into the signaling mechanisms.
Materials:
-
Isolated primary myometrial cells or cultured uterine smooth muscle cell lines.
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
-
Fluorescence microscopy system with a perfusion chamber.
-
Imaging buffer.
-
This compound of interest.
Procedure:
-
Cell Preparation: Culture myometrial cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage.
-
Stimulation: Perfuse the cells with the this compound at various concentrations.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i.
-
Data Analysis: Quantify the peak and duration of the calcium transients.
Conclusion and Future Directions
The field of this compound biology is rapidly expanding, and its intersection with reproductive physiology holds immense promise. While direct evidence for the effects of prosolvins on uterine smooth muscle contraction is still emerging, the presence of their receptors in uterine and placental tissues, coupled with their known actions on other smooth muscle types, strongly suggests a significant regulatory role.
Future research should focus on:
-
Directly quantifying the effects of a range of resolvins, lipoxins, protectins, and maresins on both spontaneous and agonist-induced uterine contractions using the protocols outlined above.
-
Elucidating the specific signaling pathways in myometrial cells, confirming the roles of cAMP, intracellular calcium, and MAPK pathways.
-
Investigating the therapeutic potential of stable this compound analogues as novel tocolytics for preterm labor or as regulators of uterine function in other pathologies.
This technical guide serves as a foundational resource for researchers poised to explore this exciting and clinically relevant frontier of drug development and reproductive science.
References
- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxins A4 and B4: comparison of icosanoids having bronchoconstrictor and vasodilator actions but lacking platelet aggregatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [pubmed.ncbi.nlm.nih.gov]
- 5. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution of Inflammation Through the Lipoxin and ALX/FPR2 Receptor Pathway Protects Against Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxin A4: a new class of ligand for the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fine spatiotemporal activity in contracting myometrium revealed by motion-corrected calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-series resolvin attenuates vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-series resolvin attenuates vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pro-Resolving Lipid Mediator Maresin 1 (MaR1) Attenuates Inflammatory Signaling Pathways in Vascular Smooth Muscle and Endothelial Cells | PLOS One [journals.plos.org]
- 16. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Prosolvin Injection Protocol for Estrus Synchronization in Cattle: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Prosolvin is an injectable solution containing luprostiol, a potent synthetic analogue of prostaglandin F2α (PGF2α).[1][2] Its primary pharmacological action is luteolysis, the regression of the corpus luteum (CL), making it a critical tool in veterinary medicine for the synchronization of estrus in cattle.[3][4] By inducing luteolysis, this compound triggers a rapid decline in progesterone levels. This decline removes the negative feedback on the hypothalamus and pituitary gland, permitting the release of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH). This hormonal cascade leads to follicular development, the onset of estrus (heat), and subsequent ovulation.[3] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in estrus synchronization programs in cattle.
Mechanism of Action: PGF2α Signaling Pathway
Luprostiol, the active compound in this compound, functions as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor located on luteal cells.[3] The binding of luprostiol initiates a signaling cascade that culminates in both functional luteolysis (cessation of progesterone synthesis) and structural luteolysis (cellular degradation of the CL).[3][5]
The key steps in the signaling pathway are:
-
Receptor Binding & G-Protein Activation: Luprostiol binds to the FP receptor, activating the Gq alpha subunit of the associated G-protein.[3]
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).[3][6]
-
Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization & PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, causing a rapid increase in intracellular calcium concentration. This rise in calcium, along with DAG, activates Protein Kinase C (PKC).[3]
-
Downstream Effects: The activation of PKC and increased intracellular calcium trigger multiple downstream events, including the inhibition of progesterone synthesis and the induction of apoptosis (programmed cell death) through caspase activation, leading to the regression of the corpus luteum.[3][5][6]
References
- 1. taylormadeequines.com [taylormadeequines.com]
- 2. equinecarepharmacy.com [equinecarepharmacy.com]
- 3. benchchem.com [benchchem.com]
- 4. Agrihealth - Animal Health & Equipment Wholesaler | Veterinary & Laboratory Services. This compound - 10ml [store.agrihealth.ie]
- 5. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Prosolvin (Luprostiol) in Sows for Induction of Parturition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induction of parturition, or farrowing, in sows is a critical management tool in modern swine production. It allows for closer supervision of farrowing, which can lead to reduced stillbirth rates and improved neonatal piglet survival.[1][2] Prosolvin, containing the active ingredient luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is utilized to induce luteolysis, initiating the hormonal cascade that leads to parturition.[3][4] These application notes provide detailed protocols and supporting data for the use of luprostiol in sows for the induction of parturition.
The primary objective of inducing farrowing is to synchronize births to occur during working hours, ensuring that trained personnel are available to assist with difficult births and provide immediate care to newborn piglets.[3][5][6] Proper implementation of an induction protocol can improve labor efficiency, facilitate cross-fostering practices, and ultimately enhance the overall productivity of the breeding herd.[2][7]
Mechanism of Action
Luprostiol, like other PGF2α analogues, acts by causing the regression of the corpora lutea in the sow's ovaries.[3] The corpora lutea are responsible for producing progesterone, the hormone that maintains pregnancy. The decline in progesterone levels triggers a cascade of hormonal events, including the release of oxytocin, which stimulates uterine contractions and initiates the farrowing process.[2][8]
The initiation of parturition is a complex process controlled by the fetuses.[2] Towards the end of gestation, the fetal pituitary gland releases adrenocorticotrophic hormone (ACTH), which stimulates the fetal adrenal glands to produce glucocorticoids.[2] These glucocorticoids signal the uterus to release PGF2α, leading to luteolysis and the onset of labor.[2] The administration of an exogenous PGF2α analogue like luprostiol effectively overrides this natural trigger, allowing for a controlled induction of farrowing.
Signaling Pathway for Induction of Parturition
Caption: Signaling pathway of natural and this compound-induced parturition in sows.
Experimental Protocols
Protocol 1: Single Dose Administration of Luprostiol
This protocol is a standard method for inducing farrowing and is effective in concentrating farrowing within a predictable timeframe.
Objective: To induce parturition in sows to facilitate supervision during farrowing.
Materials:
-
This compound (or other luprostiol-based product)
-
Sterile syringes and needles
-
Pregnant sows at day 112-114 of gestation[6]
-
Record-keeping materials
Procedure:
-
Sow Selection: Select healthy, pregnant sows that are within two days of the average gestation length for the specific farm.[1][3] It is crucial to have accurate breeding records to avoid premature induction, which can result in the birth of weak and non-viable piglets.[3]
-
Dosage and Administration: On day 112 of gestation, administer a single intramuscular injection of 7.5 mg luprostiol.[4]
-
Injection Site: The injection is typically given in the neck muscle.[9] Alternatively, perivulval or vulvar-vestibular mucosal injections have been shown to be effective, sometimes at lower doses.[5][10]
-
Observation: Closely monitor the sows for signs of impending parturition, such as restlessness, nesting behavior, and the presence of milk. Farrowing is expected to commence between 20 and 35 hours post-injection.[3]
-
Data Collection: Record the time from injection to the onset of farrowing, the duration of farrowing, the total number of piglets born, the number of live and stillborn piglets, and any instances of dystocia.
Protocol 2: Split-Dose Administration of Prostaglandin Analogue
This protocol aims to improve the synchronization of farrowing compared to a single dose.
Objective: To achieve a tighter synchrony of farrowing among a group of sows.
Materials:
-
This compound (or other PGF2α analogue)
-
Sterile syringes and needles
-
Pregnant sows at day 114 of gestation[9]
-
Record-keeping materials
Procedure:
-
Sow Selection: As described in Protocol 1, select sows based on accurate breeding dates.
-
Dosage and Administration: On day 114 of gestation, administer an intramuscular injection of a PGF2α analogue in the morning. A second injection of the same dose is given 6 to 8 hours later.[7][9] For example, a split dose of cloprostenol could involve two injections of 87.5 µg each.[11]
-
Observation and Data Collection: Monitor sows and collect data as outlined in Protocol 1. This method has been shown to increase the percentage of sows farrowing within a target timeframe.[1][9]
Protocol 3: Prostaglandin and Oxytocin Combination
This protocol is designed for a more rapid and highly synchronized induction of farrowing.
Objective: To further reduce the interval to parturition and tighten the farrowing window.
Materials:
-
This compound (or other PGF2α analogue)
-
Oxytocin
-
Sterile syringes and needles
-
Record-keeping materials
Procedure:
-
Sow Selection: Select sows as previously described.
-
Prostaglandin Administration: Administer a single dose of a PGF2α analogue on day 113 or 114 of gestation.[5][9]
-
Oxytocin Administration: 20 to 24 hours after the prostaglandin injection, administer an injection of oxytocin (e.g., 20-30 IU).[6][12] It is critical to ensure the cervix is dilated before administering oxytocin to prevent complications such as uterine rupture and increased stillbirths.[6][7] The presence of milk is a good indicator that the sow is ready for oxytocin administration.[8]
-
Observation and Data Collection: Monitor sows and collect data as described in Protocol 1. This combination can significantly increase the percentage of sows farrowing within a predictable timeframe.[5][9]
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating different farrowing induction protocols.
Data Presentation
The following tables summarize quantitative data from various studies on the induction of parturition in sows.
Table 1: Efficacy of Different Luprostiol Dosages
| Treatment Group | Dose (mg) | N (sows) | Interval to First Pig (hours) | Farrowing Duration (hours) | Interval Between Births (minutes) |
| Control | 0 | - | 76.0 | - | 32.1 |
| Luprostiol B | 1.88 | - | 54.4 | - | 28.4 |
| Luprostiol C | 3.75 | - | 40.0 | 3.2 - 3.9 | 20.2 |
| Luprostiol D | 7.5 | - | 26.3 | 3.2 - 3.9 | 21.0 |
| Luprostiol E | 15.0 | - | 31.0 | 3.2 - 3.9 | 21.6 |
| Lutalyse | 10.0 | - | 25.8 | - | 35.5 |
| Data adapted from a study evaluating various dosages of luprostiol.[4] |
Table 2: Comparison of Different Farrowing Induction Protocols
| Protocol | N (sows) | % Farrowing in Working Hours (22-32h post-injection) |
| Control | - | 23% |
| Single PGF2α Injection | - | 46% |
| Split-Dose PGF2α (6h interval) | - | 52% |
| PGF2α + Oxytocin (24h later) | - | 68% |
| Data adapted from a study comparing different induction protocols on day 114 of gestation.[9] |
Table 3: Effect of Prostaglandin Analogues on Farrowing Time
| Treatment Group | N (sows) | Mean Interval to Farrowing (hours) | % Farrowed by 35 hours |
| Control | - | - | 33.8% |
| Cloprostenol | - | - | 96.5% |
| Dinoprost | - | - | 93.8% |
| Data from a study comparing cloprostenol and dinoprost to an untreated control.[3] |
Considerations and Cautions
-
Accurate Gestation Length: The success and safety of farrowing induction are highly dependent on knowing the correct breeding date and the average gestation length of the herd. Inducing parturition more than two days before the natural farrowing date can lead to an increase in stillbirths and the birth of less viable piglets.[1][3]
-
Supervision is Key: The primary benefit of induction is to allow for supervision. The practice will not improve piglet survivability without the commitment of personnel to attend the farrowings, assist when necessary, and provide appropriate neonatal care.[2][6]
-
Use of Oxytocin: While oxytocin can improve the synchrony of farrowing, its use requires caution. Administration before the cervix is fully dilated can lead to complications.[6][7] It is often recommended to use oxytocin only after the birth of the first few piglets to aid in the expulsion of the remaining litter, especially in older sows.[7]
-
Animal Welfare: The induction of parturition should always be carried out with the welfare of the sow and piglets as the primary concern. Protocols should be developed in consultation with a veterinarian.[6]
Conclusion
This compound (luprostiol) and other PGF2α analogues are effective tools for the induction of parturition in sows, offering significant advantages for herd management and piglet survival when used correctly. The choice of protocol—be it a single dose, a split dose, or a combination with oxytocin—will depend on the specific goals and management practices of the operation. Adherence to recommended timings and dosages, coupled with diligent supervision of the farrowing process, is essential to maximize the benefits of this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. thepigsite.com [thepigsite.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scispace.com [scispace.com]
- 6. extension.psu.edu [extension.psu.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. msd-animal-health-swine.com [msd-animal-health-swine.com]
- 9. Effectiveness of different farrowing induction protocols in sows using alphaprostol on day 114 of gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Prosolvin (Luprostiol) in Equine Reproductive Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosolvin®, a veterinary pharmaceutical containing the active ingredient luprostiol, is a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α).[1][2] In equine reproductive management, this compound® is a critical tool for manipulating the estrous cycle and managing parturition. Its primary function is to induce luteolysis, the regression of the corpus luteum, which is the progesterone-producing structure that forms after ovulation.[3] By lysing the corpus luteum, luprostiol effectively shortens the diestrus (luteal) phase of the estrous cycle, allowing for a controlled return to estrus ("heat") and subsequent ovulation. This precise control is fundamental for the application of assisted reproductive technologies such as artificial insemination and embryo transfer.[4]
These application notes provide a comprehensive overview of the use of this compound® in mares, including detailed experimental protocols for estrus synchronization and induction of parturition, a summary of relevant quantitative data, and a visualization of the underlying physiological mechanisms.
Data Presentation
The following tables summarize key quantitative data related to the use of luprostiol in equine reproductive management.
| Parameter | Luprostiol (this compound®) | Reference |
| Active Ingredient | Luprostiol | [1][2] |
| Concentration | 7.5 mg/mL | [1][2] |
| Dosage for Estrus Synchronization | 1 mL (7.5 mg) per injection | [4] |
| Administration Route | Deep intramuscular injection | [4] |
| Mean Plasma Half-life | 70 minutes | [1][5] |
| Parameter | Luprostiol (LUP) Group | d-cloprostenol (CLO) Group | Spontaneous Estrus (CON) Group | Reference |
| Dosage | 3.75 mg Luprostiol, i.m. | 30 µg d-cloprostenol, i.m. | N/A | [1][4] |
| Interval from Induction of Luteolysis to hCG Injection (days) | 4.4 ± 0.3 | 5.1 ± 0.3 | N/A | [1][4] |
| Interval from Induction of Luteolysis to Ovulation (days) | 6.5 ± 0.4 | 7.2 ± 0.4 | N/A | [1][4] |
| Interval from hCG Injection to Ovulation (days) | 2.2 ± 0.2* | 2.8 ± 0.2 | 2.5 ± 0.1 | [1][4] |
| Ovulation within 48h of hCG Injection (%) | Higher than CLO and CON | - | - | [4] |
| Pregnancy Rate | Not significantly different | Not significantly different | Not significantly different | [1][4] |
| Indicates a statistically significant difference (p<0.01) compared to CLO and CON groups. |
Experimental Protocols
Protocol 1: Single-Dose Estrus Synchronization for Mares with a Palpable Corpus Luteum
This protocol is suitable for individual mares that have been confirmed to be in the diestrus phase of the estrous cycle with a mature corpus luteum.
Methodology:
-
Confirmation of Corpus Luteum: Perform a transrectal ultrasonographic examination of the ovaries to confirm the presence of a corpus luteum. The corpus luteum is generally responsive to PGF2α from day 5 post-ovulation.
-
Administration of this compound®: Administer a single 1 mL (7.5 mg luprostiol) dose of this compound® via deep intramuscular injection.
-
Estrus Detection: Begin teasing the mare daily with a stallion, starting 24 hours after this compound® administration, to detect behavioral signs of estrus. Estrus is typically observed within 2 to 4 days post-injection.[4]
-
Follicular Monitoring: Once signs of estrus are detected, initiate daily or every-other-day transrectal ultrasonography to monitor follicular growth and uterine edema.
-
Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (typically ≥35 mm in diameter) and uterine edema is present, administer an intravenous (i.v.) injection of 1500-3000 IU of human chorionic gonadotropin (hCG) to induce ovulation.
-
Insemination: Time artificial insemination to occur 24 to 48 hours after hCG administration, as ovulation is expected within this timeframe.[4]
-
Confirmation of Ovulation: Confirm ovulation via ultrasonography 24 and 48 hours post-insemination.
Protocol 2: Two-Dose Estrus Synchronization for a Group of Mares
This protocol is designed to synchronize estrus in a group of cycling mares without the initial need for individual ovarian palpation.
Methodology:
-
First this compound® Administration: Administer an initial 1 mL (7.5 mg luprostiol) intramuscular injection of this compound® to all mares in the group.
-
Second this compound® Administration: Fourteen days after the first injection, administer a second 1 mL (7.5 mg luprostiol) intramuscular injection of this compound® to all mares. This two-dose regimen ensures that all mares will have a responsive corpus luteum at the time of the second injection.[6]
-
Estrus Detection and Monitoring: Begin daily estrus detection 24 hours after the second this compound® injection.
-
Follicular Monitoring: Initiate transrectal ultrasonography to monitor follicular development once mares begin to show signs of estrus.
-
Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (≥35 mm) with associated uterine edema, administer 1500-3000 IU of hCG i.v.
-
Insemination: Perform artificial insemination 24 to 48 hours following hCG administration.
-
Confirmation of Ovulation: Confirm ovulation via ultrasonography 24 and 48 hours post-insemination.
Protocol 3: Induction of Parturition
Induction of parturition in mares should only be undertaken when there is a clear medical necessity and when the fetus is mature and ready for extra-uterine life. The use of prostaglandins for this purpose is effective, though the interval to foaling can be less predictable than with oxytocin.[7]
Prerequisites for Induction:
-
Gestation length of at least 330 days.[7]
-
Presence of colostrum in the udder.
-
Relaxation of the pelvic ligaments and cervix.
-
Mammary secretions with a calcium carbonate concentration of ≥250 ppm and a pH of ≤6.5 are indicative of fetal maturity.[8]
Methodology:
-
Confirmation of Fetal Maturity: Ensure all prerequisites for induction are met through clinical examination and analysis of mammary secretions.
-
Administration of this compound®: Administer a single 1 mL (7.5 mg luprostiol) dose of this compound® via deep intramuscular injection.
-
Monitoring: Closely monitor the mare for the onset of labor. The interval to the rupture of the chorioallantois can be variable.
-
Assistance: Be prepared to assist with the delivery if necessary. Due to the potential for a longer interval between treatment and birth, the fetus may be exposed to uterine contractions for several hours.[9]
Mandatory Visualizations
Signaling Pathway of PGF2α Analogues in Luteal Cells
Caption: Signaling pathway of PGF2α analogues in luteal cells.
Experimental Workflow for Two-Dose Estrus Synchronization
Caption: Workflow for two-dose estrus synchronization in mares.
Logical Flow of this compound®-Mediated Luteolysis and Return to Estrus
Caption: Physiological cascade following this compound® administration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Equine Insemination Protocols [superiorequinesires.com]
- 6. madbarn.com [madbarn.com]
- 7. fvma.org [fvma.org]
- 8. equimanagement.com [equimanagement.com]
- 9. Timed Insemination Protocol • Equine-Reproduction.com, LLC [equine-reproduction.com]
Application Notes and Protocols for Timed Artificial Insemination Using Prosolvin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of timed artificial insemination (TAI) protocols utilizing Prosolvin, a synthetic prostaglandin F2α analog containing luprostiol. The information is intended to guide researchers and professionals in the development and implementation of effective reproductive management strategies in cattle.
Introduction
This compound (active ingredient: Luprostiol) is a potent luteolytic agent used in veterinary medicine to synchronize estrus and facilitate timed artificial insemination (TAI) in cattle.[1][2] As a synthetic analog of prostaglandin F2α (PGF2α), this compound induces the regression of the corpus luteum (CL), leading to a decrease in progesterone levels and allowing for the initiation of a new estrous cycle.[3][4] This precise control over the estrous cycle is fundamental to the success of TAI programs, which eliminate the need for traditional heat detection, thereby improving reproductive efficiency in dairy and beef herds.[5][6]
The most common framework for TAI is the Ovsynch protocol, which involves a series of hormonal treatments to synchronize follicular development and ovulation.[5][7] this compound is a key component of these protocols, administered to ensure timely luteolysis.
Mechanism of Action: PGF2α Signaling Pathway
Luprostiol, the active component of this compound, exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR) on the luteal cells of the corpus luteum.[3] This binding initiates a signaling cascade that results in the functional and structural regression of the CL.
The key steps in the PGF2α signaling pathway are:
-
Receptor Binding: Luprostiol binds to the G-protein coupled PTGFR on luteal cells.[3][8]
-
G-Protein Activation: This binding activates the Gq/11 protein.[8]
-
Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).[8]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Release and PKC Activation: IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ together activate Protein Kinase C (PKC).[3][9]
-
Downstream Effects: Activation of PKC and other downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leads to the inhibition of progesterone synthesis and induces apoptosis (programmed cell death) of the luteal cells, resulting in luteolysis.[8]
References
- 1. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patterns of Gene Expression in the Bovine Corpus Luteum Following Repeated Intrauterine Infusions of Low Doses of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of progestin-based protocols to synchronize estrus and ovulation before fixed-time artificial insemination in postpartum beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OvSynch Protocol and its Modifications in the Reproduction Management of Dairy Cattle Herds – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extension.purdue.edu [extension.purdue.edu]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Application of Prosolvin (Luprostiol) in Bovine Embryo Transfer Programs
Introduction
Prosolvin is a veterinary pharmaceutical product containing luprostiol, a potent synthetic analogue of the natural hormone Prostaglandin F2α (PGF2α).[1][2] In the context of bovine embryo transfer (ET) programs, the primary and critical application of this compound is the synchronization of the estrous cycle in recipient animals.[3][4] Successful embryo transfer hinges on the precise synchrony between the developmental stage of the embryo and the uterine environment of the recipient cow. This compound, through its potent luteolytic action, allows for the controlled timing of estrus and ovulation in recipients, ensuring they are in the optimal physiological state to receive an embryo.[2][3]
This document provides detailed application notes and protocols for the use of PGF2α analogues like luprostiol in bovine embryo transfer programs, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Induction of Luteolysis
The fundamental mechanism by which this compound (luprostiol) and other PGF2α analogues synchronize the estrous cycle is by inducing luteolysis, which is the regression of the corpus luteum (CL).[2][3] The CL is a transient endocrine gland that forms on the ovary after ovulation and produces progesterone, a hormone essential for maintaining pregnancy.[5] If pregnancy does not occur, the uterus naturally releases PGF2α to regress the CL and initiate a new cycle.[6][7]
By administering a PGF2α analogue like luprostiol, this natural process is mimicked. The binding of PGF2α to its receptors on the luteal cells initiates a cascade of intracellular events that lead to a rapid decline in progesterone production (functional luteolysis) followed by the structural regression of the CL through programmed cell death (apoptosis and necroptosis).[5][6][8][9] This drop in progesterone removes the negative feedback on the hypothalamus and pituitary gland, permitting an increase in Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) pulses. This hormonal shift promotes the final maturation of an ovarian follicle, leading to estrus (heat) and ovulation.[3]
Application Notes
The successful application of PGF2α analogues in bovine embryo transfer programs requires careful planning and execution. The primary goal is to ensure that the recipient cow ovulates approximately 7 days before the transfer of a Day-7 embryo (blastocyst).[10]
Key Considerations:
-
Cyclicity of Recipients: Protocols must be chosen based on whether the recipient animals are cycling or anestrous (not cycling). PGF2α-based protocols are only effective in animals with a functional corpus luteum, which is typically present between days 5 and 17 of the estrous cycle.[4] For anestrous animals, protocols incorporating GnRH and a progestin source (like a CIDR) are necessary to induce cyclicity.
-
Timed Embryo Transfer (TET) vs. Estrus Detection: Protocols can be designed for TET, where all animals receive an embryo at a predetermined time, or they can rely on detection of estrus ("heat") to time the transfer. TET protocols offer convenience and reduce labor but may have slightly lower pregnancy rates than transfers performed after observed estrus.[11]
-
Body Condition Score (BCS): Recipients should be in good body condition (BCS of 5-6 on a 9-point scale) to ensure a high response to synchronization and the ability to maintain the pregnancy.
-
Herd Health: A comprehensive herd health and vaccination program is essential for recipient success. Pre-breeding vaccinations should be administered 30 to 45 days prior to starting a synchronization protocol.[10]
Experimental Protocols for Recipient Synchronization
Below are detailed methodologies for common synchronization protocols utilizing a PGF2α analogue such as luprostiol. The standard dosage for luprostiol (7.5 mg/mL) in cattle is 2 mL (15 mg) per intramuscular injection.
Protocol 1: Double PGF2α Injection Protocol (For Cycling Cattle)
This protocol is straightforward and effective for groups of cycling heifers or cows. It relies on two injections of PGF2α to synchronize the majority of the animals.
Methodology:
-
Day 0: Administer a 2 mL intramuscular (IM) injection of this compound (15 mg luprostiol). This will cause luteolysis in animals that are between day 5 and 17 of their cycle.
-
Day 11 to 14: Administer a second 2 mL IM injection of this compound to all animals. This second injection synchronizes the remaining animals that were in the early stage of their cycle (days 1-4) at the time of the first injection and have since developed a responsive CL.
-
Estrus Detection & Embryo Transfer: Begin intensive estrus detection 48 hours after the second injection. Embryo transfer is performed 6 to 8 days after observed estrus.[12]
Protocol 2: Ovsynch + CIDR Protocol (For Timed Embryo Transfer)
This protocol is highly effective for synchronizing both cycling and non-cycling (anestrous) cows and allows for fixed-time embryo transfer without the need for estrus detection. The inclusion of a CIDR (Controlled Internal Drug Release), which contains progesterone, helps to induce cyclicity in anestrous cows and improves synchronization rates.[13]
Methodology:
-
Day 0: Administer a 100 µg IM injection of GnRH and insert a CIDR device intravaginally.
-
Day 7: Remove the CIDR device and administer a 2 mL IM injection of this compound (15 mg luprostiol).
-
Day 9 (56 hours post-PGF2α): Administer a second 100 µg IM injection of GnRH.
-
Day 16 (7 days post-2nd GnRH): Perform timed embryo transfer.
Data Presentation: Efficacy of Synchronization Protocols
The success of an embryo transfer program is heavily influenced by the efficacy of the recipient synchronization protocol. Key metrics include the estrus response rate (for protocols requiring heat detection) and the resulting pregnancy or conception rate.
| Protocol Type | Key Components | Estrus Response Rate (%) | Pregnancy/Conception Rate (%) | References |
| Double PGF2α | Two PGF2α injections, 11-14 days apart | 52 - 70% | 15.8% (IVF-ET) | [1][14] |
| Ovsynch + CIDR | GnRH, CIDR, PGF2α, GnRH | 60.6% | 18.75% (IVF-ET) - 57.9% | [1][13] |
| 7 & 7 Synch | PGF2α + CIDR, GnRH, PGF2α | 86% | 40% | [15] |
| 5-day CO-Synch + CIDR | GnRH + CIDR, PGF2α (x2), GnRH | N/A (Timed ET) | 52.7 - 57.2% | [16] |
Note: Pregnancy rates can vary significantly based on embryo quality (fresh vs. frozen, in vivo vs. in vitro), recipient parity, herd management, and environmental factors.[17][18]
Conclusion
This compound, containing the PGF2α analogue luprostiol, is a valuable tool in bovine embryo transfer programs. Its effective induction of luteolysis allows for precise control over the estrous cycle of recipient animals. The selection of an appropriate synchronization protocol, whether a simple two-injection PGF2α regimen for cycling animals or a more controlled Ovsynch + CIDR protocol for timed embryo transfer, is critical for maximizing the number of suitable recipients and achieving high pregnancy rates. Careful management of recipient health, nutrition, and adherence to detailed protocols are paramount for the successful application of this technology.
References
- 1. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Estrous Synchronization in Cattle | Mississippi State University Extension Service [extension.msstate.edu]
- 5. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inter- and intra-cellular mechanisms of prostaglandin F2alpha action during corpus luteum regression in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells [mdpi.com]
- 9. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 10. vytelle.com [vytelle.com]
- 11. Timed embryo transfer programs for management of donor and recipient cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beefrepro.org [beefrepro.org]
- 13. Ovsynch plus CIDR protocol for timed embryo transfer in suckled postpartum Japanese Black beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synchronization of estrus after treatment with Luprostiol in beef cows and in beef and dairy heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. extension.missouri.edu [extension.missouri.edu]
- 16. Effect of timing of second prostaglandin F 2 alpha administration in a 5-day, progesterone-based CO-Synch protocol on AI pregnancy rates in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved pregnancy rate and sex ratio in fresh/frozen in vivo derived embryo transfer of Hanwoo (Bos taurus coreanae) cows - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Luprostiol Administration in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine and reproductive research.[1] As a selective agonist for the prostaglandin F receptor (FP receptor), its principal pharmacological action is luteolysis, the regression of the corpus luteum (CL).[1] This activity makes Luprostiol a valuable tool for the synchronization of estrus, induction of parturition, and management of various reproductive conditions in research animals.[2][3][4] These application notes provide detailed protocols for the preparation and administration of Luprostiol in various research animal models, along with key quantitative data and visualizations to guide experimental design.
Mechanism of Action
Luprostiol exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] This binding initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis). The key steps in this pathway involve the activation of Gq protein, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC), leading to downstream cellular responses that culminate in luteolysis.[5]
Signaling Pathway of Luprostiol
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of parturition in swine with prostaglandin analogs and oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Prosolvin (Luprostiol) with GnRH for Fertility Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of Prosolvin (a synthetic prostaglandin F2α analogue, luprostiol) and Gonadotropin-Releasing Hormone (GnRH) is a cornerstone of many assisted reproductive technologies, particularly in veterinary medicine for estrus synchronization and improvement of reproductive efficiency. This document provides detailed application notes on the underlying principles and experimental protocols for utilizing this combination to enhance fertility. This compound's primary role is to induce luteolysis, the regression of the corpus luteum, thereby enabling the initiation of a new follicular phase. GnRH, on the other hand, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which are crucial for follicular development and ovulation. The coordinated use of these two compounds allows for precise control over the estrous cycle, leading to synchronized ovulation and improved pregnancy rates.
Mechanism of Action and Signaling Pathways
This compound (Luprostiol - PGF2α Analogue)
Luprostiol, the active component of this compound, is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1] Its principal pharmacological action is the induction of luteolysis.[1] The binding of luprostiol to the FP receptor on luteal cells initiates a signaling cascade that leads to the inhibition of progesterone synthesis and triggers apoptosis of the corpus luteum.[1] This drop in progesterone removes the negative feedback on the hypothalamus, permitting an increase in GnRH pulse frequency, which in turn stimulates the pituitary to release FSH and LH, initiating a new wave of follicular development.[1]
Gonadotropin-Releasing Hormone (GnRH)
GnRH is a decapeptide hormone that plays a pivotal role in the reproductive axis. It is released from the hypothalamus and binds to its receptor (GnRHR), a G-protein coupled receptor, on pituitary gonadotrophs. This binding activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This signaling cascade culminates in the synthesis and release of LH and FSH. Pulsatile GnRH secretion is essential for maintaining normal gonadotropin production, while continuous GnRH stimulation can lead to receptor downregulation and suppression of gonadotropin release.
Combined Action for Fertility Enhancement
The synergistic action of this compound and GnRH in fertility protocols, such as the Ovsynch protocol, is based on the precise timing of their administration. An initial dose of GnRH can induce ovulation or luteinization of a dominant follicle, initiating a new follicular wave in a synchronized manner across a group of animals. Following this, this compound is administered to regress the existing corpus luteum (either the natural one or the one induced by the initial GnRH), ensuring that progesterone levels are low. A subsequent injection of GnRH is then timed to induce a synchronized LH surge, leading to a predictable ovulation of the mature follicle. This precise control allows for fixed-time artificial insemination (FTAI) without the need for estrus detection.
Signaling Pathway Diagrams
Caption: GnRH signaling pathway in pituitary gonadotrophs.
Caption: this compound (PGF2α analogue) signaling in luteal cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the combination of GnRH and a PGF2α analogue (this compound or similar compounds) for fertility enhancement in cattle.
Table 1: Conception and Pregnancy Rates in Dairy Cows
| Protocol | Treatment Group | Number of Animals | Conception Rate (%) | Pregnancy Rate (%) | Citation |
| Ovsynch vs. PG | Ovsynch (GnRH-PGF2α-GnRH) | 389 | 37.6 | - | [2] |
| Double Prostaglandin | 389 | 41.4 | - | [2] | |
| Ovsynch vs. Natural Breeding | Ovsynch | - | - | Similar to Natural | [3] |
| Ovsynch vs. Select Synch | Ovsynch | 35 | - | 31.4 | [4] |
| Select Synch | 35 | - | 28.5 | [4] | |
| Double Ovsynch vs. Ovsynch | Double Ovsynch (1 AI) | 54 | - | 64.8 | [5] |
| Ovsynch (1 AI) | 54 | - | 42.6 | [5] |
Table 2: Hormonal and Ovarian Responses in Cattle
| Parameter | Treatment Group | Result | Citation |
| Progesterone Levels | PGF2α + GnRH | Immediate decline in progesterone | [6] |
| GnRH alone | Increased progesterone at 4 days | [6] | |
| LH Release | PGF2α followed by GnRH | Elevated GnRH-induced LH release | [7] |
| Interval to Ovulation | PGF2α + GnRH | Decreased by 4.5 days vs. control | [6] |
| Uterine Involution | GnRH + PGF2α | Fewer days to complete involution | [8] |
| Ovulation Frequency | GnRH + PGF2α | Increased frequency of ovulation | [8] |
Experimental Protocols
Protocol 1: Ovsynch Protocol for Timed Artificial Insemination in Cattle
This protocol is widely used for synchronizing ovulation to allow for fixed-time artificial insemination (FTAI).
Materials:
-
GnRH analogue (e.g., Gonadorelin, Buserelin)
-
This compound (Luprostiol) or other PGF2α analogue
-
Syringes and needles for intramuscular injection
-
Animal restraining facilities
Workflow Diagram:
Caption: Ovsynch protocol workflow.
Procedure:
-
Day 0: Administer a 100 µg intramuscular (IM) injection of a GnRH analogue. This will either cause ovulation of a dominant follicle or initiate a new follicular wave.
-
Day 7: Administer a 25 mg IM injection of a PGF2α analogue (e.g., this compound). This will cause luteolysis of the corpus luteum, reducing progesterone levels.
-
Day 9: Administer a second 100 µg IM injection of the GnRH analogue, approximately 48-56 hours after the PGF2α injection. This will induce a synchronized LH surge and subsequent ovulation.
-
Day 10 (or 16-24 hours after the second GnRH injection): Perform fixed-time artificial insemination.
Protocol 2: In Vitro Assessment of GnRH and PGF2α on Luteal Cell Steroidogenesis
This protocol is designed to investigate the direct effects and interaction of GnRH and PGF2α on progesterone production by granulosa-luteal cells in culture.
Materials:
-
Human granulosa-luteal cells (obtained from IVF patients with consent)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
GnRH analogue
-
This compound (Luprostiol) or other PGF2α analogue
-
Human Chorionic Gonadotropin (hCG)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Progesterone and Estradiol radioimmunoassay (RIA) or ELISA kits
Procedure:
-
Cell Culture: Plate human granulosa-luteal cells in 96-well plates at a desired density and culture for 24-48 hours to allow for attachment.
-
Treatment: After the initial culture period, replace the medium with fresh medium containing the following treatments (in replicates):
-
Vehicle control
-
PGF2α analogue (e.g., 10⁻⁹ M)
-
GnRH analogue (e.g., 10⁻⁶ M)
-
PGF2α analogue + GnRH analogue
-
Treatments can also be combined with hCG (e.g., 1 IU/ml) to assess interactions with gonadotropin stimulation.
-
-
Incubation: Incubate the cells with the treatments for 24 hours.
-
Sample Collection: After the treatment period, collect the cell culture media.
-
Steroid Measurement: Measure the concentration of progesterone and estradiol in the collected media using RIA or ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the steroid production in response to the different treatments. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatment groups. This can reveal if GnRH potentiates or inhibits the effects of PGF2α on steroidogenesis in luteal cells.[9]
Conclusion
The combination of this compound and GnRH provides a powerful tool for managing and enhancing fertility in various species. The protocols described herein, particularly the Ovsynch protocol, have been extensively validated and are widely used in animal breeding programs. For researchers, the in vitro protocol offers a model to further dissect the molecular interactions between the prostaglandin and GnRH signaling pathways at the cellular level. A thorough understanding of these mechanisms will continue to drive the development of more refined and effective strategies for fertility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-Interval Prostaglandin F2α Combined with GnRH Improves the Estrus Synchronization and Reproductive Performance of Sheep During the Breeding Season - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Ovsynch versus Select Synch protocols in cows in Algerian dairy farms [lrrd.org]
- 5. Comparative Evaluation of Ovsynch and Double Ovsynch Protocols with Single and Double Insemination in Holstein Dairy Cows: Reproductive Performance and Cost Analysis [mdpi.com]
- 6. Effects of gonadotrophin-releasing hormone and prostaglandin F-2 alpha on corpus luteum function and timing of the subsequent ovulation in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of prostaglandin F2 alpha-and gonadotropin releasing hormone-induced luteinizing hormone releases on ovulation and corpus luteum function of beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of gonadotropin releasing hormone and prostaglandin F(2)alpha on the reproductive performance in postpartum cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of prostaglandin F2alpha and gonadotropin-releasing hormone on progesterone and estradiol production in human granulosa-luteal cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using Luprostiol on Ovarian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Luprostiol, a synthetic analogue of Prostaglandin F2α (PGF2α), on ovarian luteal cells. The data presented is primarily based on studies conducted on bovine luteal cells, offering valuable insights into its mechanism of action for research and drug development purposes. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of Luprostiol's effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of Luprostiol on various physiological parameters of bovine luteal cells in vitro.
Table 1: Effect of Luprostiol on Progesterone (P4) Secretion by Bovine Luteal Cells
| Treatment | Progesterone (P4) Secretion (% of Control) |
| Control | 100 |
| Luprostiol | No significant influence |
| Naturally-occurring PGF2α | Stimulated P4 secretion (P<0.05) |
| Dinoprost (PGF2α analogue) | Stimulated P4 secretion (P<0.05) |
| Cloprostenol (PGF2α analogue) | No significant influence |
Data from 24-hour stimulation of enzymatically-isolated bovine luteal cells.
Table 2: Effect of Luprostiol on Intracellular Calcium Mobilization, Cell Viability, and Apoptosis in Bovine Luteal Cells
| Parameter | Luprostiol Effect (% of Control) | P-value |
| Intracellular Ca2+ Mobilization | 200% | P<0.001 |
| Cytotoxic Effect (Decrease in Viability) | 37.3% | P<0.001 |
| Pro-apoptotic Effect | 202% | P<0.001 |
Data from 24-hour stimulation of enzymatically-isolated bovine luteal cells.
Experimental Protocols
Isolation and Culture of Bovine Luteal Cells
This protocol describes the enzymatic isolation and culture of bovine luteal cells from corpora lutea (CL) obtained between days 8 and 12 of the estrous cycle.
Materials:
-
Corpora lutea from bovine ovaries
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase (Type II)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Antibiotics (e.g., penicillin, streptomycin)
-
Culture plates
Procedure:
-
Aseptically dissect corpora lutea from bovine ovaries.
-
Mince the luteal tissue into small pieces (approximately 1 mm³).
-
Wash the tissue fragments multiple times with HBSS to remove excess blood.
-
Incubate the tissue fragments in HBSS containing collagenase (e.g., 0.2%) and DNase I (e.g., 0.02%) at 37°C with gentle agitation for a specified period (e.g., 60-90 minutes) to enzymatically digest the tissue.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the cells.
-
Wash the cell pellet with fresh culture medium (DMEM supplemented with FBS and antibiotics).
-
Resuspend the cells in culture medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at the desired density.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
After an initial culture period (e.g., 24 hours) to allow for cell attachment, the medium can be replaced with fresh medium containing the experimental treatments (e.g., Luprostiol).
Measurement of Progesterone (P4) Secretion
Progesterone concentration in the culture medium can be determined using a Radioimmunoassay (RIA).
Materials:
-
Culture medium samples
-
Progesterone RIA kit (containing 125I-labeled progesterone, progesterone standards, and anti-progesterone antibody)
-
Gamma counter
Procedure:
-
Collect the culture medium from each well after the experimental incubation period.
-
Perform the RIA according to the manufacturer's instructions. Briefly, this involves:
-
Incubating a known amount of 125I-labeled progesterone with the culture medium sample (or progesterone standards) and a limited amount of anti-progesterone antibody.
-
Progesterone in the sample competes with the radiolabeled progesterone for binding to the antibody.
-
Separating the antibody-bound progesterone from the free progesterone.
-
Measuring the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Construct a standard curve using the results from the progesterone standards.
-
Determine the progesterone concentration in the samples by interpolating their radioactivity measurements on the standard curve.
Measurement of Intracellular Calcium (Ca2+) Mobilization
Intracellular calcium levels can be measured using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cultured luteal cells on coverslips or in black-walled microplates
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities
Procedure:
-
Load the cultured cells with Fura-2 AM (e.g., 2-5 µM) in the presence of a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in HEPES-buffered saline for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with fresh HEPES-buffered saline to remove extracellular Fura-2 AM.
-
Allow time for the intracellular de-esterification of Fura-2 AM to its active form, Fura-2.
-
Measure the fluorescence intensity of the cells by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Add Luprostiol to the cells and continuously record the changes in the fluorescence ratio over time.
-
The increase in the 340/380 nm ratio is proportional to the increase in intracellular free calcium concentration.
Cell Viability Assay
Cell viability can be assessed using methods like the MTT assay or trypan blue exclusion.
MTT Assay Protocol:
Materials:
-
Cultured luteal cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
After the treatment period with Luprostiol, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay
Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cultured luteal cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) after treatment with Luprostiol.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Luprostiol in ovarian luteal cells and a general experimental workflow for its in vitro study.
Caption: Proposed signaling pathway of Luprostiol in ovarian luteal cells.
Caption: General experimental workflow for in vitro studies of Luprostiol.
Application Notes and Protocols for Assessing Resolvin Efficacy in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] These endogenous lipid mediators are not classic anti-inflammatory agents that block the initial inflammatory response, but rather orchestrate the active resolution of inflammation, a process critical for tissue homeostasis and repair.[1][4] Dysregulation in resolvin biosynthesis or signaling is implicated in the pathophysiology of numerous chronic inflammatory diseases, making them promising therapeutic targets.[1][5]
These application notes provide a comprehensive guide for the preclinical assessment of resolvin efficacy, detailing experimental designs from in vitro cellular assays to in vivo models of acute inflammation. The protocols and data presentation formats are designed to facilitate robust and reproducible evaluation of resolvin-based therapeutics.
In Vitro Efficacy Assessment
In vitro assays are fundamental for elucidating the specific cellular and molecular mechanisms by which resolvins exert their pro-resolving effects. These assays are crucial for initial screening and for dissecting the signaling pathways involved.
Key In Vitro Assays for Resolvin Bioactivity
A panel of in vitro experiments is recommended to comprehensively evaluate the bioactivity of resolvins. The following table summarizes the key assays, their purpose, and the primary endpoints.
| Assay | Purpose | Cell Type | Primary Endpoint(s) | Typical Resolvin Concentration Range |
| Neutrophil Chemotaxis Assay | To assess the ability of resolvins to inhibit neutrophil migration towards a chemoattractant. | Primary human or murine neutrophils | Reduction in the number of migrated neutrophils. | 1 pM - 100 nM |
| Macrophage Phagocytosis Assay | To evaluate the effect of resolvins on the engulfment of apoptotic cells (efferocytosis) by macrophages.[4][6] | Primary human or murine macrophages (e.g., bone marrow-derived macrophages) | Increased phagocytic index (percentage of macrophages containing apoptotic cells). | 1 pM - 100 nM |
| Cytokine Production Assay | To determine the impact of resolvins on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells. | Macrophages, neutrophils, or peripheral blood mononuclear cells (PBMCs) stimulated with LPS or other inflammatory stimuli. | Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and/or induction of anti-inflammatory cytokines (e.g., IL-10). | 1 pM - 100 nM |
| Receptor Binding/Activation Assay | To confirm target engagement with known resolvin receptors (e.g., ALX/FPR2, GPR32 for RvD1).[6][7] | Cells overexpressing the receptor of interest (e.g., HEK293T) or primary immune cells. | Competitive binding with a labeled ligand or measurement of downstream signaling events (e.g., cAMP accumulation, calcium flux). | 1 pM - 100 nM |
Experimental Protocols
-
Cell Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation.
-
Chamber Setup: Use a 48-well microchemotaxis chamber with a polycarbonate membrane (3-5 µm pore size).
-
Loading:
-
Add a chemoattractant (e.g., 10 nM LTB4 or 100 nM fMLP) to the lower wells.
-
In the upper wells, add isolated neutrophils (1 x 10^6 cells/mL) pre-incubated for 15 minutes with varying concentrations of the test resolvin or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Analysis:
-
Remove the membrane and fix and stain the migrated cells on the lower side.
-
Quantify the number of migrated cells per high-power field using light microscopy.
-
Calculate the percentage of inhibition of chemotaxis relative to the vehicle control.
-
-
Macrophage Preparation: Culture bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages on glass coverslips for 5-7 days.
-
Induction of Neutrophil Apoptosis: Isolate neutrophils and induce apoptosis by UV irradiation or overnight culture. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Co-culture:
-
Label apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red).
-
Pre-treat macrophages with the test resolvin or vehicle control for 15 minutes.
-
Add the labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Analysis:
-
Wash the coverslips to remove non-engulfed neutrophils.
-
Fix the cells and stain macrophage nuclei with DAPI.
-
Determine the phagocytic index by fluorescence microscopy (percentage of macrophages that have engulfed one or more apoptotic neutrophils).
-
In Vivo Efficacy Assessment
In vivo models are essential for evaluating the therapeutic potential of resolvins in a complex biological system, providing insights into their pharmacokinetics, pharmacodynamics, and overall efficacy in resolving inflammation.
Common In Vivo Models for Inflammation Resolution
| Model | Species | Inducing Agent | Key Readouts | Purpose |
| Zymosan-Induced Peritonitis | Mouse | Zymosan A (intraperitoneal injection) | Leukocyte infiltration into the peritoneal cavity (neutrophils, monocytes), peritoneal exudate cytokine levels, resolution indices (e.g., time to 50% reduction in neutrophil numbers). | To assess the effect of resolvins on the resolution of acute inflammation in a self-contained cavity. |
| Lipopolysaccharide (LPS)-Induced Lung Injury | Mouse, Rat | LPS (intratracheal instillation) | Bronchoalveolar lavage (BAL) fluid cell counts and differentials, BAL fluid protein concentration (as a measure of edema), lung histology (for inflammatory cell infiltration), lung cytokine and chemokine levels. | To evaluate the efficacy of resolvins in a model of acute respiratory distress syndrome (ARDS). |
| Corneal Injury Model | Mouse, Rabbit | Alkali burn or mechanical abrasion | Clinical scoring of corneal opacity, neovascularization, and wound healing; histological analysis of inflammatory cell infiltration. | To assess the pro-resolving and tissue regenerative effects of topically applied resolvins in an avascular tissue. |
Experimental Protocol: Zymosan-Induced Peritonitis in Mice
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Induction of Peritonitis: Administer 1 mg of Zymosan A dissolved in 0.5 mL of sterile saline via intraperitoneal (i.p.) injection.
-
Treatment: Administer the test resolvin (e.g., 1-100 ng/mouse) or vehicle control via i.p. or intravenous (i.v.) injection at a specified time point (e.g., 2 hours post-zymosan injection).
-
Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours), euthanize the mice and perform peritoneal lavage with 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Analysis:
-
Cell Counts and Differentials: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after Wright-Giemsa staining.
-
Cytokine and Lipid Mediator Profiling: Centrifuge the lavage fluid and analyze the supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) by ELISA or multiplex assay. Perform lipid mediator profiling using LC-MS/MS to quantify levels of various SPMs and pro-inflammatory eicosanoids.
-
Resolution Indices: Calculate the resolution interval (Ri), which is the time from the peak of neutrophil infiltration to the point where neutrophil numbers are reduced by 50%.
-
Visualization of Pathways and Workflows
Resolvin Signaling Pathway
The following diagram illustrates the general signaling pathway for resolvins, leading to the resolution of inflammation. Resolvins bind to specific G-protein coupled receptors (GPCRs) on immune cells, such as neutrophils and macrophages, to initiate their pro-resolving actions.[6]
Caption: Generalized Resolvin Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the logical flow of an in vivo experiment to assess resolvin efficacy, from the induction of inflammation to the final data analysis.
Caption: Workflow for In Vivo Assessment of Resolvins.
Concluding Remarks
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of resolvins and their analogues. A multi-faceted approach, combining specific in vitro assays with relevant in vivo models, is crucial for a comprehensive understanding of their therapeutic potential in resolving inflammation. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data to support the development of novel resolvin-based therapies for a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of inflammation: an integrated view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resolution of Inflammation: What Controls Its Onset? [frontiersin.org]
- 6. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Prosolvin® (Luprostiol) Technical Support Center: Equine Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Prosolvin® (active ingredient: Luprostiol) in equine studies. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its primary mechanism of action in horses?
A1: this compound® contains Luprostiol, a potent synthetic analog of the natural prostaglandin F2α (PGF2α).[1] Its primary action in mares is as a luteolytic agent, causing the regression of the corpus luteum (CL).[2] This process is essential for the synchronization of estrus. The breakdown of the CL results in a decrease in progesterone levels, which is subsequently followed by follicle growth, the onset of estrus, and ovulation.[2]
Q2: What are the expected, common side effects of this compound® injection in horses?
A2: While this compound® is reported to have fewer adverse reactions than naturally occurring prostaglandins, some side effects can be observed.[1] The most commonly reported side effects are mild and transient in nature.[2] These include sweating and slight respiratory effects.[2] It is also possible for prostaglandins to induce diarrhea and abdominal discomfort in horses.[2][3]
Q3: What is the typical onset and duration of these common side effects?
A3: For prostaglandin F2α analogs in general, adverse effects such as sweating, increased gastrointestinal motility (diarrhea), colic, and an increased heart rate typically manifest within 5 to 10 minutes following administration. These effects are generally transient and resolve within an hour. In horses, peak plasma concentrations of Luprostiol are reached within approximately 37.5 minutes, and the plasma half-life is about 1.5 hours, after which the compound is rapidly metabolized and excreted.[2][3] This pharmacokinetic profile is consistent with the transient nature of the observed side effects.
Q4: Are there any less obvious or "unexpected" physiological responses to this compound® that researchers should be aware of?
A4: Yes, a notable unexpected effect is a subclinical physiological stress response. A study comparing Luprostiol and another PGF2α analog, D-cloprostenol, found no apparent clinical side effects. However, a transient and significant increase in salivary cortisol concentration was observed 60 minutes post-injection, indicating a physiological stress response that was not outwardly visible.[4] This suggests that even in the absence of overt clinical signs, the administration of this compound® can induce a measurable, short-term stress response.
Troubleshooting Guide
Q1: A horse in my study has developed sweating and mild abdominal discomfort after this compound® injection. What is the recommended course of action?
A1:
-
Monitoring: Closely monitor the horse's vital signs, including heart rate and respiratory rate, as well as the severity of the clinical signs.
-
Duration: These effects are typically self-limiting and resolve within an hour.[3]
-
Intervention: In most instances, no specific treatment is necessary. Providing a calm and comfortable environment for the animal is recommended.[3] If signs are severe or persist, a veterinary consultation is advised.
Q2: We are not observing the expected luteolytic effect after this compound® administration. What are the potential causes?
A2:
-
Timing of Administration: The corpus luteum is only responsive to PGF2α during a specific period. There is a refractory period of approximately 4-5 days following ovulation when mares will not respond to the luteolytic effects of this compound®.[2] Ensure administration occurs during the responsive phase of the CL.
-
Drug Interactions: Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit endogenous prostaglandin synthesis and may interfere with the action of exogenous prostaglandins.
Q3: Can this compound® be used in pregnant mares?
A3: No, this compound® should not be administered to pregnant animals unless the intention is to induce parturition or abortion.[2]
Data Presentation
Table 1: Salivary Cortisol Concentrations in Mares Following PGF2α Analog Administration
This table summarizes the findings from a study investigating the stress response to Luprostiol and D-cloprostenol in mares.
| Treatment Group | Salivary Cortisol (ng/ml) Pre-injection (Mean ± SEM) | Salivary Cortisol (ng/ml) 60 min Post-injection (Mean ± SEM) |
| Luprostiol (LUP) | 1.4 ± 0.3 | 8.0 ± 1.4 |
| D-cloprostenol (CLO) | 1.4 ± 0.3 | 4.2 ± 0.7 |
| Saline (CON) | 1.3 ± 0.2 | 1.0 ± 0.3 |
Data adapted from Kuhl J, et al. (2016).[4]
Experimental Protocols
Methodology for the Investigation of a Stress Response to PGF2α Analogs in Mares
-
Study Design: A crossover study was conducted with eight mares.
-
Treatments: Mares received, in alternating order, either Luprostiol (3.75 mg, intramuscularly), D-cloprostenol (22.5 µg, intramuscularly), or saline (0.5 ml of 0.9% NaCl, intramuscularly) on day 8 post-ovulation.
-
Data Collection:
-
Blood samples were collected to measure plasma progesterone concentrations to confirm luteolysis.
-
Saliva samples were collected immediately before and 60 minutes after injection to measure cortisol concentrations.
-
Heart rate and heart rate variability were also monitored.
-
-
Outcome Measures: The primary outcomes were changes in progesterone and salivary cortisol concentrations, as well as any observable clinical side effects.[4]
Visualizations
Caption: Signaling pathway of this compound (Luprostiol) in equine luteal cells.
Caption: Experimental workflow for investigating side effects of this compound.
References
- 1. equinecarepharmacy.com [equinecarepharmacy.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Variability in response to Prosolvin treatment in cattle
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Prosolvin in cattle. The information is presented in a clear question-and-answer format to directly address potential issues and variability in treatment response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cattle?
This compound contains luprostiol, a potent synthetic analogue of the natural prostaglandin F2α (PGF2α).[1] Its primary action in cattle is luteolysis, which is the regression of the corpus luteum (CL). For this compound to be effective, a functional corpus luteum must be present on the ovary. The breakdown of the CL leads to a rapid decline in progesterone levels, allowing for the initiation of a new follicular phase, estrus (heat), and subsequent ovulation.
Q2: When is the optimal time to administer this compound for estrus synchronization?
This compound, like other PGF2α products, is most effective when administered during the luteal phase of the estrous cycle, specifically from day 5 to day 17 post-estrus.[1] There is a refractory period of approximately the first four to five days after ovulation when the developing corpus luteum will not respond to PGF2α.[2] Administration during this early stage will not induce luteolysis.
Q3: What is a typical estrus response rate following this compound treatment?
In a study comparing different synchronization agents in indigenous dairy and commercial beef cows, this compound-treated cows exhibited a higher estrus response of 85% compared to 67% in the group treated with a progesterone analogue (Crestar).[3] However, response rates can be influenced by numerous factors including the presence of a functional CL, body condition score, and overall herd health.
Q4: Can this compound be used in a fixed-time artificial insemination (FTAI) protocol?
Yes, this compound is commonly used in FTAI protocols, often in combination with gonadotropin-releasing hormone (GnRH). A common regimen is the GnRH-Prosolvin-GnRH protocol (an Ovsynch-type protocol). The initial GnRH injection helps to synchronize a new follicular wave. Seven days later, this compound is administered to regress the corpus luteum. A second GnRH injection given 48 to 56 hours after this compound helps to synchronize ovulation, allowing for timed insemination.[4]
Troubleshooting Guide
Problem 1: Low or no estrus response after this compound injection.
-
Question: I administered this compound to a group of cows, but very few have come into heat. What could be the reason?
Answer: Several factors can lead to a poor estrus response. Consider the following possibilities:
-
Absence of a Functional Corpus Luteum: this compound is only effective if a functional CL is present. Cows that are anestrous (not cycling) due to poor nutrition, stress, or being too early postpartum will not have a CL and therefore will not respond. It is recommended to confirm the presence of a CL via rectal palpation or ultrasonography before treatment. A plasma progesterone concentration greater than 1 ng/mL is indicative of a functional CL.[1]
-
Incorrect Timing of Injection: If this compound was administered during the first 1-4 days of the estrous cycle (the refractory period), the CL will not regress.[2]
-
Silent Estrus: Some cows, particularly high-producing dairy cows or those under nutritional stress, may have a "silent heat" where they ovulate without showing clear behavioral signs of estrus. In a research setting, this can be confirmed by monitoring progesterone levels or through serial ultrasound examinations. A study noted that silent estrus was observed in 2% of this compound-treated cows.[3]
-
Problem 2: High variability in the timing of estrus after treatment.
-
Question: The cows that responded to this compound came into heat over a wide range of days. Why isn't the response more synchronized?
Answer: The timing of estrus following a PGF2α injection is largely dependent on the stage of the follicular wave at the time of treatment.
-
Follicular Wave Status: Cows with a large, dominant follicle at the time of this compound injection will typically come into estrus sooner (within 2-3 days) than cows that have recently ovulated and need to grow a new dominant follicle. The use of a GnRH injection 7 days prior to this compound, as in Ovsynch-type protocols, helps to synchronize the development of a new follicular wave, leading to a tighter synchrony of estrus.
-
Problem 3: Low conception rates despite a good estrus response.
-
Question: A high percentage of cows showed heat after this compound treatment, but the pregnancy rate to AI was low. What are the potential causes?
Answer: Low conception rates following synchronization can be due to several factors unrelated to the efficacy of this compound itself:
-
Inaccurate Heat Detection and AI Timing: Proper timing of artificial insemination relative to the onset of estrus is critical. The "AM-PM rule" (cows detected in estrus in the morning are inseminated in the evening, and those detected in the evening are inseminated the next morning) is a common guideline.
-
Semen Quality and Handling: Poor quality semen or improper handling and thawing procedures can significantly reduce fertility.
-
Cow-Related Factors: Underlying uterine pathology, poor body condition, and stress can all negatively impact conception rates.
-
Inseminator Technique: The skill of the AI technician is a crucial factor in achieving high conception rates.
-
Data Presentation
Table 1: Progesterone Levels and Corpus Luteum Characteristics in Relation to this compound Treatment Response
| Parameter | Non-Responder | Responder | Data Source/Comments |
| Progesterone at time of injection | < 1 ng/mL | > 1 ng/mL | A progesterone level > 1 ng/mL indicates the presence of a functional corpus luteum, which is necessary for this compound to be effective.[1] |
| Corpus Luteum (CL) on Ultrasound | Absent or < 15 mm diameter | Present and > 15 mm diameter | A CL with a diameter below 15 mm may have reduced functionality.[5] |
| Progesterone 24-48 hours post-injection | Remains > 1 ng/mL | < 1 ng/mL | A successful response to this compound will result in a rapid decline in progesterone to basal levels.[6] |
| Estrus Response | No observed estrus | Estrus typically observed in 2-5 days | An 85% estrus response rate has been reported for this compound.[3] |
| Conception Rate | N/A | Varies (e.g., 44% in one study) | Conception rates are influenced by many factors beyond the synchronization agent.[3] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Progesterone Analysis
-
Animal Restraint: Secure the cow in a head gate or chute to ensure safety for both the animal and the handler.
-
Sample Collection: Collect blood via jugular or coccygeal (tail) venipuncture into a serum separator tube (red top) or a tube containing an anticoagulant such as EDTA.[7][8]
-
Sample Handling (Serum): If using a serum separator tube, allow the blood to clot at room temperature for at least 30 minutes but no more than 2 hours. Centrifuge the sample at 1000-1500 x g for 15-20 minutes.[7]
-
Sample Handling (Plasma): If using an EDTA tube, centrifuge the sample as soon as possible after collection at 1000-1500 x g for 15-20 minutes at 4°C.
-
Storage: Carefully pipette the serum or plasma into a clean, labeled storage tube. Samples can be stored at 4°C for short-term analysis or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]
-
Analysis: Progesterone concentration can be determined using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit following the manufacturer's instructions.
Protocol 2: Ultrasound Evaluation of the Corpus Luteum
-
Equipment: Use a portable ultrasound scanner equipped with a 5.0 to 7.5 MHz linear rectal transducer.
-
Procedure: After restraining the animal, the lubricated transducer is inserted into the rectum. The ovaries are located by first identifying the uterine horns and following them cranially.
-
B-Mode Imaging: Systematically scan each ovary to identify follicles (an-echoic, black, fluid-filled structures) and the corpus luteum (a more dense, grey, granular structure).[9]
-
Measurements:
-
CL Diameter: Freeze the image at the widest cross-section of the CL and use the internal calipers to measure the diameter. A CL diameter of >15-22 mm is generally considered mature.[1][5]
-
CL Area: The area of the CL can also be calculated by the ultrasound software.
-
Presence of a Cavity: Note the presence or absence of a central fluid-filled cavity within the CL. This is a normal finding and does not necessarily indicate a pathological condition.[9]
-
-
Color Doppler Imaging (Optional): If available, color Doppler can be used to assess blood flow to the CL. Increased blood flow is associated with a functional, active CL. A decrease in luteal blood flow is one of the earliest signs of luteolysis.[10][11]
Protocol 3: GnRH-Prosolvin-GnRH Synchronization Protocol (Ovsynch)
-
Day 0: Administer an injection of GnRH (e.g., 100 µg gonadorelin). This will cause ovulation or luteinization of any large dominant follicles and initiate a new follicular wave.
-
Day 7: Administer an injection of this compound (luprostiol) to cause regression of the CL.
-
Day 9 (48-56 hours after this compound): Administer a second injection of GnRH to induce a synchronized ovulation.
-
Day 10 (16-20 hours after second GnRH): Perform fixed-time artificial insemination.
Visualizations
Caption: Mechanism of action of this compound in inducing luteolysis and estrus in cattle.
Caption: Troubleshooting workflow for poor estrus response after this compound treatment.
References
- 1. Comparison of commercial progesterone assays for evaluation of luteal status in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vet.k-state.edu [vet.k-state.edu]
- 5. medicine.dp.ua [medicine.dp.ua]
- 6. researchgate.net [researchgate.net]
- 7. elkbiotech.com [elkbiotech.com]
- 8. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 9. Farm Ultrasonography of the Bovine Ovary - IMV technologies Global [imv-technologies.com]
- 10. Luteal blood flow measured by Doppler ultrasonography during the first three weeks after artificial insemination in pregnant and non-pregnant Bos indicus dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Prosolvin Injection Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Prosolvin (a luprostiol-based prostaglandin F2α analogue) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). Its primary action is luteolysis, which is the regression of the corpus luteum (CL).[1] By inducing the breakdown of the CL, this compound terminates the luteal phase of the estrous cycle, leading to a decline in progesterone production. This removal of progesterone's negative feedback allows for the development of a new follicular wave, return to estrus, and subsequent ovulation.[1][2]
Q2: When is the optimal time to administer a this compound injection?
A2: The timing of this compound injection is critical for its efficacy. It is only effective in animals that have a mature, functional corpus luteum, which is typically present during the diestrus or luteal phase of the estrous cycle.[3][4] In cattle, this corresponds to approximately day 6 to day 17 of the cycle.[4][5] Administering this compound outside of this window (e.g., during the follicular phase or in anestrous animals without a CL) will not induce estrus.[3]
Q3: Can this compound be used for fixed-time artificial insemination (FTAI)?
A3: Yes, this compound is a key component of many synchronization protocols that allow for FTAI, eliminating the need for estrus detection. Protocols like Ovsynch, which combine this compound with Gonadotropin-Releasing Hormone (GnRH), are specifically designed to synchronize both luteolysis and ovulation, enabling insemination at a predetermined time.[3][5][6]
Q4: What are the main factors that can influence the success of a this compound protocol?
A4: Several factors can impact the efficacy of this compound-based protocols. Key considerations include:
-
Cyclicity: The animal must be cycling and have a functional CL for this compound to work. It is ineffective in anestrous (non-cycling) animals.[3]
-
Body Condition Score (BCS): Animals with poor body condition may have compromised reproductive function, leading to lower response rates and conception rates.[1]
-
Health Status: Overall animal health is crucial for a successful reproductive outcome.[1]
-
Protocol Compliance: Strict adherence to the timing and dosage of injections is essential for synchronization.[7]
Troubleshooting Guide
Problem 1: Low or no estrus response after a single this compound injection.
| Potential Cause | Explanation & Solution |
| Incorrect Timing | The injection was likely administered when the animal was not in the luteal phase of its cycle (i.e., no mature CL was present). Solution: Confirm the presence of a corpus luteum via ultrasonography or implement a two-injection protocol where the second injection is timed to occur during the luteal phase for all animals in the group.[3][4] |
| Anestrous Animal | The animal may be non-cyclic due to factors like nutritional stress or postpartum anestrus. This compound is ineffective in these cases. Solution: Utilize protocols designed for anestrous animals, which often incorporate progesterone-based treatments (e.g., CIDR) in combination with GnRH and this compound.[3] |
| Immature Corpus Luteum | The CL may be too young (less than 5 days post-ovulation) to respond to a single dose of PGF2α. Solution: A two-injection protocol with an 11-14 day interval ensures that most animals will have a responsive CL at the time of the second injection.[3][5] |
Problem 2: High estrus response but low conception rates.
| Potential Cause | Explanation & Solution |
| Inaccurate Estrus Detection | While animals may show estrus, the timing of insemination relative to ovulation might be incorrect. The time from PGF2α injection to the onset of estrus can be variable.[3] Solution: If using AI based on detected estrus, ensure rigorous and accurate heat detection. Alternatively, use a fixed-time AI protocol like Ovsynch to better synchronize ovulation and insemination.[5] |
| Semen Quality / AI Technique | The issue may not be with the synchronization protocol but with the semen quality or the artificial insemination procedure itself.[1] Solution: Verify semen handling procedures and the proficiency of the AI technician. |
| Uterine Environment | Underlying uterine health issues (e.g., subclinical endometritis) can prevent successful conception even with successful synchronization. Solution: this compound can aid in clearing uterine discharge by inducing estrus. In some cases, adjunct therapies may be required.[6] |
Troubleshooting Logic for Synchronization Failure
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jarvm.com [jarvm.com]
- 4. ESTRUS INDUCTION & SYNCHRONIZATION PROTOCOLS IN DAIRY CATTLE - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Synchronization protocols and compliance for dairy cattle reproduction – Dairy [dairy.extension.wisc.edu]
Luprostiol Efficacy Technical Support Center
Welcome to the Technical Support Center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving Luprostiol.
Frequently Asked Questions (FAQs)
Q1: What is Luprostiol and what is its primary mechanism of action?
Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its principal pharmacological action is luteolysis, which is the regression of the corpus luteum (CL).[1][3][4] The CL produces progesterone, a hormone essential for maintaining pregnancy and suppressing the estrous cycle.[1][3] By inducing luteolysis, Luprostiol causes a rapid drop in progesterone levels, which allows for follicular development, the onset of estrus (heat), and subsequent ovulation.[1][4] This makes it a valuable tool for synchronizing estrus and managing various reproductive conditions in animal models.[1][2]
Q2: Why is Luprostiol treatment failing to induce estrus in my experimental subjects?
The most common reason for Luprostiol's failure to induce estrus is the absence of a mature and functional corpus luteum (CL) at the time of administration.[3][5] Luprostiol is only effective during the luteal phase of the estrous cycle (approximately days 6 to 16 in cattle) when a responsive CL is present.[5] Other potential causes for failure include:
-
Anestrous Animals: The animal may not be cycling due to factors like poor nutrition, stress, or recent parturition. Luprostiol is ineffective in anestrous animals.[3][5]
-
Incorrect Timing: Administering the injection too early in the estrous cycle (before day 5) when the CL is not fully developed will result in a poor response.[5][6] There is a refractory period of about 4-5 days post-ovulation when the CL will not respond to treatment.[7][8]
-
Incorrect Dosage or Administration: An insufficient dose may not be adequate to cause complete luteolysis, and improper administration techniques can reduce efficacy.[5][7]
-
Ovarian Cysts: The presence of follicular cysts can lead to anestrous behavior, and these cysts do not respond to PGF2α treatment alone.[3]
-
Drug Interactions: Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit prostaglandin synthesis and reduce the therapeutic efficacy of Luprostiol.[9]
Q3: What are the potential side effects of Luprostiol administration?
While Luprostiol is generally well-tolerated, some transient side effects may be observed, which can vary by species. In horses, mild and short-lived reactions such as sweating, increased heart rate, mild abdominal discomfort, and slight respiratory effects have been reported.[4][8][9] Cattle may experience abdominal discomfort.[9][10] High doses are more likely to lead to these transient side effects.[7] Intravenous injection is not recommended as it can increase the risk of adverse reactions.[7][9]
Q4: What are the proper storage and handling conditions for Luprostiol?
For long-term storage, Luprostiol as a solid compound should be kept at -20°C in a dry, dark environment.[11] Stock solutions, typically prepared in a primary solvent like DMSO, should be aliquoted into single-use amounts and stored at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year) to avoid repeated freeze-thaw cycles.[11][12] Aqueous solutions of Luprostiol are less stable; therefore, it is recommended to prepare them fresh for each experiment.[12] The stability of Luprostiol in aqueous solutions is pH-dependent, with better stability in slightly acidic conditions (pH 4-6).[12] All solutions should be protected from light to prevent photodegradation.[4][12]
Troubleshooting Guides
Issue 1: Incomplete or Failed Luteolysis
Symptoms:
-
No significant drop in progesterone levels post-treatment.[13]
-
Absence of estrus behavior within the expected timeframe.[13]
-
The corpus luteum remains visible and appears functional upon ultrasound examination.[6]
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Timing of Administration | Luprostiol is most effective during the mid-luteal phase (diestrus).[7] There is a refractory period of approximately 4-5 days after ovulation when the CL is unresponsive.[7] Action: Ensure administration occurs between days 5 and 14 of the estrous cycle for most species.[7] Confirm the presence of a mature CL via ultrasonography or progesterone analysis prior to treatment.[3][5][6] |
| Anestrous Animal | The animal is not cycling, so there is no functional CL to regress.[3][5] Action: Evaluate the animal's body condition score, nutritional status, and overall health.[3] For postpartum animals, allow a sufficient waiting period before starting synchronization protocols.[5] Consider using protocols that include GnRH and/or progesterone to induce cyclicity in anestrous animals.[5] |
| Insufficient Dosage | The administered dose may be too low to induce complete luteolysis.[7] Action: Review dose-response data for the specific species and animal weight. In some cases, a second dose administered 12-24 hours after the first can improve efficacy.[7][13] |
| Improper Administration | Incorrect injection technique (e.g., subcutaneous instead of deep intramuscular) can lead to poor absorption and reduced efficacy.[7][14] Action: Ensure proper deep intramuscular (IM) injection technique is used.[5] |
| Drug Interactions | Concurrent use of NSAIDs can interfere with Luprostiol's mechanism of action.[9] Action: Verify that no interfering medications are being administered.[9] |
Issue 2: High Variability in Time to Estrus/Ovulation
Symptoms:
-
A wide range in the onset of estrus and ovulation among experimental subjects after Luprostiol administration.[15]
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Follicular Status at Treatment | The size and developmental stage of the dominant follicle at the time of Luprostiol administration can influence the interval to ovulation.[7][15] Action: To achieve tighter synchronization, consider pre-synchronizing follicular waves using GnRH and/or progesterone protocols before Luprostiol administration.[7][15] |
| Individual Animal Variation | Factors such as metabolic rate, body condition, and individual sensitivity can affect the response to Luprostiol.[7][15] Action: For critical experiments, consider a pilot study to determine the optimal protocol for your specific animal population.[7] Monitor follicular growth via ultrasonography to refine the timing of insemination.[15] |
Quantitative Data Summary
Table 1: Recommended Dosages of Luprostiol for Estrus Synchronization
| Species | Recommended Dose | Administration Route | Expected Outcome |
| Cows | 15 mg | Intramuscular (IM)[4] | Estrus is typically observed 2-4 days after treatment.[4] |
| Heifers | 7.5 mg | Intramuscular (IM)[4] | Estrus is typically observed 2-4 days after treatment.[4] |
| Horses | 7.5 mg | Intramuscular (IM)[4] | Estrus is normally observed within 5 days of treatment, followed by ovulation 2-4 days later.[4] |
| Pigs (Sows) | 7.5 mg | Intramuscular (IM)[4] | Used for induction of parturition.[4] |
Table 2: Pharmacokinetic Parameters of Luprostiol in Cows (Intramuscular Administration)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 15 - 20 minutes[16] |
| Peak Plasma Concentration (Cmax) | 31.96 - 35.58 ng/mL equivalent[16] |
| Half-life (t½) | Approximately 2 hours[4][16] |
Experimental Protocols
Protocol 1: Induction of Luteolysis for Estrus Synchronization in Cattle
Objective: To induce luteolysis in cycling cattle to synchronize the onset of estrus.
Materials:
-
Cycling, non-pregnant cows or heifers.
-
Luprostiol solution (e.g., 7.5 mg/mL).
-
Sterile syringes and needles.
-
Equipment for heat detection.
-
(Optional) Ultrasound equipment for confirming CL presence.
Methodology:
-
Animal Selection: Select healthy, cycling cows or heifers with a good body condition score.[5]
-
CL Confirmation (Recommended): Perform transrectal ultrasonography or measure plasma progesterone levels to confirm the presence of a functional corpus luteum (typically between days 6 and 16 of the cycle).[5][6]
-
Administration: Administer a single deep intramuscular injection of Luprostiol at the recommended dose (15 mg for cows, 7.5 mg for heifers).[4]
-
Heat Detection and Insemination: Begin intensive heat detection 48 hours post-injection and continue for at least 5 days.[5] Inseminate animals approximately 12 hours after the onset of standing heat.[5] For fixed-time insemination, a common protocol involves a second Luprostiol injection 10-12 days after the first, with insemination at 72 and 96 hours after the second injection.[4][5]
Protocol 2: Assessment of Luteolysis via Progesterone Measurement
Objective: To quantitatively assess the efficacy of Luprostiol in inducing luteolysis by measuring circulating progesterone concentrations.
Materials:
-
Blood collection tubes (e.g., EDTA or heparinized).
-
Needles and syringes or vacutainer system.
-
Centrifuge.
-
Cryovials for plasma storage.
-
Validated progesterone radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
Methodology:
-
Pre-treatment Sample: Immediately before Luprostiol administration (Day 0), collect a blood sample via jugular or coccygeal venipuncture.[6][17]
-
Post-treatment Samples: Collect subsequent blood samples at timed intervals, for example, at 24, 48, and 72 hours post-injection.[6][17]
-
Sample Processing: Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.[6]
-
Storage: Harvest the plasma and store it at -20°C until analysis.[6]
-
Analysis: Measure progesterone concentrations using a validated assay kit. Successful luteolysis is typically confirmed by a significant drop in progesterone levels to <1 ng/mL in the post-treatment samples.[3][6]
Visualizations
Caption: Signaling pathway of Luprostiol leading to luteolysis.
Caption: Troubleshooting workflow for Luprostiol treatment failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Estrus Response After Prosolvin Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor estrus response following the use of Prosolvin (active ingredient: Luprostiol, a synthetic prostaglandin F2α analogue).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound contains Luprostiol, a potent synthetic analogue of prostaglandin F2α (PGF2α).[1][2] Its primary action is luteolysis, which is the regression of the corpus luteum (CL).[3][4] The CL produces progesterone, a hormone that maintains the diestrus phase of the estrous cycle and pregnancy. By inducing the regression of a functional CL, this compound causes a rapid decline in progesterone levels. This hormonal shift removes the negative feedback on the hypothalamus and pituitary gland, permitting the final maturation of ovarian follicles, leading to the onset of estrus (heat) and subsequent ovulation, typically within 2 to 5 days.[5]
Q2: When is the optimal time to administer this compound for estrus synchronization?
A2: this compound is only effective when a mature, functional corpus luteum is present.[3][4] This corresponds to the luteal phase of the estrous cycle, which is approximately days 5 to 17 in cattle.[5] Administration of this compound outside of this window will not result in luteolysis and, therefore, will not induce estrus. There is a refractory period of about 4-5 days post-ovulation when animals will not respond to treatment.[4]
Q3: What are the most common reasons for a poor estrus response after this compound treatment?
A3: The most common reasons for failure include:
-
The animal was not cycling (anestrus): This can be due to poor nutrition, low body condition score (BCS), postpartum stress, or disease.[6][7] this compound will not be effective in animals that are not experiencing regular estrous cycles as they will not have a functional corpus luteum to lyse.[8]
-
Incorrect timing of administration: The injection was given when the corpus luteum was either not yet developed (too early in the cycle) or had already regressed (too late in the cycle).
-
Presence of ovarian cysts: Certain types of ovarian cysts can lead to anestrous behavior and may not respond to PGF2α treatment alone.[5]
-
Animal is already pregnant: this compound can induce abortion in pregnant animals unless that is the intended outcome.[4]
Q4: Can this compound be used in conjunction with other hormones?
A4: Yes, this compound is often used in combination with GnRH (Gonadotropin-Releasing Hormone) in synchronization protocols like the Ovsynch program.[4][9] The use of GnRH prior to this compound can increase the proportion of cows that are responsive to the prostaglandin treatment and can help to coordinate a new follicular wave, leading to a tighter synchrony of ovulation.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the causes of poor estrus response after this compound administration.
Problem: Low or no estrus response in treated animals.
Potential Cause 1: Non-cycling (Anestrous) Animals
-
How to Diagnose:
-
Body Condition Score (BCS) Assessment: Evaluate the nutritional status of the animals. A low BCS is often associated with anestrus.[7]
-
Ovarian Ultrasonography: Perform a transrectal ultrasound to visualize the ovaries. Inactive ovaries will appear small and lack a corpus luteum or large follicles.[4][10]
-
Progesterone Assay: Measure progesterone levels in blood or milk. Low progesterone levels (<1 ng/mL) in two samples taken 10-14 days apart can confirm anestrus.[11]
-
-
Solution:
-
Improve the nutritional plane of the animals to achieve an adequate BCS.
-
Ensure animals are a sufficient number of days postpartum before initiating a synchronization protocol.[7]
-
Address any underlying health issues.
-
Potential Cause 2: Incorrect Timing of this compound Administration
-
How to Diagnose:
-
Review of Protocol and Records: Carefully review the timing of the this compound injection in relation to the expected stage of the estrous cycle.
-
Ovarian Ultrasonography: If performed prior to treatment, the absence of a mature CL would indicate incorrect timing. A mature CL is typically identifiable on ultrasound from day 4 post-ovulation.[4]
-
-
Solution:
-
Implement a pre-synchronization protocol to ensure a higher percentage of animals are in the luteal phase at the time of this compound administration.
-
For herds with unknown cycle stages, a two-injection protocol with an 11 to 14-day interval is recommended to ensure all cycling animals will have a responsive CL at the time of the second injection.[12]
-
Potential Cause 3: Presence of Ovarian Pathologies
-
How to Diagnose:
-
Solution:
-
Follicular cysts often require treatment with GnRH to induce luteinization before a prostaglandin like this compound can be effective.[5]
-
Luteal cysts will typically respond to this compound treatment.
-
Data Presentation
Table 1: Estrus Response Rates to Luprostiol (this compound) and other PGF2α Analogs in Cattle
| Trial | Animal Type | Treatment Group | Estrus Response Rate (%) | Reference |
| 1 | Virgin Beef Heifers | Luprostiol (15 mg) | 44 | [1] |
| Lutalyse (25 mg) | 42 | [1] | ||
| 2 | Multiparous, Lactating Beef Cows | Luprostiol (15 mg) | 52 | [1] |
| Lutalyse (25 mg) | 56 | [1] | ||
| Estrumate (500 mcg) | 60 | [1] | ||
| 3 | Multiparous, Lactating Beef Cows | Luprostiol (15 mg) | 23 | [1] |
| Lutalyse (25 mg) | 19 | [1] | ||
| 4 | Virgin Dairy Heifers | Luprostiol (15 mg) | 68 | [1] |
| Estrumate (500 mcg) | 70 | [1] | ||
| 5 | Multiparous, Lactating Beef Cows | Luprostiol (≥ 7.5 mg) | 75-95 | [2] |
Table 2: Influence of Body Condition Score (BCS) on Estrus Response and Pregnancy Rate in Dairy and Beef Cows
| Breed | BCS | Estrus Response Rate (%) | Pregnancy Rate (Non-sex-sorted semen) (%) | Reference |
| Dairy | ≤2.5 | 79.0 | - | [13] |
| 3 | 89.0 | - | [13] | |
| ≥3.5 | 92.6 | 64.3 | [13] | |
| Beef | ≤2.5 | 68.4 | - | [13] |
| 3 | 61.1 | - | [13] | |
| ≥3.5 | 70.8 | 40.0 | [13] |
Experimental Protocols
Protocol 1: Diagnosis of a Functional Corpus Luteum via Progesterone Assay
-
Objective: To confirm the presence of a functional corpus luteum, indicating the animal is in the luteal phase of the estrous cycle and is a suitable candidate for this compound treatment.
-
Materials:
-
Blood collection tubes (e.g., EDTA or heparinized) or milk collection vials.
-
Centrifuge (for blood samples).
-
Progesterone ELISA kit or access to a diagnostic laboratory.
-
-
Procedure:
-
Blood Sampling: Collect a blood sample from the coccygeal (tail) vein into an appropriate collection tube.
-
Milk Sampling: Collect a milk sample. Note that progesterone is fat-soluble, so the sampling method should be consistent.
-
Sample Processing (Blood): Centrifuge the blood sample to separate the plasma.
-
Progesterone Analysis: Analyze the plasma or milk sample for progesterone concentration using a validated assay.
-
-
Interpretation of Results:
Protocol 2: Ovarian Ultrasonography for Reproductive Status Assessment
-
Objective: To visualize and assess the structures on the ovaries to determine the reproductive status of the animal (e.g., presence of a CL, follicles, cysts, or ovarian inactivity).
-
Materials:
-
Portable ultrasound scanner with a linear-array rectal transducer (5.0-7.5 MHz is standard for bovine reproductive work).
-
Obstetrical lubricant.
-
Protective gloves.
-
-
Procedure:
-
Restrain the animal appropriately.
-
Apply a generous amount of lubricant to the gloved hand and the ultrasound transducer.
-
Carefully insert the transducer into the rectum.
-
Locate the reproductive tract and systematically scan both ovaries.
-
-
Interpretation of Ovarian Structures:
-
Corpus Luteum (CL): Appears as a distinct, well-defined structure within the ovarian stroma, often with a granular, greyish (hypoechoic) appearance.[4] A central lacuna (fluid-filled cavity) may be present in a normal CL.[4]
-
Follicles: Appear as non-echogenic (black), fluid-filled, spherical structures.[4]
-
Follicular Cysts: Typically larger than a mature follicle (>2.5 cm), thin-walled, and anechoic.
-
Luteal Cysts: Have a thicker wall (>3 mm) than follicular cysts and may have some luteal tissue present.
-
Inactive Ovaries: Appear small with no significant structures (no CL and only small follicles).[10]
-
Visualizations
Caption: Signaling pathway of this compound (Luprostiol) in luteal cells.
Caption: Troubleshooting workflow for poor estrus response after this compound.
References
- 1. Synchronization of estrus after treatment with Luprostiol in beef cows and in beef and dairy heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocrine, estrous and pregnancy response to varying dosages of Luprostiol in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Farm Ultrasonography of the Bovine Ovary - IMV technologies Global [imv-technologies.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. When Estrus Synch Goes Sideways: Practical Troubleshooting for Beef Producers | UNL Beef | Nebraska [beef.unl.edu]
- 8. Ovarian response to prostaglandin F2α in lactating dairy cows: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worthe-it.co.za [worthe-it.co.za]
- 10. Veterinary Ultrasonography in Diagnosing Delayed Ovulation and Ovarian Inactivity in Dairy Cattle [bxlvet.com]
- 11. oatext.com [oatext.com]
- 12. vet.k-state.edu [vet.k-state.edu]
- 13. animal-reproduction.org [animal-reproduction.org]
Prosolvin Technical Support Center: Managing Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing injection site reactions associated with the use of Prosolvin in experimental settings.
Troubleshooting Guide for Injection Site Reactions
This guide provides a systematic approach to identifying, evaluating, and managing injection site reactions (ISRs) during your research.
1. How do I identify an injection site reaction to this compound?
Injection site reactions to this compound, a solution containing the prostaglandin F2α analogue luprostiol in a propylene glycol and water vehicle, can manifest through a range of clinical signs. These reactions are typically localized to the area of injection and can be classified by their severity.
Clinical Signs of Injection Site Reactions:
-
Mild Reactions:
-
Transient, slight swelling or edema at the injection site.
-
Mild, localized redness (erythema).
-
Minor pain or sensitivity upon palpation of the injection site.
-
-
Moderate Reactions:
-
Persistent and more pronounced swelling.
-
Well-defined erythema.
-
Clear signs of pain or discomfort in the animal.
-
Palpable hardening (induration) of the tissue.
-
-
Severe Reactions:
-
Extensive swelling and erythema.
-
Formation of a sterile abscess or ulceration.
-
Tissue necrosis.
-
Systemic signs such as fever or lethargy (rare for localized reactions but may indicate a more severe inflammatory response).
-
2. What are the potential causes of injection site reactions to this compound?
ISRs can be attributed to several factors related to the product, the injection procedure, or the animal model itself.
| Category | Potential Cause |
| Product-Related | Active Pharmaceutical Ingredient (API): Luprostiol, as a prostaglandin F2α analogue, can induce a localized inflammatory response through its signaling pathway.[1][2][3] Vehicle Composition: The propylene glycol in the formulation can cause local irritation and inflammation.[4][5] Physicochemical Properties: pH and osmolality of the solution can contribute to tissue irritation. |
| Procedure-Related | Injection Technique: Improper needle size, rapid injection, or injection into an unintended tissue layer (e.g., intradermal instead of intramuscular) can increase local trauma. Injection Volume: Large injection volumes relative to the muscle mass can cause tissue distension and damage. Repeat Injections: Repeated administration at the same site can lead to cumulative irritation and inflammation. |
| Animal-Related | Species and Strain Sensitivity: Different animal species and strains may exhibit varying sensitivities to the formulation. Individual Animal Health: The underlying health status of the animal can influence its inflammatory response. |
3. How should I manage an ongoing injection site reaction?
The management strategy depends on the severity of the reaction.
| Severity | Management Protocol |
| Mild | * Observation: Monitor the site daily for any changes in size or appearance. Reactions often resolve without intervention. * Cold Compress: Applying a cold compress for a short duration (10-15 minutes) within the first 24 hours may help reduce swelling. |
| Moderate | * Discontinue Injection at the Site: Avoid further injections at or near the affected site. * Veterinary Consultation: Consult with the attending veterinarian for appropriate treatment, which may include topical or systemic anti-inflammatory agents. |
| Severe | * Immediate Veterinary Intervention: This is crucial to manage pain and prevent secondary infections. Treatment may involve drainage of abscesses, debridement of necrotic tissue, and administration of analgesics and antibiotics. * Refine Experimental Protocol: Re-evaluate the injection protocol (volume, concentration, site rotation) before proceeding with further experiments. |
Experimental Protocols
Protocol 1: Preclinical Assessment of Local Tolerance to this compound
This protocol outlines a study design to evaluate the local tolerance of this compound in a relevant animal model, consistent with EMA guidelines.[6][7]
Objective: To assess the local tissue reaction to intramuscular or subcutaneous injection of this compound.
Materials:
-
This compound solution.
-
Vehicle control (propylene glycol and water solution without luprostiol).
-
Saline control (0.9% NaCl).
-
Appropriate animal model (e.g., rabbits, rats).
-
Sterile syringes and needles of appropriate gauge.
-
Calipers for measuring injection site reactions.
-
Materials for tissue fixation (10% neutral buffered formalin) and histological processing.
Methodology:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least 5 days. Randomly assign animals to treatment groups (this compound, vehicle control, saline control).
-
Dosing and Administration:
-
Administer a single dose of the respective solution via the intended route (e.g., intramuscularly in the quadriceps).
-
Use a consistent injection volume across all groups.
-
Mark the injection sites.
-
-
Macroscopic Evaluation:
-
Observe the injection sites at 24, 48, and 72 hours post-injection.
-
Score the reactions based on erythema and edema formation using a standardized scoring system (e.g., Draize scale).
-
Measure the diameter of any visible reaction with calipers.
-
-
Histopathological Evaluation:
-
Euthanize animals at scheduled time points (e.g., 72 hours and 7 days post-injection).
-
Collect the injection site tissue and surrounding muscle.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should perform a semi-quantitative evaluation of the slides for inflammation, necrosis, hemorrhage, and fibrosis using a standardized scoring system.
-
Histopathological Scoring Criteria (Example):
| Parameter | Score 0 | Score 1 (Minimal) | Score 2 (Mild) | Score 3 (Moderate) | Score 4 (Marked) |
| Inflammation | No inflammatory cells | Few scattered inflammatory cells | Small aggregates of inflammatory cells | Confluent aggregates of inflammatory cells | Extensive inflammatory infiltrate |
| Necrosis | No necrosis | Single cell necrosis | Small foci of necrosis | Multifocal to coalescing necrosis | Extensive necrosis |
| Hemorrhage | No hemorrhage | Few extravasated red blood cells | Small foci of hemorrhage | Moderate hemorrhage | Extensive hemorrhage |
| Fibrosis | No fibrosis | Minimal fibroblastic proliferation | Mild fibroblastic proliferation | Moderate fibroblastic proliferation | Marked fibroblastic proliferation |
Frequently Asked Questions (FAQs)
Q1: Are injection site reactions to this compound expected?
A: Mild, transient injection site reactions can be anticipated due to the pro-inflammatory nature of prostaglandin F2α analogues and the potential for propylene glycol to act as a local irritant.[1][3][4] However, severe reactions are not typical and warrant investigation.
Q2: How can I minimize the occurrence of injection site reactions?
A:
-
Proper Injection Technique: Ensure the use of appropriate needle size and inject slowly into the target tissue.
-
Site Rotation: If repeat dosing is necessary, rotate the injection sites.
-
Appropriate Volume: Use the smallest effective volume. For larger volumes, consider splitting the dose into two separate injection sites.
-
Aseptic Technique: Maintain sterility to prevent infection, which can be mistaken for or exacerbate an injection site reaction.
Q3: Can the vehicle (propylene glycol and water) cause a reaction on its own?
A: Yes, propylene glycol is known to cause local irritation and can elicit an inflammatory response at the injection site.[4][5] Therefore, it is crucial to include a vehicle control group in your local tolerance studies to differentiate the effects of the vehicle from the active substance.
Q4: What is the underlying mechanism of this compound-induced injection site reactions?
A: The reaction is likely multifactorial. Luprostiol, the active ingredient, binds to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] This can trigger intracellular signaling cascades, including the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of pro-inflammatory pathways such as NF-κB and MAP kinases.[3] This results in the local release of inflammatory mediators, causing vasodilation, increased vascular permeability, and recruitment of immune cells, which manifest as redness, swelling, and pain. The propylene glycol vehicle can also contribute to local inflammation.
Visualizations
Caption: Signaling pathway of this compound (Luprostiol) leading to an inflammatory response.
Caption: Troubleshooting workflow for managing injection site reactions.
References
- 1. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. getcurex.com [getcurex.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Non-clinical local tolerance testing of medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Prosolvin Technical Support Center: Stability and Storage for Researchers
This technical support center provides guidance on the stability and storage of Prosolvin and related compounds for research applications. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound solutions?
A1: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), this compound solutions should be aliquoted and stored frozen at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound, a prostaglandin F2α analogue, is more stable in slightly acidic conditions. A pH range of 4.0 to 6.0 is recommended to minimize degradation in aqueous solutions.[1] Neutral or alkaline pH can significantly increase the rate of degradation.[1]
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light, particularly UV light, can cause photodegradation of this compound.[1] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q4: What should I do if I observe precipitation in my this compound solution after thawing?
A4: Precipitation can occur upon thawing of frozen aliquots due to poor solubility at low temperatures. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity. If precipitation persists, gentle warming and sonication may be attempted to redissolve the compound.[1]
Q5: Can I prepare a stock solution of this compound in an organic solvent?
A5: Yes, it is common to prepare a concentrated stock solution in an organic solvent such as DMSO. This stock solution should then be stored at -20°C or -80°C. For experiments, a fresh working solution should be prepared daily by diluting the stock solution in the appropriate aqueous buffer.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in research experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Ensure the aqueous buffer is slightly acidic (pH 4-6) and consider adding an antioxidant. Protect all solutions from light. |
| Loss of biological activity | Improper storage conditions leading to degradation. | Verify that stock solutions are stored at or below -20°C in small aliquots to avoid freeze-thaw cycles. Confirm that working solutions are kept on ice and protected from light during experiments. |
| Precipitate formation in working solution | Poor solubility of this compound in the aqueous buffer. | Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation. If using a buffer, ensure it is compatible and consider gentle sonication to aid dissolution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound. | This indicates instability under the experimental or storage conditions. A forced degradation study can help identify the degradation products and understand the degradation pathway. |
Quantitative Data Summary
The stability of this compound (Luprostiol) is influenced by several factors. The following table summarizes the recommended storage conditions to maintain its integrity.
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-term | -20°C or -80°C | Months to years | Store in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
| Short-term | 2-8°C | Days to weeks | Protect from light. Use a slightly acidic buffer (pH 4-6) for aqueous solutions. |
| Working Solution | On ice | Freshly prepared daily | Protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound solution (e.g., 100 µg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare identical samples of the this compound solution. Keep one sample as an unstressed control, protected from light and stored at a low temperature.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ to a sample. Store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Incubate a sample at 60°C in a temperature-controlled oven for 24 hours.[1]
-
Photodegradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify the remaining this compound and any new peaks corresponding to degradation products.[1]
Visualizations
Signaling Pathway
Caption: this compound (Luprostiol) signaling pathway leading to luteolysis.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for this compound stability issues.
References
Adjusting Prosolvin dosage for different animal breeds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Prosolvin (active ingredient: luprostiol) and other prostaglandin F2α (PGF2α) analogues in their experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: Are there specific this compound dosage recommendations for different breeds of the same animal species?
A1: Official dosage guidelines for this compound and other PGF2α analogues are primarily species- and weight-dependent rather than breed-specific.[1][2] For instance, dosage for horses is often provided based on weight categories such as ponies, donkeys, and heavy horses.[3] While research has been conducted on the efficacy of synchronization protocols in specific breeds, such as Boran cattle, these studies typically evaluate the effectiveness of standard dosage regimens rather than establishing breed-adjusted doses.[4]
However, breed can influence the selection of the synchronization protocol. For example, Bos indicus influenced cows may respond better to certain protocol adaptations, like the PG 5-day CO-Synch + CIDR protocol, compared to Bos taurus breeds.[5] Factors such as body condition score, age, and days postpartum are generally considered more critical than breed for adjusting reproductive management protocols.[6]
Q2: What is the mechanism of action of this compound?
A2: this compound's active ingredient, luprostiol, is a synthetic analogue of prostaglandin F2α.[7][8] Its primary function is to induce luteolysis, which is the regression of the corpus luteum (CL).[9] The CL produces progesterone, a hormone essential for maintaining pregnancy. By causing the CL to regress, progesterone levels decline, allowing the animal to return to estrus and initiating a new ovulatory cycle.[9] This luteolytic action is central to the use of this compound in estrus synchronization and other reproductive management applications.[1]
Q3: What are the common side effects of this compound, and do they vary by species?
A3: this compound is known for having a high safety margin with very few adverse reactions.[7] In horses, mild and transient side effects such as sweating and slight respiratory effects have been reported in a small number of cases.[1] It is also possible for prostaglandins to cause temporary diarrhea in horses and abdominal discomfort in cattle.[1] The targeted action of this compound on the genital tract results in minimal effects on digestive smooth muscles, which is particularly advantageous in horses as they are generally more sensitive to the side effects of prostaglandins.[8]
Troubleshooting Guide
Q1: We administered a PGF2α analogue, but the animals did not show a strong estrus response. What could be the issue?
A1: A poor estrus response can be attributed to several factors:
-
Anestrous Animals: The animals may not be cycling, often due to low body condition, nutritional deficiencies, or being too soon postpartum. Prostaglandins are only effective in the presence of a functional corpus luteum, which is absent in anestrous females.[10]
-
Incorrect Timing: PGF2α was administered during the refractory period (approximately the first 4-5 days after ovulation) when the corpus luteum is not yet mature enough to respond to the luteolytic signal.[3]
-
Protocol Compliance: Errors in the timing of hormone administration can lead to a failure of the synchronization protocol.[11] Adhering strictly to the recommended schedule is crucial for success.[10]
Q2: We observed a good estrus response, but the conception rates are low. What are the potential causes?
A2: Low conception rates despite a good estrus response can be due to:
-
Mistimed Artificial Insemination (AI): Inseminating too early or too late relative to ovulation can significantly reduce fertilization rates. The window for successful insemination is narrow, and timing is critical.[10][12]
-
Semen Quality: Poor quality or mishandling of semen can lead to fertilization failure.[10]
-
Uterine Health: Underlying uterine health issues can prevent successful implantation and pregnancy.[10]
Q3: We made an error in the timing of one of the hormone injections in our synchronization protocol. What should we do?
A3: Errors in synchronization protocols are not uncommon. The best course of action depends on the specific error and when it occurred in the protocol.[11]
-
Early Protocol Errors: Mistakes made early in the protocol are often more manageable.[12]
-
Consult an Expert: It is highly recommended to consult with a veterinarian or a reproduction specialist to determine the best corrective action.
-
Possible Solutions: Depending on the situation, you might be advised to:
Quantitative Data Summary
The following tables summarize the recommended dosages for this compound (Luprostiol) and other common PGF2α analogues. As previously mentioned, these are generally not breed-specific.
Table 1: this compound (Luprostiol) Dosage Recommendations
| Animal Species | Dosage per Animal | Administration Route |
| Cattle (Cows) | 2 mL (15 mg Luprostiol) | Intramuscular |
| Cattle (Heifers) | 1 mL (7.5 mg Luprostiol) | Intramuscular |
| Horses | 1 mL (7.5 mg Luprostiol) | Intramuscular |
| Pigs | 1 mL (7.5 mg Luprostiol) | Intramuscular |
Table 2: Dosage Recommendations for Other PGF2α Analogues
| Drug (Active Ingredient) | Animal Species | Dosage per Animal | Administration Route |
| Estrumate (Cloprostenol) | Cattle | 2 mL (500 µg Cloprostenol) | Intramuscular[2] |
| Horses (<400 kg) | 0.5 - 1.0 mL (125-250 µg) | Intramuscular[3] | |
| Horses (>400 kg) | 1.0 - 2.0 mL (250-500 µg) | Intramuscular[3] | |
| Lutalyse (Dinoprost) | Cattle | 5 mL (25 mg Dinoprost) | Intramuscular[13] |
| Swine | 2 mL (10 mg Dinoprost) | Intramuscular[13] | |
| Mares | 1 mL (5 mg Dinoprost) | Intramuscular |
Table 3: Pharmacokinetic Parameters of Luprostiol
| Animal Species | Peak Plasma Concentration (Tmax) | Half-life (t½) |
| Cattle | 17.5 minutes | 2 hours |
| Horses (Mares) | 37.5 minutes | 1.5 hours |
| Goats | - | 1.1 hours |
| Sheep | 30 minutes | 1.5 hours |
Experimental Protocols
Below are detailed methodologies for common estrus synchronization protocols.
Ovsynch Protocol (for Cattle)
Protocol Steps:
Co-Synch + CIDR Protocol (for Beef Cows and Heifers)
This protocol is widely used and incorporates a Controlled Internal Drug Release (CIDR) device, which releases progesterone.[16]
Protocol Steps:
-
Day 0: Administer an injection of GnRH and insert a CIDR device.
-
Day 7: Remove the CIDR device and administer an injection of PGF2α.
-
Timed Artificial Insemination (TAI):
Visualizations
This compound (PGF2α Analogue) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a PGF2α analogue like Luprostiol to its receptor on a luteal cell, leading to luteolysis.
Caption: this compound Signaling Pathway for Luteolysis.
Experimental Workflow for Ovsynch Protocol
This diagram outlines the key steps and timeline for the Ovsynch timed artificial insemination protocol.
Caption: Ovsynch Protocol Experimental Workflow.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. avet.health [avet.health]
- 4. researchgate.net [researchgate.net]
- 5. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 6. beefrepro.org [beefrepro.org]
- 7. equinecarepharmacy.com [equinecarepharmacy.com]
- 8. taylormadeequines.com [taylormadeequines.com]
- 9. benchchem.com [benchchem.com]
- 10. When Estrus Synch Goes Sideways: Practical Troubleshooting for Beef Producers | UNL Beef | Nebraska [beef.unl.edu]
- 11. When the plan goes awry: how to negotiate estrus synchronization errors in beef cattle | Clinical Theriogenology [clinicaltheriogenology.net]
- 12. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 13. zoetisus.com [zoetisus.com]
- 14. extension.psu.edu [extension.psu.edu]
- 15. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 16. absglobal.com [absglobal.com]
Overcoming resistance to Prosolvin in clinical cases
Welcome to the Technical Support Center for Prosolvin® (luprostiol injection). This resource is designed for researchers, veterinarians, and animal science professionals to address common challenges and questions regarding the use of this compound® in a research and clinical setting. While true pharmacological resistance to this compound® is not documented, treatment outcomes can be affected by various physiological and procedural factors. This guide provides detailed troubleshooting advice, protocols, and data to help you optimize your experimental and clinical results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound®?
A1: this compound® contains luprostiol, a potent synthetic analogue of prostaglandin F2α (PGF2α).[1][2][3] Its primary function is to induce luteolysis, which is the regression of the corpus luteum (CL).[1][4] Luprostiol binds to and activates the prostaglandin F receptor (FP receptor) on luteal cells. This initiates a signaling cascade that stops the production of progesterone, leading to the breakdown of the CL.[1] The subsequent sharp decline in progesterone levels allows the release of gonadotropin-releasing hormone (GnRH), leading to follicular development, estrus (heat), and ovulation, typically within 2-5 days.[1][3][4]
Q2: Why might an animal fail to respond to a this compound® injection?
A2: A "non-response" to this compound® is typically not due to drug resistance but rather to the physiological state of the animal at the time of treatment. The most common reason for treatment failure is the absence of a mature, functional corpus luteum.[3][4] PGF2α and its analogues are ineffective during the refractory period, which is approximately the first 4-5 days after ovulation when the CL is still developing and not yet responsive.[4][5] Other factors can include the stage of the estrous cycle, the presence of multiple corpora lutea, high milk production, and certain pathological conditions like fetal mummification.[6][7][8]
Q3: Can this compound® be used with other hormonal treatments?
A3: Yes. This compound® is frequently used in combination with GnRH in estrus synchronization protocols (e.g., Ovsynch).[4] A common protocol involves administering GnRH 7 days before this compound® to coordinate a new follicular wave, ensuring a higher proportion of animals have a responsive CL. A second GnRH injection after this compound® can further tighten the synchrony of ovulation.[4]
Q4: Are there any known drug interactions with this compound®?
A4: Yes, the effectiveness of this compound® can be reduced if administered concurrently with non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs work by inhibiting the body's own production of prostaglandins, which can interfere with the signaling pathways required for luteolysis.[9]
Q5: What are the expected outcomes of a successful this compound® treatment?
A5: Following a successful administration in an animal with a mature CL, a sharp drop in plasma progesterone levels should be detectable within 24-48 hours. This is followed by signs of estrus (heat) typically within 2 to 4 days for cattle and within 5 days for mares.[4] Ovulation usually occurs 2-4 days after the onset of estrus.[3][4]
Troubleshooting Guide: Managing Non-Response
This guide provides a systematic approach to identifying and resolving common causes of treatment failure with this compound®.
Problem 1: No Estrus Detected After this compound® Injection
| Potential Cause | Diagnostic Method | Recommended Solution |
| No Functional Corpus Luteum (CL) | 1. Timing: Was the injection given between Day 5 and Day 16 of the cycle? (Day 0 = Estrus).[5] 2. Ovarian Ultrasonography: Scan ovaries to confirm the presence and size of a CL. 3. Progesterone Assay: Measure plasma/milk progesterone. Levels <1 ng/mL indicate no functional CL.[10] | 1. Wait: If the animal is early in its cycle (in the refractory period), wait and re-treat in 10-12 days. 2. Synchronization Protocol: Implement a timed AI protocol using GnRH to ensure a functional CL is present for the this compound® injection (see Ovsynch protocol below).[4] |
| Incomplete Luteolysis | 1. Progesterone Assay: Check progesterone levels 48-72 hours post-injection. A partial drop or levels remaining >1 ng/mL suggest incomplete regression.[8] 2. Ovarian Ultrasonography: Observe the CL for signs of regression (decreased size and vascularity). | 1. Re-treat: Administer a second dose of this compound® 24 hours after the first.[7] 2. Increase Dosage: For high-producing dairy cows or animals with multiple CLs, consider increasing the PGF2α dose as per veterinary guidance.[7] |
| Pathological Condition | 1. Veterinary Examination: Check for signs of pyometra, endometritis, or fetal mummification.[3][6] 2. History: Review the animal's reproductive history for previous issues. | 1. Specific Therapy: These conditions require specific veterinary intervention. Fetal mummification may require hysterotomy if it does not respond to PGF2α.[6] Adjunct therapies may be needed for endometritis.[4] |
| "Silent Heat" (Sub-estrus) | 1. Progesterone Assay: Confirms luteolysis occurred. 2. Ovarian Ultrasonography: Shows a large, pre-ovulatory follicle. 3. Close Observation: Increased monitoring for subtle signs of estrus. | 1. Timed AI: If luteolysis is confirmed, proceed with timed artificial insemination (e.g., 72 and 96 hours post-injection for cattle).[3][4] 2. GnRH Administration: A GnRH injection 48-56 hours after this compound® can help induce ovulation for a more precise timed AI. |
Problem 2: High Variability in Onset of Estrus
| Potential Cause | Diagnostic Method | Recommended Solution |
| Variable Follicular Wave Status | Ovarian Ultrasonography: Assess the size and status of the dominant follicle at the time of injection.[8] | Synchronization Protocol: Use a GnRH-based protocol (e.g., Ovsynch) to synchronize follicular wave emergence before PGF2α treatment. This ensures a more uniform follicular status across a group of animals.[4][11] |
| Breed or Individual Animal Variation | Record Keeping: Analyze historical data from your herd/animals to identify patterns.[8] | Adjust AI Timing: Based on historical data, adjust the timing of insemination for specific breeds or individuals. |
Key Experimental Protocols
Protocol 1: Serum Progesterone Assay by ELISA
Objective: To quantitatively determine the concentration of progesterone in serum to confirm the presence of a functional corpus luteum or to verify luteolysis post-treatment.
Methodology:
-
Sample Collection: Collect 10 mL of blood via jugular or coccygeal venipuncture into a serum separator tube.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 1,500 x g for 15 minutes. Harvest the serum into a clean, labeled tube and store at -20°C until analysis.
-
ELISA Procedure:
-
Use a commercially available quantitative bovine progesterone ELISA kit.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Pipette standards, controls, and serum samples into the appropriate wells of the progesterone antibody-coated microplate.
-
Add the enzyme-conjugated progesterone and incubate as specified (e.g., 60 minutes at 37°C).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate in the dark (e.g., 15 minutes at room temperature).
-
Add the stop solution to terminate the reaction.
-
Read the optical density at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the progesterone concentration of the samples by plotting a standard curve and interpolating the sample values. Concentrations <1 ng/mL are indicative of luteolysis or an absence of a functional CL.
Protocol 2: Ovarian Ultrasonography for CL and Follicle Assessment
Objective: To visually assess the ovarian structures to confirm the presence and maturity of a corpus luteum before treatment and to evaluate luteal regression and follicular development after treatment.
Methodology:
-
Equipment: Use a portable ultrasound scanner equipped with a 5.0-7.5 MHz linear rectal transducer.
-
Animal Preparation: Restrain the animal appropriately in a chute or stock. Evacuate the rectum of fecal matter.
-
Scanning Procedure:
-
Lubricate the transducer and insert it carefully into the rectum.
-
Locate the reproductive tract and identify both ovaries.
-
Systematically scan each ovary in multiple planes.
-
-
Image Interpretation and Measurement:
-
Corpus Luteum (CL): Identify the CL as a distinct, often dense, structure within the ovarian stroma. A mature CL (responsive to this compound®) typically appears as a solid, grey structure, often with a fluid-filled central cavity. Measure its diameter; a mature CL is generally >20mm.
-
Luteal Regression: Post-treatment, a regressing CL will decrease in diameter and may appear less dense (more echolucent).
-
Follicles: Identify follicles as non-echogenic (black), fluid-filled structures. Measure the diameter of the largest (dominant) follicle. After successful luteolysis, expect the dominant follicle to grow at a rate of 1-2 mm per day until ovulation.
-
Visualizations
Signaling Pathway and Hormonal Cascade
Caption: Mechanism of action of this compound® leading to ovulation.
Troubleshooting Workflow for Treatment Non-Response
Caption: Decision tree for troubleshooting this compound® non-response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. virbac.nl [virbac.nl]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrospective case study of fetal mummification in cows that did not respond to prostaglandin F2alpha treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovarian response to prostaglandin F2α in lactating dairy cows: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Day of prostaglandin F2α administration after natural ovulation affects the interval to ovulation, the type of ovulated follicle, and the failure to induce ovulation in cows - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prosolvin (Luprostiol/Dinoprost)
Disclaimer: This information is intended for researchers, scientists, and drug development professionals in a veterinary and experimental context. Prosolvin is a potent pharmaceutical agent and should only be handled and administered by qualified personnel. The information provided here is for educational purposes and is not a substitute for professional veterinary or medical advice.
Critical Safety Notice: this compound and Pregnancy
This compound contains luprostiol or dinoprost, which are synthetic analogues of Prostaglandin F2α (PGF2α).[1][2] The primary function of PGF2α is to induce luteolysis —the breakdown of the corpus luteum—and stimulate strong uterine contractions.[3][4] The corpus luteum is essential for producing progesterone, the hormone that maintains pregnancy.[4][5]
Therefore, the administration of this compound during a viable pregnancy is contraindicated unless the explicit goal is the induction of abortion or parturition .[6][7] It is an abortifacient and cannot be used to support or maintain pregnancy.[8][9] Any use of this product must be based on a clear understanding of its luteolytic and oxytocic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent synthetic analogue of the natural prostaglandin PGF2α.[1] Its primary action is to cause luteolysis, which is the regression of the corpus luteum (CL).[6] This action leads to a rapid decline in progesterone levels.[4] In the absence of progesterone, uterine contractions are initiated, and the animal will typically return to estrus if not pregnant, or abort if pregnant.[3]
Q2: What are the approved and experimental applications of this compound in animal research and reproduction?
This compound is used in veterinary medicine and research for several reproductive applications, including:
-
Estrus Synchronization: By causing luteolysis, this compound can bring a group of cyclic animals into heat at roughly the same time.[6][10][11] This is widely used in cattle and horses to manage breeding schedules.[12][13]
-
Induction of Parturition: In cattle, pigs, and mares, this compound can be used to induce labor at or near the end of the normal gestation period.[6][7][14]
-
Induction of Abortion: this compound is used to terminate pregnancies resulting from mismating or for therapeutic reasons, such as in the case of fetal mummification.[6][9][12]
-
Treatment of Uterine Conditions: It is used to treat conditions like pyometra and chronic endometritis by inducing estrus, which helps expel uterine contents.[6][12]
-
Management of "Silent Heat" or Anestrus: In cases where a persistent corpus luteum is preventing an animal from cycling, this compound can be used to resolve the CL and allow the animal to return to estrus.[6][12]
Q3: What are the critical contraindications for this compound administration?
This compound should not be administered under the following circumstances:
-
In pregnant animals where the intention is to maintain the pregnancy.[4][6][7]
-
In animals with known hypersensitivity to prostaglandins.[4][15]
-
In animals with acute or subacute disorders of the cardiovascular or respiratory systems, as PGF2α can cause bronchospasm and affect blood pressure.[8]
Q4: What are the potential side effects associated with this compound, and how can they be managed?
Side effects are generally mild and transient but can include:
-
In Horses: Sweating and slight respiratory effects have been reported. Diarrhea and mild colic may also occur.[6][7]
-
General: Increased heart rate and restlessness can occur.
Management of side effects typically involves observation, as they usually resolve without intervention. Ensuring correct dosage and administration route (deep intramuscular injection) is critical to minimizing adverse reactions.[7]
Q5: How soon after administration does this compound take effect?
The onset of action is rapid. Luteolysis and the subsequent drop in progesterone begin shortly after injection.
-
Estrus: In cattle and heifers, estrus typically occurs 2-4 days after treatment.[6] In mares, estrus is expected within 5 days.[6]
-
Parturition: In cattle treated after day 270 of gestation, calving is expected within 3 days.[6] In pigs treated on or after day 113, farrowing normally follows within 48 hours.[6][7]
-
Abortion: Following administration, abortion usually occurs within 7 days.[6]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| No response to treatment (animal does not come into estrus) | The animal was in a refractory period (the first 4-5 days post-ovulation) when the corpus luteum is not yet mature enough to respond to PGF2α. | Confirm the stage of the estrous cycle via rectal palpation or ultrasound before treatment. A second injection 10-12 days after the first can be used for synchronization protocols to ensure all animals respond.[6] |
| The animal is not cycling (anestrus due to nutrition, disease, or other factors). | Perform a thorough reproductive examination to determine the cause of anestrus. This compound is only effective if a functional corpus luteum is present.[6] | |
| Higher than expected incidence of retained fetal membranes | This can occur with early induction of parturition in cattle.[6][7] | Avoid inducing parturition too early. Ensure the gestation date is accurately known. Provide supportive care for animals that retain their placenta. |
| Reduced viability of piglets | Parturition was induced more than 48 hours before the predicted farrowing date. | Do not administer this compound more than 2 days before the expected parturition date in swine.[6][7] |
| Severe adverse reaction (e.g., severe colic, respiratory distress) | Possible overdose or accidental intravenous administration. | This is rare. Provide immediate symptomatic and supportive veterinary care. Re-confirm dosage calculations and administration technique. |
Data Presentation: Dosage and Timing
The following table summarizes typical dosages and expected outcomes for this compound (Luprostiol/Dinoprost) in various applications. Always consult the specific product label for exact dosages and instructions.
| Species & Application | Recommended Dose (Luprostiol/Dinoprost) | Expected Onset of Action | Notes |
| Cattle (Estrus Synchronization) | 15 mg (2 ml) | Estrus in 2-4 days | A second injection 10-12 days later is common for group synchronization.[6] |
| Cattle (Induction of Parturition) | 15 mg (2 ml) | Calving within 3 days | Administer on or after day 270 of gestation.[6] |
| Cattle (Induction of Abortion) | 15 mg (2 ml) | Abortion within 7 days | Effective from 1 week up to 5 months of gestation.[6] |
| Horses (Estrus Synchronization) | 7.5 mg (1 ml) | Estrus within 5 days | Used to treat persistent corpus luteum or for planned breeding.[6][12] |
| Pigs (Induction of Parturition) | 7.5 mg (1 ml) | Farrowing within 48 hours | Administer on or after day 113 of gestation.[6][7] |
Experimental Protocols
Protocol: Estrus Synchronization in Beef Heifers (Two-Injection Protocol)
This protocol is designed to synchronize estrus in a group of cycling beef heifers for timed artificial insemination (TAI).
Objective: To induce luteolysis in cycling heifers, leading to a synchronized estrus and ovulation.
Materials:
-
This compound (or equivalent PGF2α product)
-
Syringes and needles for intramuscular injection
-
Record-keeping system
-
Estrus detection aids (e.g., tail paint, heat patches)
-
Artificial insemination equipment
Methodology:
-
Initial Health Check: Ensure all heifers are in good health, have adequate body condition scores, and are of breeding age and weight.
-
First Injection (Day 0): Administer a single intramuscular injection of this compound at the recommended dose (e.g., 25 mg dinoprost).[13] This will induce luteolysis in heifers that are in the luteal phase (day 5 to 17 of their cycle). Heifers in the refractory period will not respond.
-
Second Injection (Day 11-14): Administer a second intramuscular injection of this compound to all heifers in the group 11 to 14 days after the first.[11][16] This second injection ensures that animals that did not respond to the first injection (because they were in the refractory period) will now have a mature corpus luteum and will respond.
-
Estrus Detection and Insemination:
-
Option A (Detect and Inseminate): Begin intensive estrus detection 48 hours after the second injection. Inseminate heifers approximately 12 hours after they are first observed in standing heat.[13]
-
Option B (Timed AI): Inseminate all heifers at a fixed time, typically 72 to 80 hours after the second injection, without the need for estrus detection.[6][13] Some protocols may include a GnRH injection prior to AI to further synchronize ovulation.
-
-
Data Collection: Record injection dates, signs of estrus, insemination times, and subsequent pregnancy rates to evaluate protocol effectiveness.
Visualizations
Signaling Pathway
Caption: PGF2α signaling pathway leading to luteolysis and uterine contraction.
Experimental Workflow
Caption: Logical workflow for a two-injection PGF2α estrus synchronization protocol.
References
- 1. taylormadeequines.com [taylormadeequines.com]
- 2. dinoprost [drugcentral.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 5. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cphi-online.com [cphi-online.com]
- 10. Effect of a synthetic prostaglandin (this compound) on oestrus synchronization in local Awassi ewes [inis.iaea.org]
- 11. osti.gov [osti.gov]
- 12. equinecarepharmacy.com [equinecarepharmacy.com]
- 13. beefrepro.org [beefrepro.org]
- 14. agriallis.com [agriallis.com]
- 15. pillintrip.com [pillintrip.com]
- 16. Long term prostaglandin based-protocols improve the reproductive performance after timed artificial insemination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Luprostiol: A Comparative Guide to Synthetic Prostaglandin F2α Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luprostiol with other synthetic prostaglandin F2α (PGF2α) analogs, focusing on their performance based on available experimental data. Luprostiol, a potent luteolytic agent, is a synthetic analog of the naturally occurring PGF2α and is primarily used in veterinary medicine for reproductive management.[1][2] Its principal mechanism of action is the induction of luteolysis, the regression of the corpus luteum, by acting as a selective agonist at the prostaglandin F receptor (FP receptor).[1][2] This guide will delve into comparative studies of Luprostiol against other widely used PGF2α analogs such as Dinoprost (natural PGF2α), Cloprostenol, and Alfaprostol, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Performance and Efficacy: A Quantitative Comparison
Estrus Synchronization in Cattle
A key application of PGF2α analogs is the synchronization of estrus in cattle. Studies have compared the efficacy of Luprostiol with Dinoprost and another synthetic analog, Estrumate (Cloprostenol), in inducing a synchronous estrous response.
| Analog | Animal Model | Dosage | Estrous Response Rate | Reference |
| Luprostiol | Virgin Beef Heifers | 15 mg | 44% (within 5 days) | [3] |
| Dinoprost | Virgin Beef Heifers | 25 mg | 42% (within 5 days) | [3] |
| Luprostiol | Multiparous, Lactating Beef Cows | 15 mg | 23% | [3] |
| Dinoprost | Multiparous, Lactating Beef Cows | 25 mg | 19% | [3] |
| Luprostiol | Virgin Dairy Heifers with Palpable Corpus Luteum | 15 mg | 68% | [3] |
| Estrumate | Virgin Dairy Heifers with Palpable Corpus Luteum | - | 70% | [3] |
These findings suggest that Luprostiol demonstrates comparable efficacy to Dinoprost and Estrumate in inducing estrus in cattle.[3]
Estrus Synchronization in Goats
In Black Bengal goats, the efficacy of Luprostiol has been compared to Alfaprostol for estrus synchronization.
| Analog | Parameter | Following 1st Injection | Following 2nd Injection | Reference |
| Luprostiol | Response Rate | 87.5% | 87.5% | [4] |
| Mean Time to Onset of Estrus (hours) | 37.5 ± 8.2 | 49.5 ± 0.46 | [4] | |
| Mean Duration of Estrus (hours) | 21 ± 4.6 | 27.3 ± 0.77 | [4] | |
| Alfaprostol | Response Rate | 75% | 100% | [4] |
| Mean Time to Onset of Estrus (hours) | 36.2 ± 7.91 | 57.37 ± 6.56 | [4] | |
| Mean Duration of Estrus (hours) | 20 ± 4.4 | 28.5 ± 0.63 | [4] |
The study concluded that there was no significant difference between Luprostiol and Alfaprostol in the time of onset or duration of estrus.[4]
Induction of Parturition in Goats
A study in pregnant goats compared the effectiveness of Luprostiol and Cloprostenol for inducing parturition.
| Analog | Dosage | Interval from Injection to Parturition (mean ± SEM, hours) | Live Kids (%) | Dystocia Incidence (%) | Reference |
| Luprostiol | 7.5 mg | 33.3 ± 0.9 | 94.9 | 20.0 | [5] |
| Luprostiol | 3.75 mg | 34.1 ± 1.8 | 92.1 | 22.0 | [5] |
| R-Cloprostenol | 75 µg | 35.1 ± 1.5 | 93.9 | 21.1 | [5] |
| Saline (Control) | 1 ml | 99.4 ± 12.1 | - | 20.0 | [5] |
This study confirmed the effectiveness of Luprostiol in inducing parturition in goats within a narrow time frame.[5]
Side Effect Profile: A Comparative Look at Mares
While generally considered safe, PGF2α analogs can have side effects. A cross-over study in mares compared the physiological stress response to Luprostiol and d-Cloprostenol by measuring salivary cortisol concentrations.
| Treatment | Salivary Cortisol (ng/ml) - Before Injection (mean ± SEM) | Salivary Cortisol (ng/ml) - 60 min After Injection (mean ± SEM) | Reference |
| Luprostiol (3.75 mg, i.m.) | 1.4 ± 0.3 | 8.0 ± 1.4 | [6][7] |
| d-Cloprostenol (22.5 µg, i.m.) | 1.4 ± 0.3 | 4.2 ± 0.7 | [6][7] |
| Saline (Control) | 1.3 ± 0.2 | 1.0 ± 0.3 | [6][7] |
Both prostaglandin analogs induced a significant increase in salivary cortisol levels, with Luprostiol eliciting a more pronounced response compared to d-Cloprostenol, suggesting a potentially stronger physiological stress response.[6][7]
Mechanism of Action: The Prostaglandin F Receptor Signaling Pathway
Luprostiol and other PGF2α analogs exert their effects by binding to and activating the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[1][2][8] This activation initiates a signaling cascade that leads to luteolysis.
Caption: Signaling pathway of PGF2α analogs via the FP receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of prostaglandin analogs.
In-Vivo Estrus Synchronization in Cattle
This protocol outlines a typical experimental design for comparing the efficacy of different PGF2α analogs in synchronizing estrus in cattle.
Caption: Experimental workflow for comparing estrus synchronization efficacy.
In-Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of prostaglandin analogs to the FP receptor.
Objective: To determine the inhibition constant (Ki) of Luprostiol and other PGF2α analogs for the FP receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the FP receptor (e.g., bovine corpus luteum, or a recombinant cell line like CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled PGF2α analog, such as [³H]-PGF2α.
-
Test Compounds: Luprostiol, Dinoprost, Cloprostenol, and other analogs at various concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds in the assay buffer.
-
Filtration: After reaching equilibrium, rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
In-Vitro Functional Assay: Inositol Phosphate Accumulation
This assay measures the production of inositol phosphates, a downstream second messenger of FP receptor activation, to determine the potency (EC50) of the prostaglandin analogs.
Objective: To determine the EC50 values for Luprostiol and other PGF2α analogs in stimulating inositol phosphate production.
Materials:
-
Cell Line: A cell line expressing the FP receptor (e.g., CHO-K1 or HEK293 cells).
-
Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.
-
Stimulation Buffer: A buffer such as HBSS containing LiCl (to inhibit inositol monophosphatase).
-
Test Compounds: Luprostiol, Dinoprost, Cloprostenol, and other analogs at various concentrations.
-
Ion-Exchange Chromatography Columns: To separate the different inositol phosphates.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Cell Labeling: Incubate the cells overnight with the labeling medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of the prostaglandin analogs to the cells and incubate to stimulate the production of inositol phosphates.
-
Extraction: Stop the reaction and extract the inositol phosphates from the cells.
-
Separation and Quantification: Separate the inositol phosphates (IP1, IP2, IP3) using ion-exchange chromatography and quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Plot the total [³H]-inositol phosphate accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
Luprostiol is a potent synthetic prostaglandin F2α analog with demonstrated efficacy in reproductive management, comparable to other widely used analogs like Dinoprost and Cloprostenol in in-vivo studies. While direct in-vitro comparative data on its receptor binding affinity and potency are limited, the available in-vivo evidence supports its use as an effective luteolytic agent. The choice between Luprostiol and other PGF2α analogs may depend on factors such as the target species, desired clinical outcome, and side effect profile. Further in-vitro studies are warranted to provide a more complete understanding of the pharmacological differences between these compounds at the molecular level.
References
- 1. Effects of lubiprostone on human uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of luteolytic effectiveness of several prostaglandin analogs in heifers and relative binding affinity for bovine luteal prostaglandin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of bovine corpora lutea to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Prosolvin's Performance in Bovine Reproductive Management: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of Prosolvin® (active ingredient: luprostiol), a synthetic prostaglandin F2α (PGF2α) analog, with other commonly used luteolytic agents for estrus synchronization in cattle. The following sections present quantitative data from various studies, detail experimental protocols, and illustrate key biological and procedural pathways to offer an objective evaluation of this compound's effectiveness across different cattle breeds and in comparison to its alternatives.
Comparative Efficacy in Estrus Synchronization and Fertility
The primary application of this compound and other PGF2α analogs in cattle is to induce luteolysis, leading to the synchronization of estrus and ovulation, thereby facilitating artificial insemination (AI) programs. The success of these programs is typically measured by estrus response, conception rates, and overall pregnancy rates.
Quantitative Data Summary
The following tables summarize key performance indicators of luprostiol (this compound) and its main alternatives, dinoprost and cloprostenol, as reported in various studies. It is important to note that direct head-to-head comparisons across a wide range of breeds within a single study are limited; therefore, data is compiled from multiple sources.
Table 1: Estrus Response Rates
| Product (Active Ingredient) | Breed(s) | Animal Type | Estrus Response (%) | Comparator | Comparator Estrus Response (%) | Source(s) |
| This compound (Luprostiol) | Mashona, Brahman, Tuli | Cows | 85% | Crestar (Progesterone) | 67% | [1] |
| Luprostiol (15 mg) | Beef Heifers | Virgin | 44% | Dinoprost (25 mg) | 42% | [2] |
| Luprostiol | Beef Cows | Multiparous, Lactating | 23% | Dinoprost | 19% | [2] |
| Luprostiol | Dairy Heifers | Virgin | 68% | Estrumate (Cloprostenol) | 70% | [2] |
| Cloprostenol | Polish Holstein Frisian | Cows | 59.4% | Dinoprost | 57.6% | [3] |
| Cloprostenol | Dairy Cows | Lactating (1st Parity) | 42.4% | Dinoprost | 34.0% | [4] |
Table 2: Conception and Pregnancy Rates
| Product (Active Ingredient) | Breed(s) | Animal Type | Conception Rate (%) | Pregnancy Rate (%) | Comparator | Comparator Conception/Pregnancy Rate (%) | Source(s) |
| Luprostiol (15 or 30 mg) | Brahman | Cows & Heifers | Lowered at 15 & 30 mg doses | - | - | - | [5] |
| Cloprostenol | Anestrous Dairy Cows | Cows | 65.2% | 57.5% | Dinoprost | 66.2% / 54.9% | [2][3] |
| Cloprostenol | Lactating Dairy Cows | Cows | 38.3% (on Days 3-4 post-treatment) | 14.4% (overall) | Dinoprost | 34.4% / 12.2% | [4] |
| d-Cloprostenol | Dairy Cattle | - | - | 40% | Dinoprost / Cloprostenol | 10% / 30% | [6] |
Signaling Pathway and Experimental Protocols
Understanding the mechanism of action and the context of experimental application is crucial for interpreting the efficacy data.
Prostaglandin F2α Signaling Pathway in Bovine Luteal Cells
This compound, as a PGF2α analog, induces luteolysis by binding to the prostaglandin F receptor (FP) on the surface of luteal cells. This initiates a signaling cascade that leads to a decrease in progesterone production and ultimately, the regression of the corpus luteum (CL).
Caption: PGF2α analog signaling cascade in bovine luteal cells leading to luteolysis.
Experimental Protocols
The methodologies employed in studies evaluating PGF2α analogs are critical for the reproducibility and comparison of results. Below are detailed protocols representative of those used in the cited research.
Protocol 1: Estrus Synchronization in Brahman Cattle with Luprostiol
-
Objective: To evaluate the efficacy of different doses of Luprostiol for luteolysis and estrus synchronization.
-
Animals: Brahman cows and heifers.
-
Procedure:
-
Animals were confirmed to be in the luteal phase of their estrous cycle (Day 8 or 9 post-estrus, with Day 0 being the day of estrus).
-
Cattle were randomly assigned to treatment groups and received an intramuscular injection of:
-
0 mg Luprostiol (Control)
-
3.75 mg Luprostiol
-
7.5 mg Luprostiol
-
15 mg Luprostiol
-
30 mg Luprostiol
-
500 µg Cloprostenol (Positive Control)
-
-
Blood samples were collected to measure serum progesterone concentrations to confirm luteolysis.
-
Animals were observed for signs of estrus for 120 hours post-injection.
-
Cows exhibiting estrus were artificially inseminated.
-
Conception rates were determined for the first service.[5]
-
Protocol 2: Comparative Efficacy of Cloprostenol and Dinoprost in Lactating Dairy Cows
-
Objective: To compare the rates of estrus detection, conception, and pregnancy between Cloprostenol and Dinoprost.
-
Animals: Lactating dairy cows (n=4549).
-
Procedure:
-
Cows were randomly assigned to receive two intramuscular treatments, 14 days apart, of either:
-
500 µg Cloprostenol
-
25 mg Dinoprost
-
-
The second treatment was administered on the first day of the voluntary waiting period (approximately 57 days in milk).
-
Cows were observed for estrus for 5 days following the second injection.
-
Cows detected in estrus were inseminated according to the AM/PM rule.
-
Pregnancy diagnosis was performed to determine conception and overall pregnancy rates.[4]
-
Caption: A generalized workflow for an estrus synchronization protocol in cattle.
Discussion and Conclusion
The available data indicates that this compound (luprostiol) is an effective luteolytic agent for estrus synchronization in cattle, with performance comparable to other widely used prostaglandin F2α analogs like dinoprost and cloprostenol.[2] In some studies, this compound demonstrated a higher estrus response rate compared to non-prostaglandin-based synchronization methods.[1]
The choice between different PGF2α analogs may be influenced by factors such as cost, availability, veterinarian preference, and specific herd management protocols.[2] It is also noteworthy that some studies report differences in the physiological response to various analogs, with luprostiol showing a greater effect on intracellular calcium mobilization in luteal cells compared to naturally occurring PGF2α, which may contribute to its potent luteolytic and pro-apoptotic effects.[7]
While the presented data offers valuable insights, there is a clear need for more comprehensive, large-scale studies that directly compare the efficacy of this compound against a range of alternatives across multiple, diverse cattle breeds under standardized conditions. Such research would provide a more definitive understanding of any breed-specific effects and allow for more tailored recommendations in bovine reproductive management.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (Luprostiol) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Influence of prostaglandin F₂α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prosolvin® (Luprostiol) and Cloprostenol for Luteolysis
In the field of reproductive management in veterinary medicine, synthetic prostaglandin F2α (PGF2α) analogues are indispensable tools for controlling the estrous cycle. Among the most utilized are Prosolvin®, with the active ingredient luprostiol, and various formulations of cloprostenol. Both are potent luteolytic agents, designed to induce the regression of the corpus luteum, thereby enabling the synchronization of estrus and ovulation. This guide offers a detailed, objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and professionals in drug development.
Mechanism of Action: A Shared Pathway
Both luprostiol and cloprostenol function as synthetic analogues of naturally occurring PGF2α. Their primary mechanism involves binding to and activating the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor located on the luteal cells of the corpus luteum.[1] This binding event initiates an intracellular signaling cascade that leads to a rapid decrease in progesterone production (functional luteolysis) and subsequently, the structural regression of the corpus luteum (morphological luteolysis).[1][2] This process removes the progesterone block, allowing the hypothalamus and pituitary to resume gonadotropin secretion, which in turn stimulates follicular development, leading to estrus and ovulation.[1]
Performance Comparison: Equine Studies
Direct comparative studies between luprostiol and cloprostenol are limited. However, research in mares provides valuable data on their relative efficacy in estrus synchronization and impact on fertility.
Estrus Synchronization and Fertility in Mares
A key retrospective study analyzed the breeding records of 155 mares over 274 estrous cycles to compare the effects of luprostiol and d-cloprostenol when used in conjunction with an ovulation-inducing agent, human chorionic gonadotropin (hCG).[3] The results indicate that while both are effective, luprostiol may lead to a tighter synchronization of ovulation.[3]
| Parameter | This compound (Luprostiol) | d-Cloprostenol | Spontaneous (Control) |
| Number of Cycles | - | - | - |
| Dose | 3.75 mg, i.m.[3] | 30 µg, i.m.[3] | N/A |
| Interval from Luteolysis Induction to hCG (days) | 4.4 ± 0.3[3] | 5.1 ± 0.3[3] | N/A |
| Interval from Luteolysis Induction to Ovulation (days) | 6.5 ± 0.4[3] | 7.2 ± 0.4[3] | N/A |
| Time from hCG Injection to Ovulation (days) | 2.2 ± 0.2 [3] | 2.8 ± 0.2[3] | 2.5 ± 0.1[3] |
| Ovulation within 48h post-hCG (%) | Higher [3] | Lower[3] | Lower[3] |
| Pregnancy Rate | Not significantly different[3] | Not significantly different[3] | Not significantly different[3] |
| * Indicates a statistically significant difference (p<0.01) compared to the d-Cloprostenol and Control groups.[3] |
The data suggests that the time from hCG injection to ovulation was significantly shorter in the luprostiol group.[3] This can be a considerable advantage in large-scale breeding programs that rely on timed artificial insemination. Importantly, neither PGF2α analogue was found to have a negative impact on pregnancy rates when compared to spontaneous cycles.[1][3]
Physiological Stress Response in Mares
While both drugs are effective without causing overt clinical side effects, a cross-over study designed to measure physiological stress responses revealed a difference. The study measured salivary cortisol, a known biomarker for stress.[4]
| Parameter | This compound (Luprostiol) | d-Cloprostenol | Saline (Control) |
| Dose | 3.75 mg, i.m.[4] | 22.5 µg, i.m.[4] | 0.5 ml, i.m.[5] |
| Salivary Cortisol (ng/ml) - Before Injection | 1.4 ± 0.3[5] | 1.4 ± 0.3[5] | 1.3 ± 0.2[5] |
| Salivary Cortisol (ng/ml) - 60 min After Injection | 8.0 ± 1.4 [5] | 4.2 ± 0.7 [5] | 1.0 ± 0.3[5] |
| Heart Rate | Not significantly affected[4] | Not significantly affected[4] | Not significantly affected[4] |
| * Indicates a statistically significant increase compared to pre-injection levels.[5] |
The results show that both PGF2α analogues caused a significant, transient increase in salivary cortisol levels 60 minutes after administration. However, the response was more pronounced with luprostiol compared to d-cloprostenol.[4] This suggests that luprostiol may elicit a slightly stronger physiological stress response, a factor that could be considered in clinical practice.[4]
Experimental Protocols
The data presented is derived from specific experimental designs intended to compare the effects of these compounds.
Equine Fertility and Estrus Synchronization Study
This study was a retrospective analysis of the breeding records of 155 mares over 274 estrous cycles.[3]
-
Animal Groups: Mares were divided into three groups:
-
Procedure: In all groups, ovulation was induced with an intravenous injection of 1500 IU of human chorionic gonadotropin (hCG) once a dominant follicle of sufficient size was detected via ultrasonography.[1][3]
-
Data Collection: Intervals from PGF2α injection to hCG administration and to ovulation were recorded. The time from hCG injection to ovulation was also measured. Pregnancy status was determined at a later date.[3]
-
Statistical Analysis: Data were analyzed to determine significant differences between the groups for the recorded time intervals and pregnancy rates.[3]
Physiological Stress Response Study
This experiment utilized a cross-over design to assess stress markers.[4]
-
Animals: Eight mares were used in the study.[4]
-
Treatments: Each mare received all three treatments in a randomized, alternating order:
-
Procedure: Treatments were administered on the eighth day following ovulation.[4]
-
Data Collection: Saliva samples were collected for cortisol measurement immediately before and 60 minutes after each injection. Heart rate was also monitored over time.[4]
-
Statistical Analysis: Cortisol concentrations and heart rate data were analyzed to detect significant changes from baseline and differences between treatments.[5]
Conclusion
Both this compound® (luprostiol) and cloprostenol are highly effective synthetic PGF2α analogues for inducing luteolysis in veterinary reproductive management. They share a common mechanism of action by activating the FP receptor to initiate the regression of the corpus luteum.
The available comparative data, primarily from equine studies, suggests that while both compounds reliably induce luteolysis and do not negatively affect pregnancy rates, there are subtle differences in their performance profiles. Luprostiol may offer an advantage in achieving a more tightly synchronized ovulation when used with an ovulation-inducing agent, a significant benefit for timed insemination protocols.[3] Conversely, d-cloprostenol appears to elicit a less pronounced physiological stress response, as measured by salivary cortisol levels.[4]
The choice between this compound® and cloprostenol may therefore depend on the specific goals of the reproductive program. For applications where precise timing of ovulation is critical, luprostiol may be preferred. In situations where minimizing physiological stress is a primary concern, d-cloprostenol could be the more suitable option. Further direct, head-to-head comparative studies in other species, particularly cattle, would be beneficial to provide a more comprehensive understanding of their relative performance.
References
Prosolvin's Impact on Conception Rates in Timed AI Studies: A Comparative Guide
In the realm of assisted reproductive technologies in cattle, the precise timing of artificial insemination (AI) is paramount for achieving high conception rates. Timed AI (TAI) protocols have been developed to synchronize ovulation, eliminating the need for estrus detection and allowing for insemination of large groups of animals at a predetermined time. A critical component of many TAI protocols is the use of prostaglandin F2α (PGF2α) analogues to induce luteolysis, the regression of the corpus luteum, which in turn allows for the initiation of a new estrous cycle.
Prosolvin, a brand name for the synthetic PGF2α analogue luprostiol, is one such product utilized in these protocols. This guide provides a comparative analysis of this compound's efficacy in terms of conception rates in TAI studies, alongside its counterparts, dinoprost and cloprostenol. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies of cited studies, and visual representations of relevant physiological pathways and experimental workflows.
Comparative Analysis of Conception Rates
The efficacy of different PGF2α analogues in TAI protocols can be influenced by various factors including the specific protocol employed, the physiological status of the animals, and environmental conditions. The following tables summarize quantitative data from several studies, offering a comparative view of conception rates achieved with luprostiol, dinoprost, and cloprostenol.
| Prostaglandin Analogue | TAI Protocol | Animal Type | Number of Animals | Conception Rate (%) | Reference |
| Luprostiol (15 mg) | Ovsynch | Buffaloes | 83 | 35.7% (Cyclic) / 4.7% (Non-cyclic) | [1] |
| Dinoprost | 5-day CO-Synch+CIDR | Angus-cross beef cows | 277 (1xPGF) | 52.0% | [1] |
| Dinoprost | 5-day CO-Synch+CIDR | Angus-cross beef cows | 282 (2xPGF) | 69.0% | [1] |
| Cloprostenol | 5-day CO-Synch+CIDR | Angus-cross beef cows | 271 | 54.3% | [1] |
| Dinoprost | Ovsynch | Lactating dairy cows | 519 | 37.8% | [2] |
| Cloprostenol | Ovsynch | Lactating dairy cows | 558 | 36.7% | [2] |
| Dinoprost | Ovulation-resynchronization | Lactating dairy cows | - | 32.8% | [2] |
| Cloprostenol | Ovulation-resynchronization | Lactating dairy cows | - | 31.3% | [2] |
| Cloprostenol | Intramuscular at AI | Dairy cows | 110 | 60.1% | [3] |
| Control | No treatment at AI | Dairy cows | 178 | 40.6% | [3] |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of conception rate data. Below are the detailed methodologies for some of the key studies cited in this guide.
Study 1: Comparative Efficacy of Dinoprost and Cloprostenol in a 5-day CO-Synch+CIDR Protocol
-
Objective: To compare the reproductive performance of beef cows synchronized with a 5-day CO-Synch+CIDR protocol using either one or two doses of dinoprost (PGF) or one dose of cloprostenol (CLP).[1]
-
Animals: 830 Angus-cross beef cows at six locations.[1]
-
Experimental Design:
-
Day 0: All cows received 100 µg of Gonadotropin-releasing hormone (GnRH) and a controlled internal drug release (CIDR) insert.[1]
-
Day 5: CIDR inserts were removed. Cows were randomly allocated to one of three treatment groups:
-
Day 8 (72h after CIDR removal): All cows received 100 µg of GnRH and were concurrently subjected to timed artificial insemination.[1]
-
-
Data Collection: Estrus detection was performed using pressure-sensitive devices applied at CIDR removal. Pregnancy diagnosis was performed at a later date (not specified in the abstract).[1]
-
Key Findings: Timed-AI pregnancy rates were significantly higher in the 2xPGF group (69.0%) compared to the 1xPGF (52.0%) and 1xCLP (54.3%) groups.[1]
Study 2: Comparison of Dinoprost and Cloprostenol in an Ovsynch Protocol
-
Objective: To determine if rates of luteolysis or pregnancy differed in lactating dairy cows treated with either cloprostenol or dinoprost as part of a timed-insemination program.[2]
-
Animals: 1264 lactating dairy cows not detected in estrus after a Presynch protocol.[2]
-
Experimental Design:
-
Cows were enrolled in an Ovsynch protocol and randomly assigned to receive either cloprostenol or dinoprost.
-
Ovsynch Protocol:
-
Day 0: GnRH injection.
-
Day 7: Prostaglandin injection (either 500 µg cloprostenol or 25 mg dinoprost).
-
Day 9 (48 hours after PGF2α): Second GnRH injection.
-
16-20 hours after second GnRH: Timed artificial insemination.
-
-
-
Data Collection: Blood samples were collected to determine progesterone concentrations before treatment. Pregnancy diagnosis was performed to determine pregnancies per AI.[2]
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental designs discussed, the following diagrams are provided.
Prostaglandin F2α Signaling Pathway in Luteolysis
Prostaglandin F2α and its analogues, including luprostiol, cloprostenol, and dinoprost, exert their effects by binding to the PGF2α receptor (FP receptor) on the surface of luteal cells. This binding initiates a cascade of intracellular events leading to the regression of the corpus luteum.
Caption: Generalized signaling pathway of PGF2α analogues leading to luteolysis.
Experimental Workflow: 5-day CO-Synch+CIDR Protocol
The CO-Synch protocol is a widely used TAI regimen that involves the administration of GnRH and PGF2α in conjunction with a progesterone-releasing intravaginal device (CIDR).
Caption: Workflow of a typical 5-day CO-Synch+CIDR timed AI protocol.
Experimental Workflow: Ovsynch Protocol
The Ovsynch protocol is another common TAI method that synchronizes ovulation without the use of a CIDR in its basic form.
Caption: Workflow of a standard Ovsynch timed AI protocol.
References
Assessing the Economic Benefits of Prosolvin in Herd Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the economic and reproductive performance of Prosolvin (a synthetic prostaglandin F2α analogue, cloprostenol) with other common estrus synchronization protocols in bovine herd management. The information is supported by experimental data to aid in research and development decisions.
Economic Performance of this compound-Based Protocols vs. Alternatives
Estrus synchronization protocols are a critical component of modern herd management, aiming to improve reproductive efficiency and, consequently, economic returns. The choice of protocol often involves a trade-off between upfront costs (hormones, labor) and the resulting pregnancy rates. This compound, a prostaglandin F2α (PGF2α)-based product, is frequently used in simpler synchronization protocols. This section compares its economic and reproductive performance against more complex protocols like Ovsynch.
A key consideration is the cost-effectiveness of achieving pregnancy. While protocols involving Gonadotropin-releasing hormone (GnRH) and PGF2α, such as Ovsynch, can lead to higher conception rates in some scenarios, they also incur higher initial costs for hormones and labor. A partial budget analysis can help in evaluating the net economic impact.
Table 1: Reproductive Performance of a Prostaglandin (d-cloprostenol) Protocol vs. a Modified Ovsynch Protocol [1]
| Metric | Prostaglandin (PGOD) | Modified Ovsynch (MOFT) |
| Conception Rate (First Insemination) | 52% | 57% |
| 21-Day In-Calf Rate | 44% | 56% |
| 84-Day In-Calf Rate | 77% | 85% |
| Mean Inseminations per Pregnancy | 1.72 | 1.65 |
A study comparing a d-cloprostenol based protocol (PGOD) with a modified Ovsynch protocol (MOFT) in autumn-calving dairy herds found that the MOFT protocol was associated with a significant increase in conception rates within 21 and 84 days of the mating start date[1]. The net benefit of the MOFT treatment was estimated at £58.21 per cow in herds with a fixed dry-off date and £27.29 per cow in herds with a variable dry-off date[1]. This highlights that while the initial cost of a prostaglandin-only protocol may be lower, the improved reproductive outcomes of a more comprehensive protocol like Ovsynch can lead to a greater net economic benefit.
Table 2: Economic Comparison of Ovsynch and Double Ovsynch Protocols [2]
| Protocol | Pregnancy Rate | Cost per Confirmed Pregnancy (EUR) |
| Ovsynch + 1 AI | 42.6% | 72.77 |
| Ovsynch + 2 AI | 50.0% | 102.00 |
| Double Ovsynch + 1 AI | 64.8% | 89.51 |
| Double Ovsynch + 2 AI | 61.1% | 127.65 |
Another study evaluating different Ovsynch-based protocols found that the Double Ovsynch protocol with a single artificial insemination (AI) yielded the highest pregnancy rate (64.8%)[2]. While not a direct comparison to a this compound-only protocol, this data underscores the potential for higher pregnancy rates with more intensive hormonal interventions, though at a varying cost per pregnancy[2]. When considering a simpler this compound-based protocol, researchers must weigh the lower upfront investment against potentially lower, though often still economically viable, conception rates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols used in studies evaluating cloprostenol.
Protocol 1: Comparison of a d-cloprostenol Protocol vs. a Modified Ovsynch Protocol[1]
-
Objective: To compare the effects on conception and profitability of a d-cloprostenol (PGOD) treatment versus an 8-day modified Ovsynch (MOFT) protocol in autumn-calving dairy herds.
-
Animals: 192 Holstein-Friesian cows from three herds with no observed estrus within 28 days before the planned start of mating.
-
Treatment Groups:
-
PGOD Group: Cows received an injection of d-cloprostenol.
-
MOFT Group: Cows were subjected to an 8-day modified Ovsynch protocol.
-
-
Data Collection: Conception rates at 21 and 84 days after the start of mating, calving-breeding start-date interval (CBSI), and economic data for partial budget analysis were recorded.
-
Economic Analysis: A partial budget analysis, sensitivity analysis, and Monte Carlo simulation were used to assess the economic performance and identify critical input variables.
Protocol 2: Comparison of Cloprostenol and Dinoprost in Anestrous Dairy Cows
-
Objective: To evaluate the efficacy of a single treatment with either cloprostenol or dinoprost on estrus and reproductive performance in cows with unobserved estrus after service.
-
Animals: 523 Polish Holstein-Friesian cows from two dairy herds, diagnosed as non-pregnant with a corpus luteum via ultrasonography.
-
Treatment Groups:
-
Cloprostenol Group (n=261): Received an injection of cloprostenol.
-
Dinoprost Group (n=262): Received an injection of dinoprost.
-
-
Data Collection: Estrus detection rates, conception rates, pregnancy rates, and mean days open were recorded. Statistical analysis was performed to compare the outcomes between the two groups.
Signaling Pathways and Experimental Workflows
To understand the biological and experimental basis of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
Navigating Bovine Fertility: A Comparative Guide to Prosolvin and Estrus Synchronization Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of hormonal agents to manage bovine reproduction is a cornerstone of modern dairy and beef industry efficiency. Prosolvin®, with its active ingredient luprostiol, a potent prostaglandin F2α (PGF2α) analogue, is a frequently utilized tool for estrus synchronization. However, the long-term consequences of its repeated application on bovine fertility remain a subject of limited investigation. This guide provides a comparative analysis of this compound and alternative estrus synchronization protocols, presenting available experimental data, detailing methodologies, and visualizing key biological and experimental pathways. A significant gap in the scientific literature exists concerning the longitudinal effects of repeated hormonal interventions on the reproductive lifespan of cattle. The data presented herein is primarily derived from short-term studies evaluating conception rates following a single synchronized cycle.
This compound (Luprostiol) and its Mechanism of Action
This compound's active component, luprostiol, is a synthetic analogue of the naturally occurring hormone Prostaglandin F2α. Its primary physiological role in the bovine estrous cycle is to induce luteolysis, which is the regression of the corpus luteum (CL). The CL is a transient endocrine structure that produces progesterone, a hormone essential for maintaining pregnancy. In a non-pregnant cow, the uterus naturally releases PGF2α to regress the CL, allowing a new estrous cycle to begin. By administering this compound during the luteal phase (when a functional CL is present), luteolysis is induced, leading to a rapid decline in progesterone levels. This hormonal shift permits the maturation of ovarian follicles, culminating in estrus (heat) and ovulation, thus synchronizing the reproductive cycle of treated animals.
Signaling Pathway of PGF2α (Luprostiol) on the Corpus Luteum
Comparative Analysis of Estrus Synchronization Protocols
While this compound (a PGF2α-based protocol) is effective in cycling cattle with a corpus luteum, its efficacy is limited in anestrous (non-cycling) animals. Consequently, more complex protocols combining PGF2α with Gonadotropin-Releasing Hormone (GnRH) analogues and/or progesterone supplementation have been developed to improve synchronization rates and fertility outcomes, particularly in mixed herds.
Key Hormonal Agents in Alternative Protocols:
-
Gonadotropin-Releasing Hormone (GnRH): GnRH analogues (e.g., buserelin, gonadorelin) stimulate the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This can induce ovulation of a dominant follicle and initiate a new follicular wave, providing better control over the timing of ovulation.
-
Progesterone (P4): Exogenous progesterone, often administered via a Controlled Internal Drug Release (CIDR) device, prevents the animal from coming into estrus and ovulating. Upon removal of the CIDR, the decline in progesterone, coupled with a PGF2α injection to regress any existing CL, leads to a synchronized estrus. This is particularly effective for inducing cyclicity in anestrous cows.
GnRH Signaling Pathway in the Bovine Pituitary
Quantitative Comparison of Protocol Efficacy
The following tables summarize data from studies comparing the efficacy of different estrus synchronization protocols. It is crucial to note that direct comparisons between studies can be challenging due to variations in animal populations, management practices, and specific timings within protocols.
Table 1: Comparison of Estrus Response and Conception Rates in Anestrous Crossbred Cows
| Protocol | Estrus Induction Rate (%) | Conception Rate at Induced Estrus (%) | Overall Conception Rate (3 cycles) (%) |
| CIDR-based | 100 | 60.0 | 80.0 |
| Ovsynch | 100 | 50.0 | 80.0 |
| Norgestomet Ear Implant | 100 | 50.0 | 70.0 |
| Untreated Anestrous Control | 30 (spontaneous) | 66.7 | 30.0 |
| Normal Cyclic Control | N/A | 50.0 | 80.0 |
Data synthesized from Dhami et al. (2015).[1]
Table 2: Retrospective Comparison of Pregnancy Rates in Korean Hanwoo Beef Cattle
| Protocol | Overall Pregnancy Rate (%) | First Service Pregnancy Rate (%) |
| CIDR-based (CO-Synch+CIDR) | 58.3 | 61.0 |
| GPG (Ovsynch) | 47.5 | 47.0 |
| GPPG (Modified Ovsynch) | 55.5 | N/A |
Data from a retrospective study of 755 cases by Kang et al. (2025).[2]
Table 3: Comparison of PGF2α Analogues on Fertility in Lactating Dairy Cows
| PGF2α Analogue | Estrus Detection Rate (%) (1st Parity) | Conception Rate (%) (Days 3-4 post-treatment) | Overall Pregnancy Rate (%) |
| Cloprostenol | 42.4 | 38.3 | 14.4 |
| Dinoprost | 34.0 | 34.4 | 12.2 |
Data from Pursley et al. (2012).[3]
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of research findings. Below are representative protocols for the comparative studies cited.
Experimental Protocol: Dhami et al. (2015) - Anestrous Crossbred Cows
-
Animals: 40 anestrous crossbred cows, divided into four groups of 10, plus a control group of 10 normally cycling cows.
-
Group 1 (CIDR): Intravaginal CIDR implant for 7 days. An injection of PGF2α was administered one day before CIDR removal. Timed artificial insemination (TAI) was performed 48 and 72 hours after PGF2α injection.
-
Group 2 (Ovsynch): An initial injection of GnRH, followed by a PGF2α injection 7 days later. A second GnRH injection was given 48 hours after the PGF2α, and TAI was performed 12-18 hours later.
-
Group 3 (Norgestomet): Norgestomet ear implant for 9 days. An injection of PGF2α was given at the time of implant removal. TAI was performed at detected estrus.
-
Data Collection: Estrus detection, conception rates at first and subsequent cycles (up to three), and plasma progesterone levels were monitored.
Experimental Protocol: Kang et al. (2025) - Retrospective Study in Hanwoo Cattle
-
Animals: Retrospective analysis of 755 artificial insemination records from 540 Hanwoo cattle.
-
Protocol 1 (CIDR): GnRH injection with CIDR insertion. PGF2α injection with CIDR removal 7 days later, followed by a second GnRH injection and TAI.
-
Protocol 2 (GPG/Ovsynch): GnRH injection, followed by PGF2α 7 days later, and a second GnRH injection 48 hours after PGF2α, with TAI.
-
Protocol 3 (GPPG): A modified Ovsynch protocol with two PGF2α injections 24 hours apart.
-
Data Analysis: Pregnancy rates were compared based on the protocol used, service number (first, second, third), and parity of the cow.
Experimental Workflow for Comparing Estrus Synchronization Protocols
Discussion on Long-Term Effects: A Data-Deficient Landscape
The core question regarding the long-term effects of repeated this compound use on fertility remains largely unanswered by current scientific literature. The available research is overwhelmingly focused on optimizing conception rates within a single breeding season. There is a notable absence of longitudinal studies that track the reproductive performance of cows subjected to multiple, consecutive hormonal synchronization protocols over several years.
Potential areas for future investigation include:
-
Ovarian Reserve: Does repeated induction of follicular waves and ovulation with GnRH and PGF2α protocols accelerate the depletion of the ovarian follicle pool?
-
Uterine Health: Are there subtle, cumulative histological changes to the endometrium following repeated exposure to exogenous hormones that could impact future embryo implantation and viability?[4][5]
-
Hormonal Sensitivity: Does repeated administration of GnRH or PGF2α analogues lead to down-regulation of their respective receptors, potentially reducing the efficacy of these treatments over time?
While estrus synchronization programs have demonstrated a positive impact on reproductive efficiency in the short term, a comprehensive understanding of their long-term implications is essential for sustainable herd management and the development of future reproductive technologies.[6] The scientific community is encouraged to undertake long-term cohort studies to address this critical knowledge gap.
References
- 1. Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progesterone and biochemical profile in crossbred anestrus cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Synchronized Ovulation Protocols on Reproductive Performance of Beef Cattle in Korea: A Retrospective Study of 755 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anatomical and histological changes of uterine horn of Aceh cattle with repeat breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. beef.caes.uga.edu [beef.caes.uga.edu]
A Comparative Guide to Prosolvin (Luprostiol) and Other Prostaglandin Analogues in Equine Reproduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prosolvin (active ingredient: luprostiol), a synthetic prostaglandin F2α (PGF2α) analogue, with other commonly used alternatives in equine reproductive management. The focus is on objective performance evaluation supported by clinical trial data and detailed experimental protocols. This compound is utilized for its luteolytic effects, enabling estrus synchronization, treatment of persistent corpus luteum, and induction of parturition or abortion in mares.[1][2][3] Its efficacy and side-effect profile are critically compared against other PGF2α analogues, namely cloprostenol and the naturally occurring dinoprost.
Comparative Efficacy and Performance Data
The following tables summarize quantitative data from clinical studies comparing the performance of luprostiol, cloprostenol, and dinoprost in key areas of equine reproductive management.
Table 1: Estrus Synchronization and Ovulation Induction
| Parameter | This compound (Luprostiol) | Cloprostenol | Dinoprost | Control (Spontaneous) | Source(s) |
| Time from Treatment to Estrus (days) | ~2-5 | ~2-5 | ~3.7 | N/A | [1][4] |
| Time from Treatment to Ovulation (days) | 9.4 ± 0.4 | 9.4 ± 1.3 | ~7.0 | 16.1 ± 0.8 | [4][5] |
| Time from hCG Injection to Ovulation (days) | 2.2 ± 0.2 | 2.8 ± 0.2 | N/A | 2.5 ± 0.1 | [6] |
| Ovulation within 48h post-hCG (%) | Higher % vs. Cloprostenol & Control | Lower % vs. Luprostiol | N/A | Lower % vs. Luprostiol | [6] |
| Pregnancy Rate (%) | Not negatively impacted | Not negatively impacted | 59% (in one study) | N/A | [4][7] |
| Multiple Ovulation Rate (%) | N/A | 27.5% (with hCG) vs 3.9% (spontaneous with hCG) | N/A | 3.9% (with hCG) | [8] |
Table 2: Side Effect Profile
| Side Effect | This compound (Luprostiol) | Cloprostenol | Dinoprost | Source(s) |
| Sweating | Fewer adverse reactions than natural prostaglandins | Can cause sweating and colic | Sweating observed in a dose-dependent manner | [2][3][4][9] |
| Abdominal Discomfort/Colic | Fewer adverse reactions than natural prostaglandins | Can cause sweating and colic | Greater abdominal discomfort and diarrhea scores in donkeys | [2][3][9][10] |
| Transient Increase in Salivary Cortisol | Yes | Yes | N/A | [5] |
Experimental Protocols
Detailed methodologies from key comparative studies are provided below to allow for critical evaluation and replication.
Kuhl et al. (2017): Comparison of Luprostiol and d-Cloprostenol on Estrus Synchronization and Ovulation
-
Objective: To compare the effects of luprostiol and d-cloprostenol, in combination with human chorionic gonadotropin (hCG), on estrus induction, ovulation synchronization, and fertility in mares.[6]
-
Study Design: A retrospective analysis of breeding records from 155 mares over 274 estrous cycles.[7]
-
Groups:
-
Group LUP: Mares in which luteolysis was induced with a single intramuscular injection of 3.75 mg of luprostiol.[7]
-
Group CLO: Mares in which luteolysis was induced with a single intramuscular injection of 30 µg of d-cloprostenol.[7]
-
Group CON: Mares that experienced spontaneous luteolysis and served as the control group.[7]
-
-
Procedure: In all groups, ovulation was induced with an intravenous injection of 1500 IU of hCG once a dominant follicle of sufficient size was detected.[7]
-
Key Parameters Measured: Time from hCG injection to ovulation and pregnancy rates.[6][7]
Kuhl et al. (2016): Evaluation of Stress Response to Luprostiol and d-Cloprostenol
-
Objective: To assess a potential stress reaction and the effects on estrous cycle characteristics in response to luprostiol and d-cloprostenol.[5]
-
Study Design: A cross-over design involving eight mares.[5]
-
Treatments: Mares received, in alternating order, either:
-
Key Parameters Measured: Plasma progesterone concentrations, interval from treatment to ovulation, salivary cortisol concentrations, heart rate, and heart rate variability.[5]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of PGF2α analogues and a typical experimental workflow for their use in equine reproduction.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. equinecarepharmacy.com [equinecarepharmacy.com]
- 3. taylormadeequines.com [taylormadeequines.com]
- 4. zoetisus.com [zoetisus.com]
- 5. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effectiveness of selected methods for manipulating the oestrus cycle and ovulation in mares during the breeding season: A retrospective clinical study [jafs.com.pl]
- 9. thehorse.com [thehorse.com]
- 10. Luteal tissue blood flow and side effects of horse-recommended luteolytic doses of dinoprost and cloprostenol in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosolvin in Estrus Synchronization: A Comparative Meta-Analysis of Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prosolvin (luprostiol), a synthetic prostaglandin F2α analogue, with other common estrus synchronization agents. Through a meta-analysis of available study data, this document outlines the performance of this compound, presents detailed experimental protocols, and visualizes key biological and procedural pathways to inform research and development decisions.
This compound is a key tool in assisted reproductive technologies in veterinary medicine, primarily used to induce luteolysis and synchronize estrus in livestock. Its efficacy, comparable to other widely used prostaglandins such as dinoprost and cloprostenol, makes it a staple in timed artificial insemination (TAI) and embryo transfer programs.[1] This guide synthesizes data from multiple studies to compare estrus response rates, conception rates, and other key performance indicators.
Comparative Efficacy of this compound
The primary measures of success for an estrus synchronization protocol are the estrus response rate, the interval from treatment to estrus, and subsequent pregnancy or conception rates. Data from various studies comparing this compound (luprostiol) with other prostaglandin analogues are summarized below.
Estrus Response and Conception Rates in Cattle
Multiple trials have been conducted to evaluate the efficacy of luprostiol in comparison to other commercially available PGF2α analogs. The data indicates that luprostiol demonstrates a statistically similar synchronous estrous response to both dinoprost and cloprostenol across different types of cattle.[1][2]
| Trial | Animal Type | Treatment Groups | Estrus Response (%) | First-Service Conception Rate (%) | Reference |
| Trial 1 | Virgin Beef Heifers | 15 mg Luprostiol | 44 | Not Reported | [2] |
| 25 mg Lutalyse (Dinoprost) | 42 | Not Reported | [2] | ||
| Trial 2 | Multiparous, Lactating Beef Cows | 15 mg Luprostiol (2 injections, 11 days apart) | 52 | Not Reported | [1][2] |
| 25 mg Lutalyse (Dinoprost) (2 injections, 11 days apart) | 56 | Not Reported | [1][2] | ||
| 500 mcg Estrumate (Cloprostenol) (2 injections, 11 days apart) | 60 | Not Reported | [1][2] | ||
| Trial 3 | Multiparous, Lactating Beef Cows | 15 mg Luprostiol (2 injections, 11 days apart) | 23 | Not Reported | [1][2] |
| 25 mg Lutalyse (Dinoprost) (2 injections, 11 days apart) | 19 | Not Reported | [1][2] | ||
| Trial 4 | Virgin Dairy Heifers with Palpable Corpus Luteum | 15 mg Luprostiol | 68 | Not Reported | [1][2] |
| 500 mcg Estrumate (Cloprostenol) | 70 | Not Reported | [1][2] | ||
| Brahman Cattle Study | Brahman Cows and Heifers | 15 or 30 mg Luprostiol | Dose-dependent, higher doses effective | Lower (P < .01) at 15 and 30 mg doses | [3] |
It is important to note that while estrus response rates are similar, one study in Brahman cattle indicated a lower first-service conception rate at higher doses of luprostiol (15 and 30 mg).[3]
Experimental Protocols
To ensure the critical evaluation and reproducibility of the cited data, this section details the methodologies of key experiments.
Comparative Trials in Cattle (Trials 1-4)
-
Objective: To compare the synchronous estrous response to Luprostiol with Lutalyse (dinoprost) and Estrumate (cloprostenol).
-
Animal Selection:
-
Trial 1: 60 virgin beef heifers. Heifers not observed in estrus after 5 days were randomly assigned to treatment groups.[2]
-
Trial 2: 75 multiparous, lactating beef cows were randomly assigned to treatment groups.[1][2]
-
Trial 3: 96 multiparous, lactating beef cows were randomly assigned to treatment groups.[1][2]
-
Trial 4: 77 virgin dairy heifers with a palpable corpus luteum were randomly assigned to treatment groups.[1][2]
-
-
Treatment Administration:
-
Luprostiol: 15 mg, intramuscular injection. In Trials 2 and 3, a second injection was given 11 days after the first.[1][2]
-
Lutalyse (Dinoprost): 25 mg, intramuscular injection. In Trials 2 and 3, a second injection was given 11 days after the first.[1][2]
-
Estrumate (Cloprostenol): 500 mcg, intramuscular injection. In Trial 2, a second injection was given 11 days after the first.[1][2]
-
-
Estrus Detection and Insemination: In all trials, animals were artificially inseminated 12 hours following observed estrus.[1][2]
Brahman Cattle Study
-
Objective: To evaluate luteolysis and estrous synchronization by luprostiol in Brahman cows and heifers.[3]
-
Animal Selection: Brahman cows and heifers.
-
Treatment Administration: Animals were injected with either 0, 3.75, 7.5, 15, or 30 mg of luprostiol or 500 mcg of cloprostenol on day 8 or 9 after estrus.[3]
-
Data Collection: Serum progesterone concentrations were measured to confirm luteolysis. Estrus was observed, and first-service conception rates were recorded. Estrogen and LH concentrations were also measured at the time of estrus.[3]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and experimental designs, the following diagrams are provided.
Prostaglandin F2α Signaling Pathway
This compound, like other PGF2α analogues, induces luteolysis by binding to the prostaglandin F2α receptor on luteal cells. This initiates a signaling cascade that leads to a decrease in progesterone production and regression of the corpus luteum.[1]
Caption: PGF2α signaling pathway in luteal cells.
Standard this compound-Based Estrus Synchronization Protocol
A common protocol for estrus synchronization using this compound involves two injections spaced apart to ensure all animals respond.
Caption: A typical two-injection this compound protocol.
Comparison of Estrus Synchronization Protocol Workflows
This compound is often used in simple prostaglandin-based protocols. However, for tighter synchrony, especially in non-cycling animals, more complex protocols involving GnRH and progesterone are employed.
Caption: Comparison of different estrus synchronization workflows.
Conclusion
The available data indicates that this compound (luprostiol) is a reliable and effective luteolytic agent for estrus synchronization in various animal species.[1] Its performance in terms of estrus response is comparable to other widely used PGF2α analogues, including dinoprost and cloprostenol.[1] While some studies suggest potential differences in conception rates at higher doses, further large-scale, head-to-head clinical trials are needed to delineate any subtle but significant performance variations.[1][3] The choice of a specific PGF2α analogue may also be influenced by factors such as cost and availability. For protocols requiring tighter synchrony or for use in anestrous animals, combination protocols involving GnRH and progesterone should be considered.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (Luprostiol) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jarvm.com [jarvm.com]
- 5. Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progesterone and biochemical profile in crossbred anestrus cows - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Prosolvin
Ensuring the safe and compliant disposal of Prosolvin, a synthetic prostaglandin analogue used in veterinary medicine, is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care to prevent accidental exposure, particularly for women of child-bearing age, asthmatics, and individuals with respiratory issues who should avoid contact or wear disposable plastic gloves when administering the product.[1] In the event of a spill, immediately contain and collect the spillage with non-combustible inert absorbent materials and place it in a suitable container for disposal in accordance with waste regulations.[2] Personal protective equipment (PPE), including gloves, goggles, and a protective coat, should be utilized when managing spills.[2]
This compound Disposal Procedures Summary
The following table outlines the recommended disposal procedures for different types of this compound waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and adhere to local waste regulation authorities for specific guidance.[1][3]
| Waste Type | Disposal Procedure | Key Precautions |
| Unused/Expired this compound | Dispose of as a chemical waste in accordance with local requirements.[1] Do not dispose of down the sink or into sewer or septic systems.[4] Consider using a licensed hazardous waste management company.[4] | Clearly label the waste container as "Waste this compound." Store in a designated, secure area away from incompatible materials. |
| Empty Vials/Containers | Wrap the empty container with paper and place it in the garbage, in accordance with the Territorial Local Authority.[2] | Ensure the container is completely empty before disposal. |
| Contaminated Materials (e.g., absorbents from spills) | Place in a suitable, sealed, and labeled container for disposal in accordance with waste regulations.[2] Treat as chemical waste. | Wear appropriate PPE (gloves, goggles, lab coat) during cleanup.[2] Avoid creating dust if the spill involves a solid form. |
| Sharps (Needles/Syringes) | Discarded needles and syringes should be handled as regulated veterinary medical waste.[5] Place in a rigid, puncture- and leak-resistant sharps container that can be permanently sealed.[5] | Do not recap, bend, or break needles. Label the sharps container with the universal biohazard symbol.[5] Arrange for disposal through a certified medical waste transporter. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Handling Protocols for Prosolvin
Researchers, scientists, and drug development professionals handling Prosolvin must adhere to strict safety protocols to mitigate potential health risks. This guide provides essential information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this synthetic prostaglandin analogue.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations and general best practices for handling potent pharmaceutical compounds.
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | To prevent splashes or aerosols from coming into contact with the eyes.[1] |
| Face shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable plastic gloves | To avoid skin contact.[2] Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should wear disposable plastic gloves when administering the product.[2] |
| Body Protection | Laboratory coat or disposable gown | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required with adequate ventilation | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities in a poorly ventilated area. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound. The following workflow outlines the key steps for researchers and laboratory personnel.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of unused this compound according to the product label or at an approved landfill or other approved facility.[1]
-
Contaminated Materials: All disposable PPE (gloves, gowns) and any other materials that have come into contact with this compound should be collected in a suitable, labeled container for disposal in accordance with waste regulations.[1]
-
Spills: In the event of a spill, contain and collect the spillage with non-combustible, inert absorbent materials. Place the absorbed material into a suitable container for disposal.[1]
Important Considerations:
-
Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should avoid contact with this compound. [2] Accidental self-injection or skin contact should be avoided.[2]
-
In case of accidental skin contact, the affected area should be washed immediately with soap and water.[2]
-
If eye contact occurs, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical advice.[1]
-
Always wash hands thoroughly after handling the product.[1] Do not eat, drink, or smoke when using this product.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
